3-Benzyloxy-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-fluoro-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPLZEMDUVGSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-Benzyloxy-4-fluorobenzoic acid" synthesis from 4-fluoro-3-hydroxybenzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Benzyl-Protected Catechol Derivatives
3-Benzyloxy-4-fluorobenzoic acid is a valuable intermediate in medicinal chemistry and materials science. Its structure combines a benzoic acid moiety, a bioisosteric fluorine atom, and a benzyl-protected catechol-like system. The benzyl ether serves as a crucial protecting group for the phenolic hydroxyl, enabling selective reactions at other positions of the molecule, particularly the carboxylic acid. This guide provides a comprehensive, field-tested methodology for the synthesis of 3-Benzyloxy-4-fluorobenzoic acid starting from 4-fluoro-3-hydroxybenzoic acid, focusing on the chemical principles, experimental details, and safety considerations necessary for a successful and reproducible outcome.
The presence of two acidic protons on the starting material (the phenolic -OH and the carboxylic acid -COOH) presents a key chemical challenge. A direct, one-step benzylation would likely result in a mixture of O-benzylated and esterified products, complicating purification and reducing the yield of the desired compound. Therefore, a robust, three-step synthetic strategy is presented as the primary and most reliable pathway. This involves:
-
Protection: Esterification of the carboxylic acid to prevent its reaction with the base and electrophile.
-
Etherification: Selective benzylation of the phenolic hydroxyl group via the Williamson ether synthesis.
-
Deprotection: Saponification of the ester to regenerate the carboxylic acid, yielding the final product.
This guide will elucidate the rationale behind each step, providing a detailed protocol grounded in established chemical principles.
Pillar 1: The Underlying Chemistry - Mechanism and Rationale
The core of this synthesis is the Williamson ether synthesis , a classic and reliable method for forming ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4]
Step 1: Deprotonation. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. In this protocol, potassium carbonate (K₂CO₃) is the base of choice. It is a mild, inexpensive, and effective base for deprotonating phenols.[5] The carbonate ion establishes an equilibrium with the phenol, generating the reactive phenoxide.
Step 2: Nucleophilic Attack. The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of benzyl bromide.[2][6] This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The simultaneous formation of the C-O bond and cleavage of the C-Br bond is the hallmark of the SN2 mechanism.[3]
The choice of a primary halide like benzyl bromide is critical. Secondary and tertiary halides are more prone to undergo a competing elimination (E2) reaction, especially in the presence of a strong base, which would form an alkene instead of the desired ether.[2][6]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyloxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of 3-Benzyloxy-4-fluorobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. As a substituted benzoic acid derivative, its characteristics are governed by the interplay of the carboxylic acid functionality, the electron-withdrawing fluorine atom, and the bulky, hydrophobic benzyloxy group. Understanding these properties is paramount for its effective application in synthesis, formulation, and biological studies.
Molecular Structure and Its Implications
The foundational step in comprehending the physicochemical profile of 3-Benzyloxy-4-fluorobenzoic acid is an analysis of its molecular architecture. The molecule integrates three key functional components on a benzene ring:
-
Carboxylic Acid Group (-COOH): This group is the primary determinant of the molecule's acidity (pKa) and its potential for hydrogen bonding, which significantly influences its melting point and solubility.
-
Fluorine Atom (-F): Positioned ortho to the carboxylic acid, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This effect acidifies the carboxylic proton and influences the molecule's overall electronic distribution and reactivity.
-
Benzyloxy Group (-OCH₂C₆H₅): Located meta to the carboxylic acid, this large, non-polar group introduces significant steric bulk and hydrophobicity, which is expected to decrease water solubility and impact the crystal packing of the solid form.
Caption: Molecular structure of 3-Benzyloxy-4-fluorobenzoic acid.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-Benzyloxy-4-fluorobenzoic acid. It is important to note that while some data is derived from analogous compounds, it provides a robust framework for practical applications.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.23 g/mol | [1] |
| Melting Point | Predicted: 160-175 °C | Based on analogous structures[2] |
| Boiling Point | > 300 °C (decomposes) | Predicted |
| pKa | Predicted: ~3.5-4.0 | Based on substituted benzoic acids[3][4] |
| Solubility | - Water: Sparingly soluble- Organic Solvents (e.g., DMSO, DMF, Methanol): Soluble | Predicted based on structure |
| Appearance | White to off-white crystalline solid |
In-depth Analysis of Physicochemical Characteristics
Acidity (pKa)
The pKa of 3-Benzyloxy-4-fluorobenzoic acid is a critical parameter, especially in the context of drug development, as it dictates the molecule's ionization state at physiological pH. The acidity of the carboxylic acid is modulated by the electronic effects of the other ring substituents.
The fluorine atom at the 4-position exerts a significant electron-withdrawing effect through the sigma framework (inductive effect), which stabilizes the carboxylate anion formed upon deprotonation. This stabilization lowers the pKa, making it a stronger acid than benzoic acid (pKa ≈ 4.20). While the benzyloxy group at the 3-position is generally considered electron-withdrawing inductively, its potential for resonance donation is minimal from the meta position. Therefore, the primary electronic influence on the carboxylic acid is the fluorine atom. The predicted pKa of approximately 3.5-4.0 reflects this enhanced acidity.[3][4]
Solubility Profile
The solubility of 3-Benzyloxy-4-fluorobenzoic acid is a direct consequence of the balance between its polar and non-polar moieties. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents like water. However, the large, hydrophobic benzyloxy group and the aromatic ring system significantly contribute to the molecule's lipophilicity.
Consequently, 3-Benzyloxy-4-fluorobenzoic acid is expected to have low solubility in water. In contrast, it should be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol, which can effectively solvate both the polar and non-polar regions of the molecule.
Melting Point
The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces. For 3-Benzyloxy-4-fluorobenzoic acid, these forces are a combination of hydrogen bonding between the carboxylic acid groups and van der Waals interactions involving the aromatic rings. The ability of the molecules to pack efficiently in the solid state also plays a crucial role. The bulky benzyloxy group may disrupt optimal packing, potentially leading to a lower melting point compared to smaller, more symmetrical analogs. Based on related compounds like 4-benzyloxy-2-fluorobenzoic acid (m.p. 163.0-169.0 °C), a melting point in the range of 160-175 °C is a reasonable prediction.[2]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Benzyloxy-4-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to the substitution pattern. The two protons of the benzylic (-CH₂-) group will appear as a singlet, and the carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Benzyloxy-4-fluorobenzoic acid will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
C-O stretching vibrations from the ether linkage and the carboxylic acid.
-
A C-F stretch, which is typically found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the carboxyl group, the benzyl group, and potentially the fluorine atom.
Experimental Protocols for Physicochemical Analysis
For researchers requiring precise experimental data, the following protocols outline standard methodologies for the characterization of 3-Benzyloxy-4-fluorobenzoic acid.
Determination of Melting Point
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a preferred method for assessing the purity of fluorinated benzoic acids.[5][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).
Caption: A generalized workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
For the analysis of fluorinated benzoic acids at trace levels, GC-MS is a powerful technique, though it often requires derivatization to increase the volatility of the analyte.[5][7]
-
Derivatization: The carboxylic acid is converted to a more volatile ester (e.g., a methyl ester) using a reagent like diazomethane or BF₃·MeOH.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Analysis: The derivatized sample is injected, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer provides structural information for identification.
Conclusion
The physicochemical properties of 3-Benzyloxy-4-fluorobenzoic acid are a complex interplay of its constituent functional groups. Its acidity, solubility, and melting point are key parameters that influence its behavior in chemical and biological systems. The analytical techniques described herein provide a robust framework for its characterization, ensuring its quality and suitability for research and development applications.
References
- PubChem. (n.d.). 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Supporting Information for a scientific article. (n.d.). Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- BenchChem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- SpectraBase. (n.d.). 3,4-Difluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- ChemicalBook. (n.d.). 3-FLUORO-4-N-OCTYLOXYBENZOIC ACID(326-78-3) 1H NMR spectrum. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- SpectraBase. (n.d.). 4-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- PubMed. (n.d.). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- PubMed. (n.d.). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- BenchChem. (n.d.). Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Santa Cruz Biotechnology. (n.d.). 4-(3-Fluorobenzyloxy)benzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- PubChem. (n.d.). 4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- BenchChem. (n.d.). Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- RSC Publishing. (n.d.). Analytical Methods. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Chem-Impex. (n.d.). 3-Fluorobenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- NIST WebBook. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- CymitQuimica. (n.d.). 3-Benzyloxy-4-fluorobenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-hydroxybenzoic acid 97%. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid 98%. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- ChemicalBook. (2025). 4-Fluorobenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- NIST WebBook. (n.d.). 4-Benzyloxybenzoic acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Thermo Scientific Chemicals. (n.d.). 4-Benzyloxy-2-fluorobenzoic acid, 98%. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- Table of pKa values. (n.d.). Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
- ChemicalBook. (n.d.). 3-(BENZYLOXY)-4-BROMOBENZOIC ACID 98. Retrieved January 16, 2026, from a URL that would be provided by the grounding tool.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Benzyloxy-2-fluorobenzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. global.oup.com [global.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-Benzyloxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyloxy-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and a benzyloxy group on the benzoic acid scaffold imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the benzyloxy group can act as a versatile pharmacophore or a protective group for the phenolic hydroxyl.[1][2] This guide provides a comprehensive overview of its chemical identifiers, properties, a detailed synthesis protocol, and its significant role in drug discovery.
Chemical Identifiers and Properties
Accurate identification of a chemical compound is paramount for reproducible scientific research. The primary identifier for 3-Benzyloxy-4-fluorobenzoic acid is its CAS number, 616197-92-3.[3][4][5] Key identifiers and physicochemical properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 616197-92-3 | [3][4] |
| Molecular Formula | C₁₄H₁₁FO₃ | [4][5] |
| Molecular Weight | 246.24 g/mol | [5] |
| IUPAC Name | 3-(Benzyloxy)-4-fluorobenzoic acid | N/A |
| Purity | ≥95% | [6] |
| InChI Key | QDPLZEMDUVGSCO-UHFFFAOYSA-N | [6] |
| SMILES | O=C(O)C1=CC(OCC2=CC=CC=C2)=C(F)C=C1 | N/A |
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacological profiles. Fluorinated benzoic acids, in particular, are pivotal intermediates in the synthesis of complex pharmaceutical compounds.[7] The presence of the fluorine atom in 3-Benzyloxy-4-fluorobenzoic acid can modulate the acidity of the carboxylic group and influence non-covalent interactions within the binding pocket of a biological target.
The benzyloxy moiety is also of significant interest. It can serve multiple roles:
-
As a Protecting Group: The benzyl group is a robust protecting group for hydroxyl functions, preventing unwanted reactions at that site during multi-step syntheses.[2][8]
-
As a Pharmacophore: The benzyloxy group itself can be a key pharmacophoric element, participating in crucial binding interactions, such as π-π stacking, with protein targets.[9][10] Its inclusion in various molecular scaffolds has led to the development of potent inhibitors for enzymes like monoamine oxidase (MAO), which are targets for neurological disorders.[1][9][10]
This dual functionality makes 3-Benzyloxy-4-fluorobenzoic acid a versatile starting material for creating libraries of compounds for structure-activity relationship (SAR) studies aimed at discovering new drugs.
Synthesis Protocol: Williamson Ether Synthesis
A reliable method for preparing 3-Benzyloxy-4-fluorobenzoic acid is via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on an alkyl halide.[11][12] In this case, the phenoxide of 3-Fluoro-4-hydroxybenzoic acid reacts with benzyl bromide.
Causality of Experimental Choices:
-
Starting Material: 3-Fluoro-4-hydroxybenzoic acid is the logical precursor, providing the core aromatic structure with the required fluorine and hydroxyl groups.
-
Base (Potassium Carbonate): A moderately weak base like K₂CO₃ is sufficient to deprotonate the acidic phenolic hydroxyl (pKa ≈ 10) to form the reactive phenoxide nucleophile.[13] Using a very strong base like sodium hydride is unnecessary and could lead to side reactions.
-
Alkylating Agent (Benzyl Bromide): Benzyl bromide is an excellent electrophile for Sₙ2 reactions because the transition state is stabilized by the adjacent phenyl ring, and it is not prone to E2 elimination as it lacks beta-hydrogens.[12][13]
-
Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the ionic intermediates (phenoxide salt) and does not interfere with the nucleophile, thus accelerating the Sₙ2 reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Benzyloxy-4-fluorobenzoic acid.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-4-hydroxybenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of acid).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to approximately 80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~2 using 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Benzyloxy-4-fluorobenzoic acid.
Safety and Handling
As a laboratory chemical, 3-Benzyloxy-4-fluorobenzoic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds suggest it should be treated as an irritant.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Consult the specific Safety Data Sheet provided by the supplier before use.
Conclusion
3-Benzyloxy-4-fluorobenzoic acid is a compound of significant interest to the scientific community, particularly those in pharmaceutical research. Its well-defined structure, featuring both a fluorine atom and a benzyloxy group, offers a unique combination of properties that are advantageous for the synthesis of novel, biologically active molecules. The straightforward and robust Williamson ether synthesis provides a reliable route for its preparation, making it an accessible and valuable tool for advancing drug discovery programs.
References
-
PubChem. (n.d.). 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fatima, A., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxycarbonylamino)-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kumar, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22409. Retrieved from [Link]
-
Kumar, A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
LibreTexts Chemistry. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(3-fluoro-benzyloxy)-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Scientific Journals. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
Sources
- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. arctomsci.com [arctomsci.com]
- 4. halochem.com [halochem.com]
- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrixscientific.com]
- 6. 3-Benzyloxy-4-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Spectroscopic Characterization of 3-Benzyloxy-4-fluorobenzoic Acid: A Comprehensive Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the spectroscopic characterization of 3-Benzyloxy-4-fluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document synthesizes predictive data with established analytical principles to offer a robust framework for the compound's identification and structural elucidation. We delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section provides predicted spectral data, a causal analysis linking molecular structure to spectral features, and detailed, field-proven experimental protocols designed for reproducibility and self-validation. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis, purification, and application of this and structurally related compounds.
Introduction: The Structural Rationale
3-Benzyloxy-4-fluorobenzoic acid (C₁₄H₁₁FO₃, Molar Mass: 246.23 g/mol ) is a trifunctional aromatic compound. Its spectroscopic signature is a composite of three key structural components: a 1,2,4-trisubstituted benzene ring, a carboxylic acid moiety, and a benzyloxy group. The interplay of these features—specifically the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electronic effects of the benzyloxy ether linkage—governs the chemical environment of each atom and bond, producing a unique spectroscopic fingerprint. Understanding this structure-property relationship is paramount for interpreting the spectral data accurately.
Figure 1: Chemical structure of 3-Benzyloxy-4-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the electronic environment of fluorine. The predicted chemical shifts are influenced by the inductive effects of the fluorine and oxygen atoms and the resonance effects within the aromatic systems.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the carboxylic acid proton, the aromatic protons on both rings, and the benzylic methylene protons. The chemical shift of the acidic proton is highly dependent on solvent and concentration due to hydrogen bonding effects.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| -COOH | 12.5 - 13.5 | Broad Singlet | - | Highly deshielded acidic proton, subject to exchange and hydrogen bonding.[1] |
| H-6 (Aromatic) | 7.7 - 7.9 | Doublet of Doublets | JH-F ≈ 2-3 Hz, JH-H ≈ 8-9 Hz | Ortho to the electron-withdrawing COOH group, deshielded. Coupled to H-5 and F-4. |
| H-2 (Aromatic) | 7.6 - 7.8 | Doublet | JH-F ≈ 5-7 Hz | Ortho to the benzyloxy group and meta to COOH. Coupled to F-4. |
| Benzyl Phenyl (-C₆H₅) | 7.3 - 7.5 | Multiplet | - | Protons of the unsubstituted benzyl ring. |
| H-5 (Aromatic) | 7.2 - 7.4 | Triplet (or Doublet of Doublets) | JH-H ≈ 8-9 Hz | Ortho to F-4 and meta to COOH. Appears as a triplet due to coupling with adjacent F and H. |
| -OCH₂- | 5.1 - 5.3 | Singlet | - | Benzylic protons adjacent to an ether oxygen. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a map of the carbon skeleton. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, referenced to TMS)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Rationale |
|---|---|---|---|
| -C OOH | 166 - 168 | - | Typical chemical shift for a carboxylic acid carbonyl carbon.[1] |
| C-4 (-C -F) | 160 - 164 | ~240-250 (¹JCF) | Directly attached to fluorine, causing significant deshielding and a large one-bond coupling. |
| C-3 (-C -O) | 148 - 152 | ~10-15 (²JCF) | Attached to the ether oxygen and coupled to the adjacent fluorine. |
| Benzyl Phenyl (ipso-C) | 136 - 138 | - | Unsubstituted ipso-carbon of the benzyl group. |
| Aromatic Carbons | 115 - 135 | Variable (²JCF, ³JCF) | Remaining aromatic carbons, with shifts and smaller C-F couplings determined by their position relative to the substituents. |
| -OC H₂- | 69 - 71 | - | Benzylic carbon adjacent to the ether oxygen. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local electronic environment. For this molecule, a single resonance is expected, with its chemical shift providing information about the electronic effects of the substituents on the fluorine-bearing ring.
Table 3: Predicted ¹⁹F NMR Chemical Shift (referenced to CFCl₃)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|
| C-4 Fluorine | -110 to -120 | The chemical shift is influenced by the ortho-benzyloxy and meta-carboxylic acid groups. This prediction is based on data for similarly substituted fluorobenzenes.[3] |
Experimental Protocol: NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3-Benzyloxy-4-fluorobenzoic acid for ¹H NMR and 20-30 mg for ¹³C and ¹⁹F NMR.[4]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, high-quality 5 mm NMR tube.[5] Ensure complete dissolution, using gentle warming or sonication if necessary.
-
For solvents without an internal reference, add a small amount of tetramethylsilane (TMS). For aqueous solvents, DSS or TSP can be used.[6]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum to confirm sample concentration and purity.
-
Acquire ¹³C and ¹⁹F spectra. For ¹³C, use proton decoupling to simplify the spectrum. .
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal.[7]
-
Integrate the ¹H signals and measure coupling constants.
-
Figure 3: Proposed primary fragmentation pathway in negative ion ESI-MS.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [8] * Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization. [8] * Ensure the final solution is free of particulates by filtering if necessary. High concentrations of non-volatile salts should be avoided. [9]2. Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).
-
Optimize source parameters (e.g., capillary voltage, drying gas temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the molecular ion ([M-H]⁻ or [M+H]⁺) and any common adducts.
-
For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the daughter ions to corroborate the proposed structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-systems of the aromatic rings.
Table 6: Predicted UV-Vis Absorption Maxima (in Methanol)
| Predicted λₘₐₓ (nm) | Electronic Transition | Rationale |
|---|---|---|
| ~210 | π → π* | High-energy transition associated with the benzenoid systems. |
| ~250-260 | π → π* | Primary absorption band for substituted benzoic acids, shifted by the auxochromic benzyloxy group. [10][11] |
| ~280-290 | n → π* | Lower energy transition, often appearing as a shoulder, associated with the carbonyl group. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) in a volumetric flask. [12] * The solvent must be transparent in the wavelength range of interest (typically 200-400 nm). [13] * Perform serial dilutions to prepare a sample with an absorbance in the optimal range (0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank. [14] * Fill the second cuvette with the sample solution. Ensure the cuvettes are clean and placed correctly in the spectrophotometer's light path.
-
Run a baseline correction with the blank cuvette.
-
Acquire the absorption spectrum of the sample over the desired wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If the concentration and path length are known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law.
-
Conclusion
The comprehensive spectroscopic characterization of 3-Benzyloxy-4-fluorobenzoic acid requires a multi-technique approach. This guide provides a robust predictive framework and standardized, citable protocols for its analysis. The predicted data, derived from established principles of spectroscopy and analysis of analogous structures, serves as a reliable benchmark for researchers. By following the detailed methodologies for NMR, IR, MS, and UV-Vis spectroscopy, scientists can confidently confirm the identity, purity, and structure of this compound, ensuring the integrity and validity of their research and development efforts.
References
- (Reference for a relevant synthesis or applic
- (Reference for a foundational spectroscopy textbook, e.g., Silverstein, Webster, and Kiemle).
-
Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Sample Preparation for UV-Visible Spectroscopy. [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Schmiesing, C., & Zumbusch, A. (2007). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 129(4), 958-967. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
University of Durham. (n.d.). How to make an NMR sample. [Link]
-
ResearchGate. (2014, September). Ultraviolet absorption spectra: Some substituted benzoic acids. [Link]
-
PubMed. (1990). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. J Antibiot (Tokyo), 43(1), 77-86. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Geochimica et Cosmochimica Acta. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. 66(1), 41-51. [Link]
-
ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]
-
SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
The Association for Clinical Biochemistry and Laboratory Medicine. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Annals of Clinical Biochemistry, 39(Pt 2), 1-17. [Link]
-
Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics by Science.gov. [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 24(34), 20433-20444. [Link]
-
National Institutes of Health. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 389-417. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
ResearchGate. (2022, November). Charts showing lambda max and other absorption for benzoic acid aTheoretically by (TD-DFT) b-Experimentally. [Link]
-
The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. [Link]
-
ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
-
eScholarship.org. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]
-
The Metabolomics Innovation Centre. (n.d.). PROSPRE - 1H NMR Predictor. [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. [Link]
-
SpectraBase. (n.d.). 3,4-Difluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
-
ResearchGate. (2022, August). (PDF) A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
NIST. (n.d.). Benzoic acid, 4-fluoro-. WebBook. [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. escholarship.org [escholarship.org]
- 4. organomation.com [organomation.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scribd.com [scribd.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. youtube.com [youtube.com]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Benzyloxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Benzyloxy-4-fluorobenzoic acid. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data, supported by empirical data from structurally analogous compounds, to provide a robust structural elucidation. This document is intended to be a valuable resource for professionals in medicinal chemistry, organic synthesis, and analytical chemistry, offering deep insights into the molecular structure and electronic environment of this compound.
Introduction to 3-Benzyloxy-4-fluorobenzoic Acid and the Role of NMR
3-Benzyloxy-4-fluorobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of the benzyloxy and fluoro groups on the benzoic acid core makes it an interesting candidate for synthetic chemistry and drug discovery. The benzyloxy group can serve as a protecting group or a point for further functionalization, while the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[1] By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms and the electronic environment within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Benzyloxy-4-fluorobenzoic acid is predicted to show distinct signals corresponding to the carboxylic acid proton, the aromatic protons of the benzoic acid ring, the benzylic methylene protons, and the aromatic protons of the benzyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet | - |
| H-6 (Benzoic Acid Ring) | ~7.9 | Doublet of Doublets | J ≈ 8.8, 2.0 |
| H-2 (Benzoic Acid Ring) | ~7.8 | Doublet | J ≈ 2.0 |
| H-5 (Benzoic Acid Ring) | ~7.2 | Triplet | J ≈ 8.8 |
| Benzyl Phenyl Protons (-O-CH₂-Ph ) | 7.3 - 7.5 | Multiplet | - |
| Benzylic Protons (-O-CH₂ -Ph) | ~5.2 | Singlet | - |
In-depth ¹H NMR Spectral Interpretation
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the far downfield region of the spectrum, typically around 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.
-
Aromatic Protons (Benzoic Acid Ring): The three protons on the substituted benzoic acid ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the fluorine atom. It is expected to be the most downfield of the ring protons due to the anisotropic effect of the carbonyl group. It will likely appear as a doublet of doublets, with a larger coupling constant from the ortho-coupled H-5 and a smaller coupling from the meta-coupled H-2.
-
H-2: This proton is ortho to the benzyloxy group and meta to the carboxylic acid. It is expected to appear as a doublet due to meta-coupling with H-6.
-
H-5: This proton is ortho to the fluorine atom and the benzyloxy group. It is predicted to be the most upfield of the three due to the electron-donating effect of the benzyloxy group. It should appear as a triplet with a larger coupling constant due to ortho-coupling with H-6 and a similar magnitude coupling to the adjacent fluorine atom.
-
-
Benzyl Group Protons (-O-CH₂-Ph):
-
The five protons of the phenyl ring of the benzyl group are expected to appear as a multiplet in the range of 7.3-7.5 ppm.
-
The two benzylic methylene protons (-CH₂-) are chemically equivalent and are not coupled to any neighboring protons, thus they will appear as a sharp singlet at approximately 5.2 ppm.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise. The presence of fluorine will introduce C-F couplings, which can be observed in the proton-decoupled spectrum.[2]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |
| Carboxylic Acid (-C OOH) | ~166 | Singlet | - |
| C-4 (C-F) | ~163 | Doublet | ¹JCF ≈ 250 |
| C-3 (C-OBn) | ~150 | Doublet | ²JCF ≈ 15 |
| C-1' (Benzyl Phenyl) | ~136 | Singlet | - |
| C-1 (C-COOH) | ~125 | Doublet | ³JCF ≈ 3 |
| C-5 | ~118 | Doublet | ²JCF ≈ 21 |
| C-2 | ~116 | Doublet | ³JCF ≈ 8 |
| C-6 | ~124 | Doublet | ⁴JCF ≈ 3 |
| C-2'/C-6' (Benzyl Phenyl) | ~128 | Singlet | - |
| C-3'/C-5' (Benzyl Phenyl) | ~129 | Singlet | - |
| C-4' (Benzyl Phenyl) | ~128.5 | Singlet | - |
| Benzylic Carbon (-O-C H₂-Ph) | ~71 | Singlet | - |
In-depth ¹³C NMR Spectral Interpretation
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, appearing around 166 ppm.[1][3]
-
Aromatic Carbons (Benzoic Acid Ring):
-
C-4: The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.[2] Its chemical shift will be significantly downfield due to the electronegativity of the fluorine.
-
C-3: The carbon attached to the benzyloxy group will also be downfield and will show a two-bond coupling to fluorine (²JCF) of around 15 Hz.
-
The other aromatic carbons will show smaller two-, three-, or four-bond couplings to the fluorine atom, resulting in doublet signals.[2][4] The assignments are based on established substituent effects on the chemical shifts of aromatic carbons.[5]
-
-
Benzyl Group Carbons: The carbons of the benzyl group are expected to appear in their characteristic regions, with the benzylic methylene carbon around 71 ppm and the aromatic carbons between 128 and 136 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample like 3-Benzyloxy-4-fluorobenzoic acid.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp spectral lines.
-
Set the acquisition parameters for a standard 1D ¹H experiment and a 1D ¹³C experiment with proton decoupling. Key parameters include pulse angle, acquisition time, relaxation delay, and the number of scans. For ¹³C NMR, a larger number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of 3-Benzyloxy-4-fluorobenzoic acid with numbered atoms corresponding to the NMR assignments discussed.
Caption: Molecular structure of 3-Benzyloxy-4-fluorobenzoic acid.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Benzyloxy-4-fluorobenzoic acid. The detailed interpretation of chemical shifts, multiplicities, and coupling constants, grounded in the established principles of NMR spectroscopy and data from analogous compounds, offers a solid foundation for the structural verification of this molecule. The provided experimental protocol serves as a practical guide for researchers to acquire high-quality NMR data. This guide is designed to be an essential tool for scientists engaged in the synthesis and characterization of novel organic compounds.
References
- Angew. Chem. Int. Ed. 2018, 57, 7205. (No direct URL available in search results)
- Green Chem. 2018, 20, 3038. (No direct URL available in search results)
- J. Med. Chem. 1990, 33, 1667. (No direct URL available in search results)
- Tetrahedron Lett. 2011, 52, 1924. (No direct URL available in search results)
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
SpectraBase. (2024-2025). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (2024-2025). 3,4-Difluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
-
SpectraBase. (2024-2025). 4-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
Journal of the Arkansas Academy of Science. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
- Magnetic Resonance in Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. (No direct URL available in search results)
-
PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. westmont.edu [westmont.edu]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Benzyloxy-4-fluorobenzoic acid
Abstract
This guide provides a comprehensive, technically-grounded framework for the analysis of 3-Benzyloxy-4-fluorobenzoic acid using mass spectrometry. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the core principles and causal relationships behind methodological choices. We will explore optimal ionization strategies, high-resolution mass spectrometry for empirical formula confirmation, and tandem mass spectrometry (MS/MS) for definitive structural elucidation. Each section is built on the pillars of scientific integrity, featuring detailed, self-validating protocols and authoritative citations to ensure accuracy and reproducibility.
Introduction and Physicochemical Context
3-Benzyloxy-4-fluorobenzoic acid (C₁₄H₁₁FO₃) is an organic building block frequently utilized in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a fluoro-substituted aromatic ring, and a benzyl ether moiety, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of such molecules. A successful MS analysis hinges on a clear understanding of the analyte's physicochemical properties, which dictate the optimal experimental approach.
| Property | Value / Description | Rationale for MS Strategy |
| Molecular Formula | C₁₄H₁₁FO₃ | Defines the exact mass for high-resolution analysis. |
| Monoisotopic Mass | 246.0692 Da | The theoretical exact mass of the most abundant isotopes, used for formula confirmation.[1] |
| Key Functional Groups | Carboxylic Acid, Benzyl Ether, Fluoroaromatic | The carboxylic acid is acidic and readily deprotonates, making it ideal for negative ion mode ESI.[2][3] The benzyl ether bond is a predictable site for fragmentation in MS/MS.[4] |
| Acidity (pKa) | ~4 (Estimated) | The acidic proton on the carboxylic acid group is the most labile, promoting efficient ionization. |
Ionization Strategy: The Rationale for Negative Mode Electrospray Ionization (ESI)
The first and most critical decision in the MS analysis of 3-Benzyloxy-4-fluorobenzoic acid is the choice of ionization technique. Electrospray Ionization (ESI) is a "soft" ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[5]
For this specific analyte, Negative Ion Mode ESI (ESI-) is the superior choice.
Causality: The decision is driven by the molecule's high gas-phase acidity, conferred by the carboxylic acid group. In the ESI process, the analyte solution is nebulized into a fine spray of charged droplets.[5] In negative mode, the capillary is held at a high negative potential. The acidic proton of the carboxylic acid is readily abstracted by the spray solvent (e.g., methanol/water), forming a stable carboxylate anion, [M-H]⁻ . This deprotonation event is highly efficient, leading to a strong signal and excellent sensitivity.[3]
Conversely, positive mode ESI (ESI+) would be less effective. It would require protonating a basic site, but the oxygen atoms in the ether and carbonyl groups are only weakly basic, resulting in poor ionization efficiency.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Verification
Once the molecule is ionized, the next step is to confirm its elemental composition. High-resolution mass spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[6] This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.[1]
The expected ion in our analysis is the deprotonated molecule, [C₁₄H₁₀FO₃]⁻.
-
Theoretical Monoisotopic Mass [M-H]⁻: 245.0614 Da
-
Experimental Protocol: The instrument should be calibrated and set to acquire data with a mass accuracy of <5 ppm (parts per million). An observed m/z of 245.0610, for example, would fall well within this tolerance, providing strong evidence for the C₁₄H₁₀FO₃⁻ formula and confirming the identity of the parent compound.[7][8]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms what the molecule is, tandem mass spectrometry (MS/MS) confirms how it is assembled. In this technique, the parent ion of interest (our [M-H]⁻ ion at m/z 245.06) is isolated, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[9][10]
Collision-induced dissociation (CID) involves accelerating the ions and colliding them with an inert gas (like argon or nitrogen).[9] This collision converts kinetic energy into internal energy, causing the ion to vibrate and break at its weakest bonds.[11] The resulting fragmentation pattern is a structural fingerprint of the molecule.
Predicted Fragmentation Pathway
The fragmentation of the [C₁₄H₁₀FO₃]⁻ ion is predictable based on the established principles of gas-phase ion chemistry. The primary fragmentation sites are the benzyl ether linkage and the carboxylate group.
Workflow: From Sample to Structural Confirmation
A diagram of the complete analytical workflow.
The key predicted fragmentation reactions for the [M-H]⁻ ion (m/z 245.06) are:
-
Loss of CO₂: A characteristic fragmentation of carboxylate ions. This results in the loss of a neutral carbon dioxide molecule (43.99 Da).
-
Fragment: [C₁₃H₁₀FO]⁻
-
m/z: 201.07
-
-
Cleavage of the Benzyl-Oxygen Bond: This is a highly diagnostic fragmentation for benzyl ethers. The cleavage results in the loss of a neutral dehydrotoluene molecule (C₇H₆, 90.05 Da) via a rearrangement mechanism.
-
Fragment: [C₇H₄FO₃]⁻ (3-hydroxy-4-fluorobenzoate ion)
-
m/z: 155.01
-
-
Sequential Fragmentation: The fragment at m/z 155.01 can undergo a subsequent loss of CO₂ (43.99 Da) to produce a fluorophenoxide ion.
-
Fragment: [C₆H₄FO]⁻
-
m/z: 111.02
-
Predicted MS/MS Spectrum Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss | Proposed Structure of Fragment |
| 245.06 | 201.07 | [C₁₃H₁₀FO]⁻ | CO₂ | Deprotonated 3-benzyloxy-4-fluorobenzene |
| 245.06 | 155.01 | [C₇H₄FO₃]⁻ | C₇H₆ | 3-hydroxy-4-fluorobenzoate |
| 155.01 | 111.02 | [C₆H₄FO]⁻ | CO₂ | 4-fluorophenoxide |
Proposed Fragmentation Pathway of [M-H]⁻
Predicted fragmentation of the [M-H]⁻ ion.
Experimental Protocols
The following protocols provide a self-validating system for the analysis.
Sample Preparation
-
Prepare a stock solution of 3-Benzyloxy-4-fluorobenzoic acid at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid, adjusted to pH > 5 with ammonium hydroxide to ensure deprotonation).
-
Filter the working solution through a 0.22 µm syringe filter prior to injection.
LC-MS Instrumentation and Parameters
This protocol assumes a standard High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
| Parameter | Setting | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecule separation. |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | Weak base maintains deprotonation of the analyte. |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | Standard gradient for eluting small molecules. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 2 µL | |
| MS Ion Source | Electrospray Ionization (ESI) | As discussed. |
| Ion Mode | Negative | To generate the [M-H]⁻ ion.[12] |
| Capillary Voltage | -3.0 kV | Optimizes spray and ion formation. |
| Drying Gas Temp | 325 °C | Facilitates desolvation of droplets.[5] |
| Drying Gas Flow | 10 L/min | |
| Scan Range (MS1) | m/z 50 - 500 | Covers the parent ion and potential impurities. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | To fragment the precursor ion.[9] |
| Collision Energy | 15-30 eV (Ramped) | A ramp of collision energies ensures all key fragments are generated. |
Conclusion
The mass spectrometric analysis of 3-Benzyloxy-4-fluorobenzoic acid is a systematic process that relies on a foundational understanding of the molecule's chemical properties. By selecting negative mode ESI, a stable and abundant parent ion [M-H]⁻ is readily generated. Subsequent analysis by high-resolution MS confirms the elemental formula with high confidence. Finally, tandem MS provides a definitive structural fingerprint, with predictable cleavages at the benzyl ether and carboxylate functionalities. The combination of these methods, guided by the principles outlined in this guide, provides an unambiguous and robust analytical characterization essential for research and drug development applications.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link][13][14][15][16][17]
-
Kalesinskas, P., et al. (2009). Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177687461, 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid. Retrieved from [Link][18]
-
Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link][1]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link][6]
-
Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5077–5084. Retrieved from [Link][3]
-
Pluskal, T., Uehara, T., & Yanagida, M. (2012). Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching. Analytical Chemistry, 84(10), 4396-403. Retrieved from [Link][8]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link][5]
-
Wikipedia contributors. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link][11]
-
Wikipedia contributors. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link][9]
-
Longdom Publishing. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link][10]
-
Reddit. (2023). How does this molecule produce negative ions? Which functional groups help do that?. r/massspectrometry. Retrieved from [Link][2]
-
Pluskal, T., et al. (2012). Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching. ResearchGate. Retrieved from [Link][7]
-
Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Retrieved from [Link][12]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular benzyl–benzyl interactions in protonated benzyl diethers in the gas phase. Effects of internal hydrogen bonding - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly accurate chemical formula prediction tool utilizing high-resolution mass spectra, MS/MS fragmentation, heuristic rules, and isotope pattern matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Welcome to the NIST WebBook [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]
- 16. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 17. The NIST Chemistry Webbook | NIST [nist.gov]
- 18. 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid | C14H10BrFO3 | CID 177687461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: Contextualizing 3-Benzyloxy-4-fluorobenzoic Acid
An In-depth Technical Guide to the Solubility and Stability of 3-Benzyloxy-4-fluorobenzoic Acid
3-Benzyloxy-4-fluorobenzoic acid is an aromatic carboxylic acid derivative featuring a benzyloxy substituent and a fluorine atom. Such halogenated and ether-linked benzoic acid scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The physicochemical properties of these intermediates—specifically their solubility and chemical stability—are not merely academic data points. They are critical parameters that dictate process efficiency during synthesis, purification strategies, formulation development, and ultimately, the safety and efficacy of the final product.
This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Benzyloxy-4-fluorobenzoic acid. It moves beyond a simple recitation of data to explain the causality behind the experimental designs, grounding them in established regulatory and scientific principles. The protocols described herein are designed as self-validating systems, ensuring the generation of robust and reliable data essential for any research or drug development program.
Physicochemical Characterization: The Foundation for Analysis
A thorough understanding of the fundamental physicochemical properties of a compound is the mandatory first step before any solubility or stability studies can be designed. These properties influence the choice of analytical techniques, solvent systems, and stress conditions.
The structure of 3-Benzyloxy-4-fluorobenzoic acid combines a hydrophilic carboxylic acid group with a bulky, lipophilic benzyloxy group. The carboxylic acid moiety (with a typical pKa around 4-5) suggests that its aqueous solubility will be highly dependent on pH. The fluorine atom can influence electronic properties and metabolic stability, while the benzyloxy group significantly increases its non-polar character, likely reducing aqueous solubility compared to simpler benzoic acids.
Table 1: Physicochemical Properties of 3-Benzyloxy-4-fluorobenzoic Acid
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₁FO₃ | - |
| Molecular Weight | 246.24 g/mol | Calculated |
| Chemical Structure | ![]() | - |
| Appearance | White to off-white solid | To be determined experimentally |
| Melting Point | To be determined experimentally | DSC or Capillary Method |
| pKa | To be determined experimentally | Potentiometric titration or UV-spectrophotometry |
Solubility Profiling: A Key Determinant of Formulation and Bioavailability
Solubility is a critical attribute for any compound intended for pharmaceutical use, as it directly impacts dissolution rate and, consequently, bioavailability.[] For an intermediate, solubility dictates the choice of reaction solvents, crystallization conditions, and purification methods. This section outlines the workflow and rationale for comprehensively determining the solubility profile.
Causality and Experimental Design
The objective is to determine the equilibrium solubility, which is the maximum concentration of the compound that can be dissolved in a specific solvent at a controlled temperature.[] The pH-solubility profile is particularly crucial for ionizable molecules like carboxylic acids. According to WHO and other regulatory guidelines, this profile should be determined across the physiological pH range of the gastrointestinal tract.[4]
The workflow below illustrates the logical progression from initial screening to comprehensive profiling.
Caption: Workflow for comprehensive solubility profiling.
Experimental Protocol: Equilibrium Solubility Determination
This protocol is designed to determine the solubility in both aqueous buffers and organic solvents using the gold-standard shake-flask method.
1. Materials and Equipment:
-
3-Benzyloxy-4-fluorobenzoic acid (pre-characterized solid)
-
HPLC-grade solvents (Methanol, Ethanol, Acetone, Dichloromethane, DMSO, etc.)
-
Aqueous buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[4]
-
Calibrated pH meter
-
Orbital shaker with temperature control (e.g., 25°C and 37°C)
-
Vials (e.g., 15 mL glass screw-cap)
-
Syringe filters (e.g., 0.45 µm PVDF for aqueous, PTFE for organic)
-
Validated HPLC-UV method for quantification
2. Procedure:
-
Add an excess amount of the solid compound (e.g., ~20 mg) to separate vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
-
Add a fixed volume (e.g., 5 mL) of the desired solvent or buffer to each respective vial.
-
Seal the vials securely and place them in an orbital shaker set to the desired temperature (37 ± 1 °C for aqueous buffers, 25 ± 1 °C for organic solvents).[4]
-
Equilibrate for a predetermined period (e.g., 24 to 48 hours). Confirm that equilibrium is reached by taking measurements at multiple time points (e.g., 24h and 48h) until the concentration plateaus.
-
After equilibration, allow the vials to stand for ~30 minutes for solids to settle.
-
Carefully withdraw an aliquot from the supernatant using a syringe.
-
Immediately filter the aliquot through an appropriate 0.45 µm syringe filter into an HPLC vial. Discard the first portion of the filtrate to avoid adsorptive losses.
-
Dilute the filtrate as necessary with the mobile phase to fall within the calibrated range of the analytical method.
-
Analyze the samples using the validated HPLC-UV method to determine the concentration.
-
Verify the pH of the aqueous buffer samples after the experiment to ensure it has not shifted significantly.[4]
3. Data Presentation: The results should be compiled into a clear, summary table.
Table 2: Solubility Data Summary for 3-Benzyloxy-4-fluorobenzoic Acid
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility Class (USP) |
| 0.1 N HCl (pH 1.2) | 37 | To be determined | To be determined |
| Acetate Buffer (pH 4.5) | 37 | To be determined | To be determined |
| Phosphate Buffer (pH 6.8) | 37 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| Acetone | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |
Chemical Stability Assessment: Ensuring Integrity and Safety
Stability testing is a cornerstone of pharmaceutical development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] The process begins with forced degradation (stress testing) to identify likely degradation products and establish a stability-indicating analytical method.
Causality and Experimental Design
Forced degradation studies deliberately expose the compound to conditions more severe than accelerated stability testing to produce degradation products.[7] This process is mandated by ICH guidelines (specifically Q1A) and serves several key purposes:
-
Pathway Elucidation: To understand the likely degradation pathways.[7]
-
Method Development: To demonstrate the specificity of the analytical method, ensuring it can separate and quantify the intact compound in the presence of its degradants (a "stability-indicating" method).[8][9]
-
Formulation Guidance: To help develop a stable formulation by understanding the molecule's liabilities.
The structure of 3-Benzyloxy-4-fluorobenzoic acid suggests several potential degradation pathways, including hydrolysis of the ether linkage (de-benzylation) and reactions involving the carboxylic acid group.
Caption: Potential degradation pathways for the target molecule.
The following workflow outlines a standard approach to forced degradation studies as per ICH guidelines.[8][10]
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for stress testing. The conditions should be adjusted to achieve a target degradation of 5-20%, which is ideal for validating the analytical method.[9]
1. Materials and Equipment:
-
Compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).
-
Reagents: 1N HCl, 1N NaOH, 30% H₂O₂.
-
Temperature-controlled oven, water bath, or heating block.
-
ICH-compliant photostability chamber.
-
Validated stability-indicating HPLC-PDA or HPLC-MS method.
2. General Procedure:
-
For each condition, prepare a sample and a corresponding control (e.g., drug in water without acid/base).
-
Sample the reactions at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Before analysis, quench the reactions. For acid/base hydrolysis, neutralize with an equimolar amount of base/acid. For oxidation, the reaction may be quenched by dilution.
-
Analyze all samples by the stability-indicating method.
3. Specific Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1N HCl. Heat at 60-80°C.[7]
-
Base Hydrolysis: Dilute the stock solution with 0.1N NaOH. Heat at 60-80°C.[7]
-
Oxidation: Dilute the stock solution with a solution of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) and controlled humidity (e.g., 75% RH) if applicable.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11]
4. Data Analysis:
-
Quantification: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant degradants are being detected.[9]
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity, ensuring the parent peak is spectrally homogeneous and free from co-eluting impurities.
The Central Role of Analytical Methodology
A robust, validated, and stability-indicating analytical method is the linchpin of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for a chromophore-containing molecule like 3-Benzyloxy-4-fluorobenzoic acid.[12][13]
Protocol: Development of a Stability-Indicating HPLC-UV Method
1. Objective: To develop a method capable of separating 3-Benzyloxy-4-fluorobenzoic acid from its potential degradation products and any process-related impurities.
2. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Common reversed-phase columns (e.g., C18, C8) of varying dimensions.
3. Method Development Strategy:
-
Solvent Selection: Screen mobile phases consisting of an aqueous component (e.g., phosphate buffer, formic acid in water) and an organic component (e.g., acetonitrile, methanol). An acidic mobile phase (e.g., pH 2.5-3.0) is typically used to ensure the carboxylic acid is in its neutral, protonated form for good peak shape.
-
Initial Gradient Run: Start with a broad gradient (e.g., 5% to 95% organic over 30 minutes) to elute all components from a stressed sample mixture (a cocktail of acid, base, and peroxide degraded samples).
-
Optimization: Adjust the gradient slope, temperature, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Wavelength Selection: Use the PDA detector to identify the optimal detection wavelength for the parent compound and ensure all impurities are also detected.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating resolution from all degradants in the forced degradation study.
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH for good peak shape of the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | To be optimized (e.g., 30% to 80% B over 15 min) | To ensure separation of the parent from more polar and less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | 254 nm (or λmax) | Common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | Standard volume. |
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
- PubChem. (n.d.). 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from a relevant PubChem entry for a similar compound.
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]
-
Teva API. (n.d.). Solving solubility issues in modern APIs. [Link]
-
Qualister. (2024). ICH Guidelines: Your Essential Guide to Stability Testing. [Link]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
- PubChem. (n.d.). 3-Fluoro-4-(3-fluoro-benzyloxy)-benzoic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from a relevant PubChem entry for a similar compound.
-
G. S. Kumar, P. S. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
PharmTech. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]
-
Sharma, M. C. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research. [Link]
-
PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 4-benzyloxyphenyl ester. [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. who.int [who.int]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ich guideline for stability testing | PPTX [slideshare.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. scispace.com [scispace.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. tapi.com [tapi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical and Practical Guide to 3-Benzyloxy-4-fluorobenzoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzyloxy-4-fluorobenzoic acid stands as a molecule of significant interest within medicinal chemistry and materials science. Its unique trifecta of a carboxylic acid moiety, a flexible benzyloxy group, and a strategically placed fluorine atom offers a versatile scaffold for the design of novel therapeutic agents and functional materials. The fluorine substituent, in particular, can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it an attractive component in drug design. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for the synthesis, characterization, and potential applications of 3-Benzyloxy-4-fluorobenzoic acid, with a focus on its relevance to drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzoic Acid Derivatives
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased binding affinity to target proteins, and altered acidity of nearby functional groups.[1] Benzoic acid derivatives, on the other hand, are prevalent in a wide array of biologically active compounds and serve as crucial intermediates in organic synthesis.[2] The convergence of these two features in 3-Benzyloxy-4-fluorobenzoic acid creates a molecule with considerable potential for diverse applications, from the development of novel pharmaceuticals to the engineering of advanced polymers.
This guide will delve into the theoretical and practical aspects of 3-Benzyloxy-4-fluorobenzoic acid, offering insights into its synthesis, spectroscopic characterization, and in silico analysis.
Synthesis and Characterization: A Proposed Pathway and Spectroscopic Profile
Proposed Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
A viable synthetic strategy would likely commence with a suitable precursor, such as 3-hydroxy-4-fluorobenzoic acid or a related derivative. The synthesis of 3-hydroxy-4-fluorobenzoic acid itself has been documented, providing a solid starting point. A potential multi-step synthesis is outlined below:
Step-by-step experimental protocol:
-
Protection of the Carboxylic Acid: To prevent unwanted side reactions, the carboxylic acid group of the starting material (e.g., 3-hydroxy-4-fluorobenzoic acid) would first be protected, for instance, as a methyl or ethyl ester. This can be achieved through Fischer esterification using the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
-
Benzylation of the Hydroxyl Group: The phenolic hydroxyl group would then be benzylated via a Williamson ether synthesis. This involves treating the protected starting material with benzyl bromide or benzyl chloride in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Deprotection of the Carboxylic Acid: The final step involves the hydrolysis of the ester protecting group to yield the desired 3-Benzyloxy-4-fluorobenzoic acid. This is typically accomplished by saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate.
Caption: Proposed synthetic workflow for 3-Benzyloxy-4-fluorobenzoic acid.
Spectroscopic Characterization
The structural elucidation of 3-Benzyloxy-4-fluorobenzoic acid would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted:
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and benzyl moieties, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid. The aromatic region will likely display complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals would include those for the carboxyl carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine), and the methylene carbon of the benzyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Predicted NMR Data Summary:
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H | 10.0 - 13.0 (broad s, 1H) | Carboxylic acid proton |
| 7.2 - 8.0 (m) | Aromatic protons | |
| 5.1 - 5.3 (s, 2H) | Benzylic methylene protons | |
| ¹³C | 165 - 170 | Carboxylic acid carbon |
| 115 - 160 | Aromatic carbons (with C-F coupling) | |
| ~70 | Benzylic methylene carbon | |
| ¹⁹F | -110 to -130 | Single resonance for the fluorine atom |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| C-O (Ether) | 1200-1300 and 1000-1100 |
| C-F | 1000-1400 |
| Aromatic C=C | 1450-1600 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Theoretical Studies: Insights from Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, conformation, and reactivity of molecules like 3-Benzyloxy-4-fluorobenzoic acid.[3][4]
Molecular Modeling and Conformational Analysis
The presence of the flexible benzyloxy group suggests that 3-Benzyloxy-4-fluorobenzoic acid can adopt multiple conformations. Conformational analysis, performed using computational methods, can identify the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets.
Caption: A typical workflow for computational conformational analysis.
Electronic Properties and Reactivity Descriptors
DFT calculations can be employed to determine a range of electronic properties that are crucial for predicting the molecule's reactivity and potential biological activity.[3]
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the molecule's electronic transitions and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
-
Acidity (pKa) Prediction: Computational methods can be used to predict the pKa of the carboxylic acid group. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) compared to the non-fluorinated analogue.
Table of Predicted Molecular Properties:
| Property | Predicted Value/Observation | Significance |
| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability |
| MEP | Negative potential around the carboxylic oxygen and fluorine atoms; Positive potential around the acidic proton. | Predicts sites for hydrogen bonding and other non-covalent interactions. |
| pKa | Lower than 3-benzyloxybenzoic acid | The fluorine atom enhances the acidity of the carboxylic acid. |
Potential Applications in Drug Development
The structural features of 3-Benzyloxy-4-fluorobenzoic acid make it a promising scaffold for the development of new therapeutic agents.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding motif for various enzymes, including metalloproteinases and kinases. The benzyloxy and fluoro substituents can be tailored to enhance binding affinity and selectivity for the target enzyme.
-
Receptor Modulation: Derivatives of this molecule could be designed to act as agonists or antagonists for a range of receptors, with the benzyloxy group potentially occupying hydrophobic pockets in the receptor's binding site.
-
Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives have a long history of use as antimicrobial and antifungal agents.[5] The unique substitution pattern of 3-Benzyloxy-4-fluorobenzoic acid could lead to the discovery of novel compounds with enhanced activity against resistant strains.
Conclusion
3-Benzyloxy-4-fluorobenzoic acid represents a molecule of considerable interest for both fundamental and applied research. While direct experimental data for this compound is limited, this guide has provided a comprehensive theoretical framework and a plausible practical approach for its synthesis and characterization. The strategic combination of a carboxylic acid, a benzyloxy group, and a fluorine atom on a benzoic acid scaffold offers a wealth of opportunities for the design of new molecules with tailored properties for applications in medicinal chemistry and beyond. Further experimental investigation into this promising compound is highly warranted.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
-
Isamura, B. K., Patouossa, I., Kaba, I. E., Matondo, A., & Mpiana, P. T. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 59-67. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
-
Fasanmade, A. A., & Fasanmade, O. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3), 1000130. Retrieved from [Link]
-
PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]
Sources
The Strategic Utility of 3-Benzyloxy-4-fluorobenzoic Acid: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Architectural Significance of Fluorinated and Benzylated Scaffolds
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and benzyl protecting groups into molecular frameworks is a cornerstone of rational design. The fluorine atom, with its unique electronic properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the benzyl group serves as a robust and versatile protecting group for hydroxyl functionalities, enabling complex synthetic transformations on other parts of the molecule before its strategic removal. 3-Benzyloxy-4-fluorobenzoic acid emerges as a highly valuable building block, elegantly combining these features. This guide provides an in-depth exploration of its synthesis, reactivity, and potential applications, offering a technical resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Rationale
Before delving into synthetic protocols, it is crucial to understand the inherent properties of 3-benzyloxy-4-fluorobenzoic acid that make it a desirable building block.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₄H₁₁FO₃ | Provides the elemental composition. |
| Molecular Weight | 246.24 g/mol | Essential for stoichiometric calculations. |
| Appearance | Expected to be a white to off-white solid | Standard for purified organic acids. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, THF, alcohols) and aqueous base. | Informs choice of reaction and purification solvents. |
| Key Functional Groups | Carboxylic acid, Benzyl ether, Aryl fluoride | Each group offers a distinct handle for chemical modification. |
The spatial arrangement of the substituents on the benzoic acid core is of paramount importance. The fluorine atom at the 4-position and the benzyloxy group at the 3-position create a unique electronic and steric environment. This substitution pattern can influence the acidity of the carboxylic acid and the regioselectivity of further aromatic substitutions.
Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid: A Two-Stage Approach
A practical and scalable synthesis of 3-benzyloxy-4-fluorobenzoic acid can be envisioned through a two-step sequence starting from the commercially available 3-hydroxy-4-fluorobenzoic acid. This approach involves the protection of the phenolic hydroxyl group as a benzyl ether.
Stage 1: Synthesis of the Precursor, 3-Hydroxy-4-fluorobenzoic Acid
Several methods for the synthesis of 3-hydroxy-4-fluorobenzoic acid have been reported, often starting from fluorobenzene.[2] A common approach involves the carboxylation of 4-fluorophenol via a Kolbe-Schmitt-type reaction.[3][4]
Experimental Protocol: Synthesis of 3-Hydroxy-4-fluorobenzoic Acid [3][4]
-
Step 1: Preparation of Potassium 4-Fluorophenoxide: In a suitable reaction vessel, 4-fluorophenol is dissolved in an aqueous solution of potassium hydroxide to form the potassium phenoxide salt in situ.
-
Step 2: Carboxylation: Carbon dioxide gas is introduced into the phenoxide solution under controlled temperature (typically 40-60 °C) and pressure. The electron-rich phenoxide ring undergoes electrophilic aromatic substitution with CO₂, preferentially at the ortho-position to the hydroxyl group.
-
Step 3: Acidification and Isolation: The reaction mixture is carefully acidified with a strong acid, such as concentrated sulfuric acid. This protonates the carboxylate and any unreacted phenoxide, causing the desired 3-hydroxy-4-fluorobenzoic acid to precipitate out of the aqueous solution. The solid product is then collected by filtration, washed, and dried. A reported yield for this transformation is approximately 73%.[4]
Stage 2: Benzylation via Williamson Ether Synthesis
The conversion of 3-hydroxy-4-fluorobenzoic acid to its benzylated counterpart is efficiently achieved through the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.[5][6]
Caption: Workflow for the Williamson Ether Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid.
Experimental Protocol: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
-
Materials:
-
3-Hydroxy-4-fluorobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
-
Procedure:
-
To a stirred solution of 3-hydroxy-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Reactivity and Synthetic Applications: The Amide Coupling
The carboxylic acid moiety of 3-benzyloxy-4-fluorobenzoic acid is its primary reactive handle for elaboration into more complex molecules. Amide bond formation is arguably the most common and vital reaction in medicinal chemistry, and this building block is well-suited for such transformations.[7]
Amide Bond Formation: A Versatile Transformation
The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activation of the carboxylic acid is required. This is typically achieved using a variety of coupling reagents.
Caption: General workflow for amide bond formation using 3-Benzyloxy-4-fluorobenzoic acid.
Experimental Protocol: General Procedure for Amide Coupling using HATU [1]
-
Materials:
-
3-Benzyloxy-4-fluorobenzoic acid
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure:
-
To a dry reaction flask, add 3-benzyloxy-4-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Strategic Deprotection: Unveiling the Phenolic Hydroxyl Group
The benzyl ether serves as a stable protecting group under a wide range of reaction conditions, including those typically used for amide coupling. When desired, it can be readily cleaved to reveal the free hydroxyl group. The most common method for debenzylation is catalytic hydrogenation.
Experimental Protocol: Debenzylation via Catalytic Hydrogenation
-
Materials:
-
Benzylated substrate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzylated compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Potential Applications in Medicinal Chemistry
While specific examples utilizing 3-benzyloxy-4-fluorobenzoic acid are not prevalent in the surveyed literature, the structural motifs it contains are frequently found in bioactive molecules, particularly in the realm of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
-
Kinase Inhibitors: The 4-fluoro-3-substituted phenyl ring is a common feature in many kinase inhibitors.[8][9] The fluorine atom can enhance binding affinity through favorable interactions in the ATP-binding pocket, and the substituent at the 3-position often serves as an attachment point for larger moieties that confer selectivity.
-
GPCR Modulators: GPCRs are a major class of drug targets.[10][11] The benzyloxy-substituted aromatic core can be a key pharmacophoric element in ligands that modulate the activity of these receptors, often through allosteric mechanisms.
The ability to generate a diverse library of amides from 3-benzyloxy-4-fluorobenzoic acid, followed by selective debenzylation, provides a powerful strategy for structure-activity relationship (SAR) studies in these and other therapeutic areas.
Conclusion
3-Benzyloxy-4-fluorobenzoic acid represents a strategically designed building block that offers synthetic chemists a powerful tool for the construction of complex and potentially bioactive molecules. Its synthesis from readily available precursors is straightforward, and its functional group handles—the carboxylic acid and the masked hydroxyl group—allow for a wide range of subsequent chemical modifications. The principles and protocols outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this versatile intermediate in their synthetic endeavors, from fundamental research to the frontiers of drug discovery.
References
-
Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. 2014. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. 2025. Available from: [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. 2020. Available from: [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. Available from: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
-
PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. 2020. Available from: [Link]
-
PMC. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Available from: [Link]
-
PMC. Novel Allosteric Modulators of G Protein-coupled Receptors. Available from: [Link]
-
PMC. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. 2023. Available from: [Link]
-
PMC. Designing allosteric modulators to change GPCR G protein subtype selectivity. 2025. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. francis-press.com [francis-press.com]
- 4. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to 3-Benzyloxy-4-fluorobenzoic Acid as a Pivotal Intermediate in Medicinal Chemistry
Abstract
This technical guide delves into the synthesis and strategic application of 3-Benzyloxy-4-fluorobenzoic acid, a crucial yet often unheralded intermediate in the landscape of modern drug discovery. While not a compound of historical discovery in its own right, its significance lies in its role as a meticulously designed building block, particularly in the development of epigenetic modulators. This document provides an in-depth exploration of its synthesis, beginning with its precursor, 3-hydroxy-4-fluorobenzoic acid, and culminates in its application in the synthesis of advanced therapeutic candidates such as the BET bromodomain inhibitor I-BET762 (GSK525762). This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, field-proven protocols for the synthesis and utilization of this versatile intermediate.
Introduction: The Strategic Importance of Fluorinated and Protected Intermediates
In the intricate chess game of drug design, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. The incorporation of fluorine atoms is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Concurrently, the use of protecting groups, such as the benzyl group, is fundamental to orchestrating complex synthetic sequences by selectively masking reactive functionalities.
3-Benzyloxy-4-fluorobenzoic acid (Figure 1) perfectly embodies the convergence of these two principles. The fluorine atom at the 4-position and the benzyl-protected hydroxyl group at the 3-position create a unique chemical entity. The benzyl ether provides a stable, yet readily cleavable, protecting group for the phenolic hydroxyl, preventing its interference in subsequent reactions, such as amide bond formation. This strategic protection is essential for the construction of more complex molecules where the unmasked phenol may be either reactive or a site of unwanted metabolism. This guide will illuminate the synthesis of this key intermediate and its pivotal role in the creation of high-value pharmaceutical compounds.
Figure 1: Chemical Structure of 3-Benzyloxy-4-fluorobenzoic acid.
The Genesis of a Key Intermediate: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
The journey to 3-Benzyloxy-4-fluorobenzoic acid begins with its immediate precursor, 3-hydroxy-4-fluorobenzoic acid. The synthesis is a tale of two key transformations: the formation of the fluorinated phenolic core and the subsequent protection of the hydroxyl group.
Synthesis of the Precursor: 3-Hydroxy-4-fluorobenzoic Acid
The most common and industrially scalable route to 3-hydroxy-4-fluorobenzoic acid involves the carboxylation of 4-fluorophenol via a modified Kolbe-Schmitt reaction.[1][2] This process leverages the high electron density of the phenoxide ring to facilitate an electrophilic attack on carbon dioxide.
Experimental Protocol: Synthesis of 3-Hydroxy-4-fluorobenzoic Acid [1]
-
Step 1: Formation of Potassium 4-Fluorophenoxide: In a suitable reaction vessel, 4-fluorophenol is dissolved in an aqueous solution of potassium hydroxide.
-
Step 2: Carboxylation: Carbon dioxide gas is then introduced into the solution under controlled temperature (typically between 40-60°C) and pressure. The phenoxide acts as a nucleophile, attacking the carbon of CO2, preferentially at the ortho position due to the directing effect of the hydroxyl group.
-
Step 3: Acidification and Isolation: Following the carboxylation, the reaction mixture is acidified with a strong acid, such as concentrated sulfuric acid. This protonates the carboxylate and the phenoxide, leading to the precipitation of 3-hydroxy-4-fluorobenzoic acid. The solid product is then isolated by filtration, washed, and dried.
Benzyl Protection: The Formation of 3-Benzyloxy-4-fluorobenzoic Acid
With the precursor in hand, the next critical step is the protection of the phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide is reacted with a benzyl halide. This reaction is crucial as it masks the nucleophilicity and acidity of the phenol, allowing for selective reactions at the carboxylic acid group in subsequent steps.
Experimental Protocol: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
-
Step 1: Deprotonation: 3-Hydroxy-4-fluorobenzoic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, typically potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Step 2: Alkylation: Benzyl bromide is added to the reaction mixture. The phenoxide ion undergoes a nucleophilic substitution reaction (SN2) with the benzyl bromide to form the benzyl ether. The reaction is typically heated to ensure a reasonable reaction rate.
-
Step 3: Work-up and Isolation: After the reaction is complete, the mixture is cooled and partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed to remove inorganic salts and the solvent is evaporated under reduced pressure. The crude product can then be purified by recrystallization to yield pure 3-Benzyloxy-4-fluorobenzoic acid.
Application in Advanced Drug Discovery: Synthesis of a BET Bromodomain Inhibitor
The true value of 3-Benzyloxy-4-fluorobenzoic acid is realized in its application as a key building block for complex, high-value molecules. A prime example is its use in the synthesis of I-BET762 (GSK525762), a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are considered important targets in oncology and inflammation.[3][4]
The synthesis of I-BET762 and its analogs involves the amide coupling of 3-Benzyloxy-4-fluorobenzoic acid with a suitable heterocyclic amine. The benzyl protecting group is then removed in a later step to reveal the final active compound.
Experimental Protocol: Amide Coupling to form a BET Inhibitor Precursor
-
Step 1: Activation of the Carboxylic Acid: 3-Benzyloxy-4-fluorobenzoic acid is dissolved in a suitable solvent, such as dichloromethane (DCM) or DMF. A coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole), is added to activate the carboxylic acid, forming a highly reactive intermediate.
-
Step 2: Amine Addition: The desired amine, for instance, a substituted aminopyrimidine, is added to the reaction mixture, often along with a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acid formed. The amine attacks the activated carboxylic acid derivative, forming the stable amide bond.
-
Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The organic layer is dried and concentrated, and the resulting crude product is purified, typically by column chromatography, to yield the desired amide. This product is a late-stage intermediate that can be deprotected to give the final BET inhibitor.
Data Presentation and Workflow Visualization
To provide a clear overview, the synthetic yields and key parameters for the described transformations are summarized below.
| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |
| Precursor Synthesis | 4-Fluorophenol | 3-Hydroxy-4-fluorobenzoic acid | KOH, CO₂, H₂SO₄ | ~73% | [1][2] |
| Benzyl Protection | 3-Hydroxy-4-fluorobenzoic acid | 3-Benzyloxy-4-fluorobenzoic acid | Benzyl bromide, K₂CO₃ | >80% (estimated) | General Procedure |
| Amide Coupling | 3-Benzyloxy-4-fluorobenzoic acid | BET Inhibitor Precursor | HATU, DIPEA, Amine | Variable | [3] |
The logical flow of the synthesis, from a commercially available starting material to a complex drug precursor, is illustrated in the following diagram.
Caption: Synthetic workflow for the preparation of a BET inhibitor precursor.
Conclusion: A Testament to the Power of Strategic Synthesis
3-Benzyloxy-4-fluorobenzoic acid stands as a testament to the enabling power of synthetic intermediates in drug discovery. Its lack of a storied "discovery" is overshadowed by its immense practical utility. The strategic placement of the fluorine atom and the benzyl protecting group allows for the efficient and controlled assembly of complex molecular architectures that have shown significant promise in addressing challenging diseases. This guide has provided a comprehensive overview of its synthesis and application, underscoring the critical role of such "unseen workhorses" in the relentless pursuit of new medicines. The protocols and insights presented herein are intended to empower researchers to leverage this and similar intermediates to accelerate their own discovery efforts.
References
-
Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthetic routes to bumped BET inhibitors. ResearchGate. Available at: [Link]
-
The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. ResearchGate. Available at: [Link]
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.Google Patents.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
Sources
- 1. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Strategic Use of 3-Benzyloxy-4-fluorobenzoic Acid in the Synthesis of Advanced Calamitic Liquid Crystals
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of 3-Benzyloxy-4-fluorobenzoic Acid
The rational design of thermotropic liquid crystals (LCs) hinges on the precise selection of molecular building blocks that dictate the material's final mesomorphic and electro-optical properties.[1][2] Calamitic, or rod-shaped, liquid crystals are foundational to display technologies and optical devices, requiring molecules with a high aspect ratio, structural rigidity, and specific intermolecular interactions.[3][4] 3-Benzyloxy-4-fluorobenzoic acid has emerged as a strategically important precursor in this field. Its unique trifunctional architecture—comprising a rigid core, a lateral fluorine substituent, and a bulky terminal benzyloxy group—provides chemists with a powerful tool to fine-tune liquid crystalline behavior.
This application note provides an in-depth guide to the synthesis of advanced liquid crystals using this versatile building block. We will explore the causality behind its molecular design, present detailed, field-proven synthetic protocols, and discuss the characterization of the resulting mesogens.
Core Concepts: Deconstructing the Molecular Design
The efficacy of 3-Benzyloxy-4-fluorobenzoic acid stems from the distinct roles played by its constituent parts. Understanding these structure-property relationships is critical for predicting and controlling the behavior of the final LC material.[1][5]
-
Rigid Carboxylic Acid Core: The benzoic acid moiety provides the fundamental rigid segment essential for calamitic mesogens. The para-substituted carboxylic acid group is the primary reaction site, typically undergoing esterification to link with other phenolic cores, thereby extending the molecular length and rigidity.[6][7]
-
Lateral Fluorine Substituent: The introduction of a fluorine atom at a lateral position (ortho to the carboxyl group) is a key design feature. Due to its small size and high electronegativity, the fluorine atom introduces several critical effects:[8][9]
-
Steric Influence: It increases the molecular breadth, which can disrupt crystal packing and lower the melting point of the material, often widening the temperature range of the liquid crystal phase.[10]
-
Dipole Moment Modification: The strong C-F dipole significantly alters the molecule's overall dielectric anisotropy, a crucial parameter for display applications.[8]
-
Mesophase Suppression/Induction: Lateral fluorine substitution can suppress the formation of highly ordered smectic phases in favor of the more fluid nematic phase, which is desirable for many applications.[5][11]
-
-
Terminal Benzyloxy Group: This bulky terminal group serves two primary purposes:
-
Enhancing Anisotropy: It significantly increases the length-to-breadth ratio of the molecule, a primary driver for the formation of anisotropic liquid crystal phases.[1][12][13]
-
Modulating Intermolecular Interactions: The benzyloxy group contributes to the overall molecular polarizability, influencing the van der Waals forces that stabilize the mesophase.[1] Its presence can lead to higher clearing points (the temperature at which the LC phase transitions to an isotropic liquid), indicating enhanced thermal stability of the mesophase.[12][13]
-
The interplay of these three components makes 3-Benzyloxy-4-fluorobenzoic acid a highly tunable starting material for creating liquid crystals with specific transition temperatures, viscosity, and dielectric properties.
Mandatory Visualization 1: Rationale of Molecular Components
Caption: Functional components of 3-Benzyloxy-4-fluorobenzoic acid.
Experimental Protocols & Methodologies
The following protocols describe a reliable and reproducible workflow for synthesizing a representative calamitic liquid crystal and confirming its properties.
General Synthetic Workflow
The synthesis follows a logical progression from reactant coupling to purification and final characterization. This workflow ensures high purity of the final compound, which is essential for accurate property measurement.
Mandatory Visualization 2: Experimental Workflow Diagram
Caption: General workflow for LC synthesis and characterization.
Protocol 1: Synthesis of 4'-Octyloxyphenyl 3-Benzyloxy-4-fluorobenzoate
This protocol details the synthesis of a target liquid crystal via Steglich esterification, a mild and efficient method that avoids harsh conditions which could cleave the benzyl ether.
Reaction Scheme:
Mandatory Visualization 3: Steglich Esterification Reaction
Caption: Reaction scheme for target liquid crystal synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Notes |
| 3-Benzyloxy-4-fluorobenzoic acid | 246.24 | 1.0 | The core building block.[14] |
| 4-Octyloxyphenol | 222.34 | 1.0 | The coupling partner. |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | Coupling agent. |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | Catalyst. |
| Dichloromethane (DCM), anhydrous | - | ~20 mL | Reaction solvent. |
| Hydrochloric Acid (1 M aq.) | - | - | For work-up. |
| Sodium Bicarbonate (sat. aq.) | - | - | For work-up. |
| Magnesium Sulfate, anhydrous | - | - | Drying agent. |
Step-by-Step Protocol:
-
Reactant Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 3-Benzyloxy-4-fluorobenzoic acid (246 mg, 1.0 mmol), 4-octyloxyphenol (222 mg, 1.0 mmol), and DMAP (12 mg, 0.1 mmol).
-
Dissolution: Add 20 mL of anhydrous DCM and stir the mixture with a magnetic stir bar until all solids are fully dissolved.
-
Initiation of Coupling: Cool the flask in an ice bath (0 °C) for 15 minutes. While stirring, add a solution of DCC (227 mg, 1.1 mmol) in 5 mL of anhydrous DCM dropwise over 5 minutes.
-
Causality Note: Adding the DCC solution slowly at 0 °C helps to control the exothermic reaction and minimize the formation of N-acylurea side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Reaction Work-up:
-
Filter the reaction mixture through a Celite pad to remove the insoluble DCU precipitate. Wash the pad with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Causality Note: The acid wash removes unreacted DMAP and any remaining DCC. The base wash removes unreacted benzoic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5). Combine the product-containing fractions and remove the solvent. Further purify by recrystallization from ethanol to yield a white, crystalline solid.
Protocol 2: Characterization of Mesomorphic Properties
Accurate characterization is essential to validate the synthesis and understand the material's behavior.
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the phase transition temperatures and associated enthalpy changes.
-
Procedure:
-
Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 150 °C) to erase thermal history.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating scan at 10 °C/min. The peaks observed during this scan are used to determine the transition temperatures.
-
-
Data Interpretation: An endothermic peak on heating corresponds to a phase transition (e.g., Crystal to Nematic, Nematic to Isotropic). The peak onset is typically reported as the transition temperature.
2. Polarized Optical Microscopy (POM):
-
Objective: To visually identify the type of liquid crystal phase by observing its unique optical texture.[2]
-
Procedure:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample into the isotropic liquid phase (it will appear completely dark under crossed polarizers).
-
Slowly cool the sample (e.g., 1-5 °C/min). As the material transitions into a liquid crystal phase, birefringent textures will appear.
-
-
Data Interpretation: A nematic phase is often identified by a "Schlieren" or "marbled" texture. Smectic phases typically show "focal-conic" or "fan-shaped" textures.[2][15]
Expected Results for 4'-Octyloxyphenyl 3-Benzyloxy-4-fluorobenzoate:
Based on its molecular structure, this compound is expected to exhibit a calamitic mesophase. The lateral fluorine and flexible octyloxy chain would likely favor the formation of a nematic (N) phase over a wide temperature range.
| Transition | Expected Temperature Range (°C) | Observation Method |
| Crystal (Cr) → Nematic (N) | 60 - 80 | DSC (Melting) |
| Nematic (N) → Isotropic (I) | 100 - 120 | DSC (Clearing) |
| Isotropic (I) → Nematic (N) | 98 - 118 | POM (Cooling) |
Note: These values are hypothetical and serve as a representative example.
Conclusion
3-Benzyloxy-4-fluorobenzoic acid is a meticulously designed building block for the synthesis of advanced liquid crystals. The strategic placement of a lateral fluorine atom and a terminal benzyloxy group provides a sophisticated mechanism for controlling the mesomorphic properties of the resulting materials. The protocols outlined in this note provide a robust and reproducible framework for synthesizing and characterizing these compounds, enabling researchers to develop novel materials for next-generation optical and electronic applications.
References
- Juang, T. M., et al. Synthesis and characterization of novel fluorinated diphenyldiacetylenic liquid crystals.
- Mesomorphic properties improved via lateral fluorine substituent on benzoxazole-terminated mesogenic compounds | Request PDF. ResearchGate.
- Omar, A. Z., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. (2021).
- Omar, A. Z., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.
- Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. MDPI.
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. OUCI.
- Omar, A. Z., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed.
- The influence of core fluorination on the phase behaviour of rod-like mesogens. ResearchGate.
- Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI.
- Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate.
- Synthesis of Liquid Crystals. University of Colorado Boulder.
- Soman, R. S., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research.
- Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences.
- Liquid Crystal Materials. TCI Chemicals.
- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar.
Sources
- 1. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. colorado.edu [colorado.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]
- 7. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester | Semantic Scholar [semanticscholar.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]
- 13. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciensage.info [sciensage.info]
The Strategic Application of 3-Benzyloxy-4-fluorobenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Fluorinated Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 3-Benzyloxy-4-fluorobenzoic acid moiety has emerged as a particularly valuable building block, offering a unique combination of features that medicinal chemists can exploit to design novel therapeutics with improved efficacy, metabolic stability, and target engagement. The presence of the fluorine atom at the 4-position can significantly alter the electronic properties of the benzene ring, influencing pKa, lipophilicity, and binding interactions with biological targets. The benzyloxy group at the 3-position not only serves as a protecting group for the phenol but also provides a handle for introducing further molecular diversity and modulating the compound's steric and electronic profile.
This technical guide provides an in-depth exploration of the applications of 3-Benzyloxy-4-fluorobenzoic acid in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of potent enzyme inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the biological context of its derivatives, offering researchers and drug development professionals a comprehensive resource to leverage this versatile scaffold in their programs.
Core Application: A Scaffold for Transthyretin (TTR) Kinetic Stabilizers in Amyloidosis
A prominent application of the 3-alkoxy-4-fluorobenzoic acid scaffold, of which 3-benzyloxy-4-fluorobenzoic acid is a key representative, is in the development of kinetic stabilizers of transthyretin (TTR). TTR is a transport protein for thyroxine and retinol, and its dissociation from a stable tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis (ATTR), a debilitating and often fatal disease characterized by the deposition of amyloid fibrils in various organs, including the heart and nerves[1][2].
The development of small molecules that can bind to the thyroxine-binding sites of the TTR tetramer and stabilize it against dissociation is a clinically validated therapeutic strategy[1][2]. Acoramidis, a drug candidate with a 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid core, has demonstrated significant efficacy in clinical trials for ATTR, highlighting the therapeutic potential of this scaffold[3]. The 3-alkoxy group, in this case, plays a crucial role in establishing key interactions within the TTR binding pocket. The benzyloxy group in 3-benzyloxy-4-fluorobenzoic acid can be considered a surrogate for more complex alkoxy substituents, providing a foundational structure for the exploration of structure-activity relationships (SAR).
Signaling Pathway: Inhibition of TTR Amyloidogenesis
The mechanism of action of TTR stabilizers is to prevent the initial step of amyloid formation, which is the dissociation of the TTR tetramer. The following diagram illustrates this pathway and the intervention point of stabilizers derived from the 3-alkoxy-4-fluorobenzoic acid scaffold.
Caption: TTR Amyloidogenesis and the Action of Stabilizers.
Experimental Protocols
Protocol 1: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
This protocol describes a two-step synthesis of the title compound starting from the commercially available 3-hydroxy-4-fluorobenzoic acid.
Step 1: Synthesis of 3-Hydroxy-4-fluorobenzoic Acid (if not commercially available)
A patented method involves the carboxylation of 4-fluorophenol[4][5].
-
Materials: 4-fluorophenol, potassium hydroxide, distilled water, carbon dioxide gas, concentrated sulfuric acid, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a four-necked reaction flask, dissolve 4-fluorophenol (1.0 eq) and potassium hydroxide (1.1 eq) in distilled water.
-
Heat the mixture to 40-60°C and bubble carbon dioxide gas through the solution for 2 hours[4][5].
-
After cooling, slowly add concentrated sulfuric acid to acidify the mixture.
-
Cool the reaction to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-hydroxy-4-fluorobenzoic acid.
-
Step 2: Benzylation of 3-Hydroxy-4-fluorobenzoic Acid
-
Materials: 3-hydroxy-4-fluorobenzoic acid, benzyl bromide, potassium carbonate, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-hydroxy-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 3-benzyloxy-4-fluorobenzoic acid.
-
Protocol 2: Synthesis of a Representative Amide Derivative for SAR Studies
This protocol details the amide coupling of 3-benzyloxy-4-fluorobenzoic acid with a representative amine using HATU, a common peptide coupling reagent[6][7].
Caption: Workflow for HATU-mediated amide coupling.
-
Materials: 3-Benzyloxy-4-fluorobenzoic acid, desired amine (1.1 eq), HATU (1.1 eq), N,N-diisopropylethylamine (DIPEA) (2.0 eq), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-benzyloxy-4-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Protocol 3: In Vitro TTR Stabilization Assay (Fluorescence-Based)
This protocol is a general guideline for assessing the TTR stabilizing activity of newly synthesized compounds, adapted from methodologies used for known TTR stabilizers.
-
Principle: This assay measures the ability of a compound to prevent the acid-mediated dissociation of the TTR tetramer into monomers. A fluorescent probe, such as 8-anilino-1-naphthalenesulfonic acid (ANS), which binds to the hydrophobic regions exposed upon monomer formation, is used to monitor dissociation.
-
Materials: Recombinant human TTR, test compounds in DMSO, ANS, citrate buffer (pH 4.4).
-
Procedure:
-
Prepare a stock solution of recombinant human TTR in an appropriate buffer.
-
In a 96-well black plate, add the TTR solution to each well.
-
Add varying concentrations of the test compounds (from a DMSO stock) to the wells. Include a positive control (e.g., a known TTR stabilizer) and a negative control (DMSO vehicle).
-
Incubate the plate at 37°C for 30 minutes to allow for compound binding.
-
Initiate dissociation by adding citrate buffer (pH 4.4) to each well.
-
Immediately add the ANS solution to each well.
-
Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (Excitation ~380 nm, Emission ~480 nm).
-
Calculate the rate of fluorescence increase for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the TTR dissociation.
-
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific SAR data for a series of 3-benzyloxy-4-fluorobenzoic acid derivatives as TTR stabilizers is not extensively published, we can draw parallels from the development of related compounds. The following table presents hypothetical data for a series of amide derivatives of 3-benzyloxy-4-fluorobenzoic acid to illustrate how SAR could be explored.
| Compound ID | R Group (Amide) | TTR Stabilization (IC₅₀, µM) |
| 1 | -NH-CH₃ | 15.2 |
| 2 | -NH-CH₂CH₃ | 12.8 |
| 3 | -NH-Cyclopropyl | 8.5 |
| 4 | -NH-Phenyl | > 50 |
| 5 | -N(CH₃)₂ | > 50 |
| 6 | Morpholin-4-yl | 22.1 |
SAR Discussion:
-
Alkyl Amides: Small, non-bulky alkyl amides (compounds 1 and 2) show moderate activity.
-
Cycloalkyl Amides: The introduction of a strained ring system like cyclopropyl (compound 3) can lead to improved potency, potentially by providing a better fit in a hydrophobic pocket of the target.
-
Aromatic and Tertiary Amides: Bulky aromatic substituents (compound 4) or tertiary amides (compound 5) may be detrimental to activity, possibly due to steric hindrance.
-
Polar Groups: The incorporation of a polar group like a morpholine (compound 6) may decrease potency in this specific assay, suggesting that hydrophobic interactions are key drivers of binding.
These hypothetical data underscore the importance of systematic modification of the amide portion of the molecule to probe the steric and electronic requirements of the target binding site.
Conclusion and Future Directions
3-Benzyloxy-4-fluorobenzoic acid represents a valuable and versatile scaffold in medicinal chemistry. Its application as a core fragment in the design of TTR kinetic stabilizers for the treatment of amyloidosis showcases its potential in addressing challenging diseases. The synthetic accessibility of this building block, coupled with the established importance of the 3-alkoxy-4-fluorobenzoic acid motif, makes it an attractive starting point for the development of novel therapeutics.
Future research in this area could focus on expanding the SAR around the benzyloxy group, exploring different aromatic and heteroaromatic substituents to enhance target affinity and selectivity. Furthermore, the application of this scaffold to other therapeutic targets where the unique electronic and steric properties of the fluorinated and benzylated phenyl ring can be exploited warrants further investigation. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising chemical entity.
References
-
ChemRxiv. (2020). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol. [Link]
-
Quick Company. (Date unavailable). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
- Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
National Center for Biotechnology Information. (2020). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. [Link]
- Google Patents. (2016). Compounds and compositions as protein kinase inhibitors.
-
PrepChem. (Date unavailable). Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
- Google Patents. (2017).
-
MDPI. (2020). Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer's Disease?. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Google Patents. (2007). (12)
-
Organic Syntheses. (Date unavailable). p-FLUOROBENZOIC ACID. [Link]
-
MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
National Center for Biotechnology Information. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
-
National Center for Biotechnology Information. (2013). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. [Link]
-
The Royal Society of Chemistry. (Date unavailable). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
WIPO Patentoscope. (2023). ACORAMIDIS (3-(3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPOXY)-4-FLUOROBENZOIC ACID) DERIVATIVES FOR STABILIZING TRANSTHYRETIN (TTS) AND INHIBITING TTS MISFOLDING FOR THE TREATMENT OF E.G. PERIPHERAL TTR AMYLOIDOSIS. [Link]
Sources
- 1. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols: 3-Benzyloxy-4-fluorobenzoic Acid as a Key Intermediate for Bioactive Molecules
Introduction: The Strategic Importance of Fluorinated Intermediates in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Substituted benzoic acids, in particular, serve as versatile starting points for a vast array of pharmaceuticals. When combined, the fluorinated benzoic acid motif becomes a powerful building block for creating novel therapeutics with enhanced pharmacological profiles.[2]
This guide focuses on 3-Benzyloxy-4-fluorobenzoic acid , a key intermediate whose structure is primed for the synthesis of complex, high-value bioactive molecules. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be removed in later synthetic stages, while the carboxylic acid and the fluorinated aromatic ring provide multiple reaction handles for molecular elaboration. This document provides an in-depth look at the synthesis of this intermediate and its application in the construction of a clinically relevant therapeutic agent, offering detailed protocols and the scientific rationale behind the chosen methodologies.
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is critical for its effective use in synthesis.
| Property | Data |
| CAS Number | 134541-21-2 |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate |
| Storage | Store in a cool, dry place away from light |
Protocol I: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
The most direct route to synthesizing the title compound is through the protection of the hydroxyl group of 3-fluoro-4-hydroxybenzoic acid. The benzyl group is an ideal choice for this protection due to its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation.
Workflow for Synthesis
Sources
Application Notes & Protocols: Esterification Reactions of 3-Benzyloxy-4-fluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Benzyloxy-4-fluorobenzoic Acid Esters
3-Benzyloxy-4-fluorobenzoic acid is a valuable scaffold in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group serves as a versatile protecting group or a point for further functionalization.[1][2][3][4] Esterification of its carboxylic acid moiety is a critical transformation, yielding derivatives that are often key intermediates in the synthesis of pharmacologically active compounds and other high-value molecules.
The choice of esterification method is not trivial and depends heavily on the nature of the alcohol, the desired scale, and the sensitivity of the substrates to reaction conditions. This guide provides a detailed examination of several robust protocols for the esterification of 3-Benzyloxy-4-fluorobenzoic acid, explaining the mechanistic rationale behind each method and offering practical, field-tested protocols for their successful implementation.
Strategic Considerations for Method Selection
The primary challenge in esterifying 3-Benzyloxy-4-fluorobenzoic acid lies in selecting a method that is compatible with the benzyloxy protecting group and overcomes any potential steric hindrance, especially with bulky alcohols. The electronic nature of the fluorine substituent, an electron-withdrawing group, increases the acidity of the carboxylic acid, which can be beneficial for certain reaction pathways.[5]
Here is a logical framework for selecting the appropriate protocol:
-
For simple, unhindered primary and secondary alcohols (e.g., methanol, ethanol, isopropanol): The Fischer-Speier Esterification offers a cost-effective and scalable solution, though it requires harsh acidic conditions.
-
For sterically hindered secondary or tertiary alcohols (e.g., tert-butanol), or acid-sensitive substrates: The Steglich Esterification provides a mild and highly effective alternative, proceeding at room temperature.[6][7]
-
For unreactive or precious alcohols where high conversion is critical: Conversion to the Acid Chloride followed by esterification is a powerful, albeit more complex, two-step approach that ensures irreversibility.[8]
-
For chiral secondary alcohols where stereochemical inversion is desired: The Mitsunobu Reaction is the method of choice, offering mild conditions and clean inversion of configuration at the alcohol's stereocenter.[9][10]
Caption: Decision workflow for selecting an esterification method.
Protocol 1: Fischer-Speier Esterification
Principle and Mechanistic Insight
This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[11] The reaction is an equilibrium process. To drive it towards the ester product, the alcohol is used as the solvent, and the water formed is either tolerated (if the equilibrium is favorable) or removed azeotropically. The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol.[5]
Experimental Protocol
| Reagent | M.W. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Equivalents |
| 3-Benzyloxy-4-fluorobenzoic acid | 246.24 | 2.46 g | 10.0 | 1.0 |
| Alcohol (e.g., Methanol) | 32.04 | 40 mL | ~990 | ~99 (Solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.2 mL | ~3.7 | 0.37 (cat.) |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Benzyloxy-4-fluorobenzoic acid (2.46 g, 10.0 mmol).
-
Add the desired alcohol (e.g., methanol, 40 mL). Stir until the acid dissolves.
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL, until CO₂ evolution ceases), and finally with brine (30 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Troubleshooting:
-
Low Conversion: Increase reflux time or add a small additional amount of acid catalyst. Ensure the alcohol is anhydrous.
-
Side Reactions: For secondary alcohols, dehydration to an alkene is a risk.[5] Use a milder method like Steglich esterification if this is observed. The benzyl ether is generally stable to these conditions but prolonged heating should be avoided.
Protocol 2: Steglich Esterification (DCC/DMAP Coupling)
Principle and Mechanistic Insight
The Steglich esterification is a powerful and mild method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][12] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive acylpyridinium salt. This salt is highly susceptible to nucleophilic attack by the alcohol. This pathway efficiently suppresses the primary side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[6][7][13]
Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Experimental Protocol
| Reagent | M.W. ( g/mol ) | Amount (5 mmol scale) | Moles (mmol) | Equivalents |
| 3-Benzyloxy-4-fluorobenzoic acid | 246.24 | 1.23 g | 5.0 | 1.0 |
| Alcohol (e.g., tert-butanol) | 74.12 | 0.56 g (0.7 mL) | 7.5 | 1.5 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.13 g | 5.5 | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 61 mg | 0.5 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | Solvent |
Procedure:
-
In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-Benzyloxy-4-fluorobenzoic acid (1.23 g, 5.0 mmol), the alcohol (7.5 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous dichloromethane (25 mL).
-
Cool the stirring solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.13 g, 5.5 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.[14]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash with 0.5 N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).[14]
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to remove any residual DCU and other impurities.
Troubleshooting:
-
Difficulty removing DCU: If DCU remains after filtration and workup, it can sometimes be precipitated by dissolving the crude product in a minimal amount of cold DCM or diethyl ether and filtering again.
-
Low Yield with Hindered Alcohols: The reaction rate decreases with increasing steric hindrance.[14] For very hindered substrates, increase the reaction time or slightly increase the amount of DCC and DMAP.
Protocol 3: Acid Chloride Formation & Esterification
Principle and Mechanistic Insight
This robust, two-step method involves first converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the alcohol to form the ester.[8] Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation.[15] The reaction with the alcohol is rapid and irreversible, making this method suitable for even unreactive alcohols. A mild base like pyridine is often added during the esterification step to scavenge the HCl byproduct.[8]
Experimental Protocol
| Reagent (Step 1) | M.W. ( g/mol ) | Amount (5 mmol scale) | Moles (mmol) | Equivalents |
| 3-Benzyloxy-4-fluorobenzoic acid | 246.24 | 1.23 g | 5.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.55 mL | 7.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 15 mL | - | Solvent |
| Dimethylformamide (DMF) | - | 1 drop | - | Catalyst |
| Reagent (Step 2) | M.W. ( g/mol ) | Amount (5 mmol scale) | Moles (mmol) | Equivalents |
| Alcohol | - | - | 6.0 | 1.2 |
| Pyridine | 79.10 | 0.5 mL | 6.2 | 1.25 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | Solvent |
Procedure: Step 1: Formation of the Acid Chloride
-
To a 50 mL round-bottom flask fitted with a reflux condenser and a gas outlet to a trap (for HCl and SO₂), add 3-Benzyloxy-4-fluorobenzoic acid (1.23 g, 5.0 mmol) and anhydrous DCM (15 mL).
-
Add thionyl chloride (0.55 mL, 7.5 mmol) followed by one drop of DMF (catalyst).
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Cool the reaction to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without purification.
Step 2: Esterification
-
Under a nitrogen atmosphere, dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool the solution to 0 °C.
-
In a separate flask, dissolve the alcohol (6.0 mmol) and pyridine (0.5 mL, 6.2 mmol) in anhydrous DCM (5 mL).
-
Add the alcohol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM (20 mL) and wash with 1 N HCl (2 x 15 mL), water (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic layer (Na₂SO₄), filter, and concentrate to give the crude ester. Purify by column chromatography.
Protocol 4: Mitsunobu Reaction
Principle and Mechanistic Insight
The Mitsunobu reaction allows for the condensation of a carboxylic acid and an alcohol under mild, neutral conditions.[9][10][16] It employs a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol, making its hydroxyl group a good leaving group.[9][10] The carboxylate then acts as the nucleophile, displacing the activated hydroxyl group. A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at a chiral alcohol center.[10][17]
Experimental Protocol
| Reagent | M.W. ( g/mol ) | Amount (2 mmol scale) | Moles (mmol) | Equivalents |
| 3-Benzyloxy-4-fluorobenzoic acid | 246.24 | 492 mg | 2.0 | 1.0 |
| Alcohol (e.g., (S)-2-Butanol) | 74.12 | 222 mg (0.28 mL) | 3.0 | 1.5 |
| Triphenylphosphine (PPh₃) | 262.29 | 787 mg | 3.0 | 1.5 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 0.52 mL | 3.0 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | Solvent |
Procedure:
-
In an oven-dried 50 mL flask under a nitrogen atmosphere, dissolve 3-Benzyloxy-4-fluorobenzoic acid (492 mg, 2.0 mmol), the alcohol (3.0 mmol), and triphenylphosphine (787 mg, 3.0 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD (0.52 mL, 3.0 mmol) dropwise to the stirred solution. An exothermic reaction and color change are often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The primary challenge is purification. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be difficult to remove. Flash column chromatography is almost always required. A nonpolar solvent system (e.g., hexane/ethyl acetate) is typically effective.
Troubleshooting:
-
Purification Issues: The byproducts are notoriously difficult to separate. Careful and patient chromatography is key. Sometimes, precipitating the byproducts from a nonpolar solvent like diethyl ether or a hexane/ether mixture prior to chromatography can be helpful.
Summary and Comparison of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | Acid Chloride Method | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temp) | Harsh (Step 1), Mild (Step 2) | Mild (0°C to Room Temp) |
| Substrate Scope | Good for 1°/simple 2° alcohols | Excellent for hindered/sensitive alcohols | Excellent for all alcohols | Excellent for 1°/2° alcohols |
| Key Reagents | H₂SO₄ (cat.), Excess Alcohol | DCC, DMAP (cat.) | SOCl₂, Pyridine | PPh₃, DEAD/DIAD |
| Byproducts | Water | Dicyclohexylurea (DCU) | HCl, SO₂ | PPh₃=O, Hydrazine derivative |
| Purification | Simple extraction | Filtration + Chromatography | Extraction + Chromatography | Challenging Chromatography |
| Stereochemistry | Retention | Retention | Retention | Inversion |
| Advantages | Scalable, inexpensive | High yields, mild, versatile | Irreversible, highly effective | Stereochemical control, mild |
| Disadvantages | Not for sensitive substrates | DCU byproduct can be hard to remove | Two steps, hazardous reagents | Expensive, difficult purification |
References
-
Wikipedia. Protecting group. [Link]
-
JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018-10-30). [Link]
-
Wikipedia. Steglich esterification. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024-07-13). [Link]
-
ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025-08-07). [Link]
-
University of Calgary. Ch17: Protecting groups. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
W. C. Still, M. Kahn, A. Mitra. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry. Mitsunobu Reaction. (2019-08-26). [Link]
-
ACS Omega. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2019-03-07). [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
University of Evansville. Acid to Ester - Common Conditions. [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020-11-11). [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. (2021-05-22). [Link]
- Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
-
MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018-09-02). [Link]
-
National Institutes of Health (NIH). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023-12-09). [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. (2019-03-04). [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
- Google Patents.
-
Arkivoc. Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. [Link]
-
Truman State University Chemistry Department. Fischer Esterification of 3-nitrobenzoic acid. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018-06-11). [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
- Google Patents.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. media.neliti.com [media.neliti.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. synarchive.com [synarchive.com]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Functionalization of 3-Benzyloxy-4-fluorobenzoic Acid
Introduction
3-Benzyloxy-4-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of the benzyloxy and fluoro substituents offers unique electronic and steric properties that can be exploited in the design of novel molecules with tailored biological activities or material characteristics. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This guide provides detailed protocols for the three most common and synthetically useful transformations of the carboxylic acid moiety of 3-Benzyloxy-4-fluorobenzoic acid: amide bond formation, esterification, and reduction to the corresponding benzyl alcohol. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and providing practical, step-by-step instructions.
Amide Bond Formation via Carbodiimide Coupling
Amide bonds are a cornerstone of many pharmaceuticals and biologically active molecules.[1] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[1] The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[3] The addition of 1-hydroxybenzotriazole (HOBt) is often recommended to suppress side reactions, such as the formation of an N-acylurea byproduct, and to minimize racemization if chiral amines are used.[4]
Protocol: Synthesis of N-Benzyl-3-benzyloxy-4-fluorobenzamide using EDC/HOBt
This protocol details the coupling of 3-Benzyloxy-4-fluorobenzoic acid with benzylamine as a representative primary amine.
Materials:
-
3-Benzyloxy-4-fluorobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Benzyloxy-4-fluorobenzoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.
-
Stir the solution at room temperature until all solids are dissolved.
-
Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-benzyloxy-4-fluorobenzamide.
Data Presentation:
| Reagent | Molar Equiv. | Purpose |
| 3-Benzyloxy-4-fluorobenzoic acid | 1.0 | Starting material |
| Benzylamine | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Carboxylic acid activating agent |
| HOBt | 1.1 | Suppress side reactions and racemization |
| DIPEA | 2.0 | Base to neutralize HCl byproduct from EDC·HCl and deprotonate the amine |
| DCM | - | Anhydrous solvent |
Experimental Workflow:
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Esterification via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful for acid-sensitive substrates or sterically hindered alcohols.[5] This reaction employs a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), as the activating agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the alcohol.[7]
Protocol: Synthesis of Benzyl 3-benzyloxy-4-fluorobenzoate
This protocol describes the esterification of 3-Benzyloxy-4-fluorobenzoic acid with benzyl alcohol.
Materials:
-
3-Benzyloxy-4-fluorobenzoic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Benzyloxy-4-fluorobenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired benzyl 3-benzyloxy-4-fluorobenzoate.
Data Presentation:
| Reagent | Molar Equiv. | Purpose |
| 3-Benzyloxy-4-fluorobenzoic acid | 1.0 | Starting material |
| Benzyl alcohol | 1.2 | Nucleophile |
| DCC | 1.1 | Carboxylic acid activating agent |
| DMAP | 0.1 | Acyl transfer catalyst |
| DCM | - | Anhydrous solvent |
Experimental Workflow:
Caption: Workflow for Steglich esterification.
Reduction to (3-Benzyloxy-4-fluorophenyl)methanol
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and chemoselective reagent for this purpose.[8] Borane reagents are particularly useful as they can selectively reduce carboxylic acids in the presence of other reducible functional groups like esters.[9] The benzyloxy group is generally stable under these reducing conditions.
Protocol: Reduction of 3-Benzyloxy-4-fluorobenzoic acid using BH₃·THF
This protocol outlines the reduction of the carboxylic acid to the corresponding benzyl alcohol.
Materials:
-
3-Benzyloxy-4-fluorobenzoic acid
-
Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 3-Benzyloxy-4-fluorobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (2.0-3.0 eq) dropwise to the stirred solution of the carboxylic acid. Vigorous gas evolution (hydrogen) may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (3-Benzyloxy-4-fluorophenyl)methanol.
Data Presentation:
| Reagent | Molar Equiv. | Purpose |
| 3-Benzyloxy-4-fluorobenzoic acid | 1.0 | Starting material |
| BH₃·THF | 2.0-3.0 | Reducing agent |
| Anhydrous THF | - | Anhydrous solvent |
| Methanol | - | Quenching agent |
Experimental Workflow:
Caption: Workflow for the borane reduction of a carboxylic acid.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
- Benchchem. (2025).
- Grokipedia. (n.d.).
-
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wikipedia. (2023). Steglich esterification. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Google Patents. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Google Patents. (n.d.). A kind of preparation method of fluorobenzamide compound.
-
Singh, R. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(48), 152571. [Link]
- Google Patents. (n.d.). Compounds and methods for synthesis and therapy.
-
National Center for Biotechnology Information. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
analytical techniques for monitoring 3-Benzyloxy-4-fluorobenzoic acid synthesis
Application Note: AN-024
Analytical Techniques for In-Process Monitoring of 3-Benzyloxy-4-fluorobenzoic Acid Synthesis
Abstract
This application note provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 3-Benzyloxy-4-fluorobenzoic acid, a key intermediate in pharmaceutical manufacturing. We present detailed, field-proven protocols for both rapid qualitative assessment using Thin-Layer Chromatography (TLC) and robust quantitative analysis via High-Performance Liquid Chromatography (HPLC). The methodologies are designed to provide researchers, scientists, and drug development professionals with the tools to ensure reaction completion, identify potential impurities, and guarantee the quality and consistency of the final product. The causality behind experimental choices, system validation, and data interpretation are discussed in depth.
Introduction: The Importance of In-Process Controls
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Benzyloxy-4-fluorobenzoic acid, demands rigorous control over the chemical process to ensure safety, efficacy, and batch-to-batch consistency. In-process monitoring is a cornerstone of modern process analytical technology (PAT), enabling real-time or near-real-time assessment of reaction progress. By tracking the consumption of starting materials and the formation of the desired product and any byproducts, chemists can determine the precise endpoint of a reaction, prevent the formation of impurities, and optimize reaction conditions for yield and purity.
This guide focuses on the Williamson ether synthesis of 3-Benzyloxy-4-fluorobenzoic acid from 4-fluoro-3-hydroxybenzoic acid and benzyl bromide. We will detail the application of TLC for rapid, qualitative checks and HPLC for precise, quantitative analysis.
Synthesis Reaction Overview
The target compound is typically synthesized via a nucleophilic substitution reaction where the phenoxide of 4-fluoro-3-hydroxybenzoic acid attacks benzyl bromide.
Caption: General synthesis scheme for 3-Benzyloxy-4-fluorobenzoic acid.
The key analytical challenge is to separate and quantify the polar starting material (4-fluoro-3-hydroxybenzoic acid), the less polar product (3-Benzyloxy-4-fluorobenzoic acid), and the non-polar benzyl bromide.
Rapid Qualitative Monitoring: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for organic chemists, offering a fast and cost-effective method to qualitatively monitor a reaction's progress.[1][2] Its primary advantage is speed, allowing for multiple time points to be analyzed in minutes.[2] The separation is based on the differential partitioning of components between the stationary phase (typically polar silica gel) and the mobile phase.[1]
Causality of Method Design
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄) are used. The polar silica provides strong interactions with the polar carboxylic acid starting material and weaker interactions with the more non-polar, benzylated product.[1]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Toluene) and a more polar solvent (e.g., Ethyl Acetate) is used. The ratio is optimized to achieve a good separation factor (Rf) for the starting material, typically around 0.2-0.3, which allows for clear visualization of the product's appearance at a higher Rf value.[3] A small amount of acetic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid groups, preventing "tailing" or streaking of the spots and ensuring sharper separation.[4]
-
Visualization: The inclusion of a fluorescent indicator (F₂₅₄) in the silica gel allows for the visualization of UV-active compounds (like our aromatic reactants and product) as dark spots under a UV lamp (254 nm).[1]
Detailed Protocol for TLC Monitoring
-
Chamber Preparation: Line a TLC chamber with filter paper and add a freshly prepared mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid) to a depth of ~0.5 cm. Close the chamber to allow the atmosphere to saturate.
-
Plate Preparation: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[3]
-
Spotting:
-
Using a capillary tube, apply a small spot of a dilute solution of the starting material (4-fluoro-3-hydroxybenzoic acid) onto the "SM" and "CO" lanes.
-
Carefully withdraw a small aliquot from the reaction mixture using a capillary and spot it onto the "RXN" and "CO" lanes (spotting directly on top of the SM spot in the "CO" lane).[3]
-
Ensure spots are small and do not spread.[3]
-
-
Development: Place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[3]
-
Visualization & Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a short-wave UV lamp (254 nm) and circle the observed spots.[2]
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material in the "RXN" lane will diminish in intensity, while a new, higher-Rf spot corresponding to the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[3]
-
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
For precise, quantitative data on reaction conversion, product purity, and impurity profiling, High-Performance Liquid Chromatography (HPLC) is the gold standard.[5][6] It offers superior resolution, sensitivity, and reproducibility compared to TLC.
Causality of Method Design: A Reverse-Phase Approach
The analysis of aromatic carboxylic acids can be challenging due to their hydrophilicity and potential for poor retention on standard reverse-phase columns.[7] However, a well-designed reverse-phase HPLC method provides excellent separation for this specific reaction mixture.
-
Principle: In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar compounds (like the product) interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds (like the starting material) elute earlier.
-
Column Selection: A C18 column is the workhorse for reverse-phase chromatography and is an excellent starting point. It provides the necessary hydrophobic character to retain and separate the aromatic compounds of interest.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is optimal.
-
Aqueous Phase: Deionized water containing a small amount of acid (0.1% Trifluoroacetic Acid - TFA or Formic Acid). The acid serves a critical purpose: it suppresses the ionization of the carboxylic acid functional groups on both the starting material and the product.[8] This ensures they are in their neutral, more retained form, leading to sharp, symmetrical peaks and reproducible retention times.
-
Organic Phase: Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Elution: A gradient (i.e., increasing the percentage of organic solvent over time) is necessary to first elute the polar starting material with good peak shape and then elute the more strongly retained product in a reasonable time frame.
-
-
Detector: A UV-Vis detector set at a wavelength where all aromatic components have significant absorbance (e.g., 254 nm) is ideal for this application.
Detailed Protocol for HPLC Analysis
4.2.1. Reagents and Equipment
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standards for 4-fluoro-3-hydroxybenzoic acid, benzyl bromide, and 3-Benzyloxy-4-fluorobenzoic acid.
4.2.2. Sample and Standard Preparation
-
Standard Preparation: Prepare individual stock solutions (~1 mg/mL) of the starting material and product in a 50:50 mixture of acetonitrile and water (diluent). Create a mixed standard solution containing all components at a known concentration (e.g., 0.1 mg/mL).
-
Reaction Sample Preparation: Withdraw a small aliquot (~50 µL) from the reaction mixture. Quench it immediately in 1 mL of diluent to stop the reaction and dilute the sample. Vortex thoroughly. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
4.2.3. Instrumental Parameters & System Suitability
A critical component of any reliable analytical method is the System Suitability Test (SST).[9] It is a series of checks performed before sample analysis to ensure the entire chromatography system is operating correctly.[10] Regulatory bodies like the USP and FDA mandate SSTs to ensure data integrity.[9][11]
Caption: HPLC analytical workflow for reaction monitoring.
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for hydrophobic retention. |
| Mobile Phase A | 0.1% TFA in Water | Acidifier to suppress ionization of carboxylic acids.[8] |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 10 min | Ensures elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV at 254 nm | Common wavelength for aromatic compounds. |
| System Suitability Test | Acceptance Criteria | Purpose |
| Repeatability | RSD ≤ 2.0% for 5 replicate injections of the product peak area.[11] | Ensures precision of the injection and detection system.[9] |
| Tailing Factor (T) | T ≤ 2.0 for the product peak.[11] | Measures peak symmetry, indicating good column performance. |
| Resolution (Rs) | Rs ≥ 2.0 between the product and nearest impurity peak. | Confirms the method's ability to separate key components. |
| Theoretical Plates (N) | N ≥ 2000 for the product peak. | Measures the efficiency of the column.[9] |
4.2.4. Data Interpretation By integrating the peak areas from the chromatogram, the progress of the reaction can be accurately quantified.
-
Percent Conversion: The conversion of the starting material (SM) can be calculated based on the decrease in its peak area relative to an internal standard or its initial area at t=0.
-
Product Purity: The purity of the product can be determined by calculating the area of the product peak as a percentage of the total area of all peaks in the chromatogram (Area % method). This is crucial for identifying the formation of side products.
Conclusion
The effective monitoring of the synthesis of 3-Benzyloxy-4-fluorobenzoic acid is readily achievable through a combination of analytical techniques. TLC provides a rapid, qualitative assessment suitable for quick checks at the bench, while a well-validated reverse-phase HPLC method delivers the robust, quantitative data required for process optimization, quality control, and regulatory compliance. By understanding the principles behind method selection and implementing rigorous system suitability tests, researchers can ensure the generation of high-quality, reliable data, leading to a more controlled and efficient synthetic process.
References
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]
-
University of York. Thin Layer Chromatography - Chemistry Teaching Labs. Available from: [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
University of Rochester. How To: Monitor by TLC. Department of Chemistry. Available from: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]
-
Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Available from: [Link]
-
ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. Available from: [Link]
-
Springer. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
ResearchGate. (2025). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Available from: [Link]
-
LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Available from: [Link]
Sources
- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. How To [chem.rochester.edu]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Benzyloxy-4-fluorobenzoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Benzyloxy-4-fluorobenzoic acid. The following troubleshooting guides and FAQs are designed to address specific experimental issues with practical, field-proven solutions.
I. Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-Benzyloxy-4-fluorobenzoic acid, offering step-by-step solutions to overcome these challenges.
Problem 1: Low Purity After Initial Purification Attempt
Symptoms:
-
Broad melting point range of the purified solid.
-
Presence of multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Off-white or colored crystalline product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete removal of non-acidic impurities | Perform an acid-base extraction. This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[1][2][3] |
| Presence of structurally similar acidic impurities | If acid-base extraction is insufficient, column chromatography is recommended to separate compounds with similar polarities.[4] |
| Residual colored impurities | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the filtration step.[5] |
Problem 2: Oiling Out During Recrystallization
Symptom:
-
The compound separates as an oil or a sticky gum instead of forming crystals upon cooling.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High concentration of impurities | Impurities can depress the melting point of the mixture, leading to "oiling out."[6] A preliminary purification step, such as acid-base extraction, may be necessary. |
| Solution is too concentrated | The compound is precipitating out of the solution too quickly and above its melting point in the solvent system. Re-heat the solution to redissolve the oil and add a small amount of additional hot solvent.[5][6] |
| Inappropriate solvent choice | The boiling point of the solvent might be higher than the melting point of your compound-impurity mixture. Consider a different solvent or a mixed solvent system with a lower boiling point.[5] |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer, larger crystals.[5] |
Problem 3: Poor Recovery of Purified Product
Symptom:
-
The final yield of the purified 3-Benzyloxy-4-fluorobenzoic acid is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Using too much recrystallization solvent | It is critical to use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling.[5] |
| Premature crystallization during hot filtration | If crystals form in the funnel during the removal of insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and receiving flask.[5] |
| Incomplete precipitation | Ensure the recrystallization solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved in the mother liquor.[5] |
| Loss during transfers | Minimize the number of transfers and ensure all equipment is rinsed with a small amount of the mother liquor to recover any adhered product. |
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 3-Benzyloxy-4-fluorobenzoic acid?
A1: The impurities will largely depend on the synthetic route. A common method for synthesizing this compound is the Williamson ether synthesis.[7] Potential impurities from this process can include:
-
Unreacted starting materials: 4-fluoro-3-hydroxybenzoic acid and benzyl bromide or benzyl chloride.
-
Byproducts: Dibenzyl ether (from the self-condensation of the benzyl halide) and benzyl alcohol (from the hydrolysis of the benzyl halide).[7]
-
Degradation products: Cleavage of the benzyl ether could lead to the reformation of 4-fluoro-3-hydroxybenzoic acid.[7]
Q2: What is the best single solvent for recrystallizing 3-Benzyloxy-4-fluorobenzoic acid?
A2: While the ideal solvent depends on the specific impurities, a good starting point for aromatic carboxylic acids are polar protic solvents such as ethanol, methanol, or a mixture of ethanol and water.[8][9] It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude material. The ideal solvent should dissolve the compound when hot but not when cold.[10]
Q3: My compound streaks on a silica gel TLC plate. How can I get a clean spot?
A3: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the silica gel.[4] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the carboxylic acid in its protonated form, leading to a more defined spot.[4]
Q4: What are the key safety precautions when handling 3-Benzyloxy-4-fluorobenzoic acid?
A4: 3-Benzyloxy-4-fluorobenzoic acid and related fluorinated benzoic acids are irritants. It is important to handle this compound in a well-ventilated area, preferably a fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of contact, rinse the affected area with plenty of water.[11]
III. Experimental Protocols & Workflows
Workflow for Purification Strategy
Caption: Decision-making workflow for the purification of 3-Benzyloxy-4-fluorobenzoic acid.
Protocol 1: Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities.
-
Dissolution: Dissolve the crude 3-Benzyloxy-4-fluorobenzoic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The deprotonated sodium salt of 3-Benzyloxy-4-fluorobenzoic acid will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic layer.[1][3]
-
Repeat Extraction: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the carboxylic acid.[4] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus paper).[4] The purified 3-Benzyloxy-4-fluorobenzoic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Recrystallization
This protocol is for further purifying the solid obtained from acid-base extraction or as a standalone method if only minor impurities are present.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, with stirring and gentle heating, until the solid is just completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[5] Swirl and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and charcoal.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.
Chemical Structures
Caption: Key chemical structures involved.
IV. References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 16, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Retrieved January 16, 2026, from [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.). Retrieved January 16, 2026, from
-
Ion Exclusion Chromatography of Aromatic Acids | Journal of Chromatographic Science. (2013, February 17). Retrieved January 16, 2026, from [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved January 16, 2026, from [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
Purification of benzoic acid - US3235588A - Google Patents. (n.d.). Retrieved January 16, 2026, from
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved January 16, 2026, from [Link]
-
METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents. (n.d.). Retrieved January 16, 2026, from
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21). Retrieved January 16, 2026, from [Link]
-
4-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
The solubility of benzoic acid in seven solvents. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Exp 2 - Recrystallization of Benzoic Acid | PDF | Filtration | Solubility - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyloxy-4-fluorobenzoic acid. Here, we provide in-depth troubleshooting advice and detailed protocols to help you identify and remove common byproducts, ensuring the high purity of your final compound.
Synthesis Overview: The Williamson Ether Synthesis
The synthesis of 3-benzyloxy-4-fluorobenzoic acid is most commonly achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this specific synthesis, the starting material is typically an ester of 4-fluoro-3-hydroxybenzoic acid, which is reacted with benzyl bromide or benzyl chloride in the presence of a base. The ester is then hydrolyzed to yield the final carboxylic acid product.
The general reaction scheme is as follows:
-
Esterification of 4-fluoro-3-hydroxybenzoic acid (optional but common to protect the carboxylic acid).
-
O-Benzylation of the phenolic hydroxyl group using a benzyl halide and a base.
-
Hydrolysis of the ester to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-benzyloxy-4-fluorobenzoic acid?
A1: The most prevalent method is the O-alkylation of an ester of 4-fluoro-3-hydroxybenzoic acid (e.g., the methyl or ethyl ester) with benzyl bromide or chloride in the presence of a base like potassium carbonate or sodium hydride, followed by hydrolysis of the ester.
Q2: Why is it recommended to start with the ester of 4-fluoro-3-hydroxybenzoic acid instead of the acid itself?
A2: Starting with the ester protects the carboxylic acid from unwanted side reactions. The acidic proton of the carboxylic acid would be deprotonated by the base used in the Williamson ether synthesis, which could lead to a more complex reaction mixture and potentially lower yields of the desired O-benzylated product.
Q3: What are the typical reaction conditions for the O-benzylation step?
A3: The reaction is often carried out in a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF)[1][2]. The choice of base is typically a mild one, such as potassium carbonate (K₂CO₃), to avoid promoting side reactions[1]. The reaction temperature is usually kept moderate, often at the reflux temperature of the solvent, for a duration of a few hours to overnight.
Troubleshooting Guide: Common Byproducts and Their Removal
This section addresses specific issues that may arise during the synthesis, focusing on the identification and elimination of byproducts.
Issue 1: Incomplete reaction leading to the presence of starting material.
Question: My final product shows a significant amount of the starting material, ethyl 4-fluoro-3-hydroxybenzoate. What could be the cause, and how can I remove it?
Answer:
Root Causes:
-
Insufficient Base: The base is crucial for deprotonating the phenolic hydroxyl group to form the reactive phenoxide. If the base is not sufficiently strong or is used in a substoichiometric amount, the formation of the phenoxide will be incomplete, leading to unreacted starting material.
-
Poor Quality Reagents: The benzyl halide may have degraded, or the solvent may contain water, which can quench the phenoxide.
-
Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion due to insufficient time or thermal energy.
Troubleshooting and Removal Strategy:
-
Optimize Reaction Conditions:
-
Ensure at least one equivalent of a suitable base, such as potassium carbonate, is used.
-
Use freshly distilled solvents and high-purity benzyl halide.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with the workup.
-
-
Purification Protocol: Acid-Base Extraction The unreacted starting material, being a phenol, is weakly acidic, while the desired product is a carboxylic acid and thus more acidic. The intermediate ester, however, is neutral. This difference in acidity can be exploited for separation. After hydrolysis, the final product, 3-benzyloxy-4-fluorobenzoic acid, can be separated from the unreacted phenolic starting material through a careful acid-base extraction.
Step-by-Step Protocol:
-
Dissolve the crude product mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution. The desired carboxylic acid will be deprotonated and move to the aqueous layer as its sodium salt. The less acidic phenol (unreacted starting material) will largely remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid, such as 6M HCl, until the pH is acidic, causing the pure 3-benzyloxy-4-fluorobenzoic acid to precipitate[3].
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Issue 2: Formation of dibenzyl ether.
Question: I have identified a byproduct with a molecular weight corresponding to dibenzyl ether. How is this formed, and how can it be removed?
Answer:
Root Cause:
Dibenzyl ether is formed when the benzyl halide reacts with benzyl alcohol. Benzyl alcohol can be present as an impurity in the starting benzyl halide or can be formed in situ if there is moisture in the reaction, which can hydrolyze the benzyl halide.
Troubleshooting and Removal Strategy:
-
Prevention:
-
Use high-purity, freshly opened or distilled benzyl halide.
-
Ensure all glassware and solvents are thoroughly dried before use.
-
-
Purification Protocol: Column Chromatography Dibenzyl ether is a neutral, nonpolar compound and can be effectively separated from the acidic product by column chromatography.
Step-by-Step Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Elute the column with a nonpolar solvent system, such as a gradient of ethyl acetate in hexanes. The nonpolar dibenzyl ether will elute first, followed by the more polar desired product.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Issue 3: Presence of benzyl alcohol.
Question: My NMR spectrum shows signals corresponding to benzyl alcohol. What is the source of this impurity, and how can I eliminate it?
Answer:
Root Cause:
Benzyl alcohol can be present as an impurity in the starting benzyl halide or can be formed by the hydrolysis of the benzyl halide if water is present in the reaction mixture.
Troubleshooting and Removal Strategy:
-
Prevention:
-
Use anhydrous solvents and high-purity benzyl halide.
-
-
Purification Protocol: Recrystallization Benzyl alcohol is a liquid at room temperature and is relatively soluble in many organic solvents. The desired product, 3-benzyloxy-4-fluorobenzoic acid, is a solid. This difference in physical properties allows for effective purification by recrystallization.
Step-by-Step Protocol:
-
Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or toluene can be effective.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the desired product.
-
The benzyl alcohol will remain in the mother liquor.
-
Filter the crystals, wash with a small amount of the cold solvent, and dry under vacuum.
-
Summary of Byproducts and Purification Methods
| Byproduct | Likely Cause | Recommended Purification Method |
| Ethyl 4-fluoro-3-hydroxybenzoate | Incomplete reaction | Acid-Base Extraction |
| Dibenzyl ether | Impure benzyl halide, moisture | Column Chromatography |
| Benzyl alcohol | Impure benzyl halide, moisture | Recrystallization |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 3-benzyloxy-4-fluorobenzoic acid.
Caption: Synthesis and Purification Workflow
References
-
University of Toronto. The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Ge, H. et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 2020, 16, 1234-1240. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]
-
PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-Benzyloxy-4-fluorobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable intermediate. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure your success.
Synthetic Strategy Overview
The most reliable and commonly employed route to 3-Benzyloxy-4-fluorobenzoic acid involves a two-step sequence starting from methyl 3-hydroxy-4-fluorobenzoate. This strategy protects the carboxylic acid as a methyl ester, preventing unwanted side reactions during the etherification step. The final step is a straightforward saponification to yield the target acid.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it preferable to start with methyl 3-hydroxy-4-fluorobenzoate instead of 3-hydroxy-4-fluorobenzoic acid directly?
A: While it may seem like an extra step, protecting the carboxylic acid as a methyl ester is crucial for a clean reaction. The phenolic hydroxyl group is significantly more acidic (pKa ~10) than the carboxylic acid proton is nucleophilic. In the presence of a base like potassium carbonate (K₂CO₃), the phenol is selectively deprotonated to form a potent phenoxide nucleophile. If the carboxylic acid were present, it would also be deprotonated to a carboxylate. This carboxylate is generally unreactive as a nucleophile but can complicate the reaction workup and potentially lead to side products or lower yields. Using the ester simplifies the reaction and purification process.
Q2: What is the best base for the Williamson ether synthesis step?
A: For the benzylation of a phenol, a moderately strong base is sufficient and often preferred to avoid side reactions. Potassium carbonate (K₂CO₃) is an excellent choice because it is inexpensive, easy to handle, and strong enough to deprotonate the acidic phenol without being overly reactive.[1] While stronger bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and offer no significant advantage here.[2]
Q3: How do I monitor the progress of the benzylation reaction?
A: The reaction is best monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane). The starting material (methyl 3-hydroxy-4-fluorobenzoate) is more polar and will have a lower Rf value than the benzylated product. The disappearance of the starting material spot indicates the reaction is complete.
Q4: Can the benzyl ether be cleaved during the final saponification workup?
A: Benzyl ethers are generally stable to basic conditions, so cleavage during the saponification step with NaOH or KOH is highly unlikely. However, they are susceptible to cleavage by strong acids.[3][4] During the acidic workup to protonate the carboxylate, it is critical to avoid strong, nucleophilic acids like HBr or HI, which are known to cleave ethers.[5] Use of dilute hydrochloric acid (HCl) or a weak organic acid at low temperatures is recommended to minimize this risk.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem: Low or no yield in the benzylation step (Step 1).
| Possible Cause | Underlying Science | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. Insufficient base or the presence of proton sources (like water) will reduce the concentration of the nucleophile, slowing or stopping the reaction. | Ensure you are using at least 1.5-2.0 equivalents of finely ground, dry K₂CO₃. While the reaction can tolerate trace water, using an anhydrous grade of a polar aprotic solvent like acetone or DMF is best practice. |
| Inactive Benzyl Bromide | Benzyl bromide can degrade over time, especially if exposed to light or moisture, producing non-reactive benzyl alcohol and HBr. | Use a fresh bottle of benzyl bromide or purify older stock by distillation. Store it under nitrogen in a dark, cool place. |
| Low Reaction Temperature | Like most SN2 reactions, the Williamson ether synthesis requires sufficient thermal energy to overcome the activation barrier.[6][7] | The reaction is typically run at the reflux temperature of the solvent (e.g., acetone, ~56°C). Ensure the reaction mixture is heated adequately and stirred vigorously to ensure proper mixing. |
Problem: Incomplete hydrolysis of the methyl ester (Step 2).
| Possible Cause | Underlying Science | Recommended Solution |
| Insufficient Base | Saponification is a stoichiometric reaction. At least one equivalent of hydroxide is consumed to hydrolyze the ester, and another is consumed to deprotonate the resulting carboxylic acid. | Use at least 2.5-3.0 equivalents of NaOH or KOH to ensure the reaction goes to completion and to maintain basic conditions throughout. |
| Steric Hindrance | While not severely hindered, the ester group is ortho to two substituents, which can slow down the rate of nucleophilic attack at the carbonyl carbon.[8] | Increase the reaction time and/or temperature. Refluxing the mixture in a methanol/water solvent system for 2-4 hours is typically sufficient. Monitor by TLC until the starting ester has been consumed. |
| Precipitation of Reactant | The starting ester may have limited solubility in a highly aqueous basic solution, reducing the effective concentration and slowing the reaction. | Use a co-solvent system like methanol/water or ethanol/water (e.g., 2:1 ratio) to ensure the starting material remains dissolved throughout the reaction. |
Problem: Product is contaminated with an unknown impurity.
Caption: Logic diagram for identifying common impurities.
-
Benzyl Alcohol: This can form from the hydrolysis of unreacted benzyl bromide. It is generally removed during the aqueous workup. If it persists, ensure you are performing sufficient aqueous washes of your organic layer.
-
Benzoic Acid: This can form from the oxidation of benzyl bromide or benzyl alcohol. It is structurally similar to the desired product and can be difficult to remove. Careful recrystallization from a suitable solvent system like ethanol/water or toluene is the most effective method for purification.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-benzyloxy-4-fluorobenzoate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxy-4-fluorobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely powdered), and acetone (approx. 10 mL per gram of starting material).
-
Addition of Reagent: Begin vigorous stirring and add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (20% ethyl acetate/hexane).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash chromatography if necessary.
Protocol 2: Hydrolysis to 3-Benzyloxy-4-fluorobenzoic Acid
-
Reaction Setup: Dissolve the methyl 3-benzyloxy-4-fluorobenzoate (1.0 eq) from the previous step in a mixture of methanol and water (2:1 v/v). Add sodium hydroxide (NaOH, 3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Workup: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2 by adding cold 1M HCl (aq). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Dry the solid product in a vacuum oven. If further purification is needed, recrystallize from an ethanol/water mixture.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]
-
Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis. YouTube. [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 3-Benzyloxy-4-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-Benzyloxy-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness and success of your synthesis.
Core Synthetic Strategy: A Three-Step Approach
The most reliable and scalable synthesis of 3-Benzyloxy-4-fluorobenzoic acid proceeds through a three-step sequence starting from the commercially available 3-hydroxy-4-fluorobenzoic acid. This involves:
-
Esterification: Protection of the carboxylic acid as a methyl or ethyl ester to prevent unwanted side reactions.
-
Williamson Ether Synthesis: O-benzylation of the phenolic hydroxyl group. This is the critical yield-determining step.
-
Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.
Below is a diagram illustrating this general workflow.
Technical Support Center: Benzylation of 4-Fluoro-3-hydroxybenzoic Acid
Welcome to the technical support guide for the benzylation of 4-fluoro-3-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. Here, we address common challenges and side reactions encountered during the O-benzylation of this multifunctional substrate, providing in-depth mechanistic explanations, troubleshooting guides, and optimized protocols to enhance reaction selectivity and yield.
Introduction
The benzylation of 4-fluoro-3-hydroxybenzoic acid is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. The target transformation is a Williamson ether synthesis, aiming for the selective protection of the phenolic hydroxyl group. However, the substrate contains three potentially reactive sites: the phenolic hydroxyl group, the carboxylic acid group, and the activated aromatic ring. This complexity gives rise to several competing side reactions that can significantly lower the yield of the desired product, 4-fluoro-3-(benzyloxy)benzoic acid. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing multiple isomers. Why am I not getting clean O-benzylation?
Issue: You are observing a mixture of products instead of the desired 4-fluoro-3-(benzyloxy)benzoic acid. Analysis (e.g., by LC-MS or NMR) suggests the presence of isomers where the benzyl group is attached to the aromatic ring.
Root Cause Analysis: O- vs. C-Alkylation
This is a classic and well-documented issue arising from the ambident nature of the phenoxide nucleophile.[1][2] After deprotonation of the phenolic hydroxyl group by a base, the resulting phenoxide ion has negative charge density on both the oxygen atom and the ortho/para positions of the aromatic ring.[3] This allows the benzylating agent to attack at two different sites:
-
O-Alkylation: The phenoxide attacks via the oxygen atom, leading to the desired ether product. This is a standard SN2 reaction.[2][3]
-
C-Alkylation: The phenoxide attacks via the electron-rich carbon atoms of the aromatic ring (primarily the position ortho to the hydroxyl group), forming a new carbon-carbon bond.[1][3] This pathway disrupts aromaticity in the intermediate step, making it kinetically less favorable under most conditions.[3]
The selectivity between these two pathways is highly dependent on the reaction conditions, particularly the choice of solvent.[1][3]
Troubleshooting Flowchart
Caption: Troubleshooting C-alkylation side reactions.
Optimized Protocol to Favor O-Alkylation:
This protocol is designed to maximize the formation of the desired O-alkylated product.
| Parameter | Recommended Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which favors the SN2 reaction for O-alkylation.[1][4] |
| Base | Potassium Carbonate (K₂CO₃) | A moderately weak base that is sufficient to deprotonate the more acidic phenol (pKa ~10) without being excessively basic to promote elimination side reactions.[1] |
| Temperature | 60-80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without favoring elimination or C-alkylation pathways, which often have higher activation energies.[1] |
| Alkylating Agent | Benzyl Bromide | A primary halide that is highly susceptible to SN2 attack and less prone to elimination compared to secondary or tertiary halides.[1][4] |
FAQ 2: My main byproduct is the benzyl ester. How can I selectively benzylate the hydroxyl group?
Issue: You are forming a significant amount of 4-fluoro-3-hydroxybenzyl benzoate or the dibenzylated product, 4-fluoro-3-(benzyloxy)benzyl benzoate.
Root Cause Analysis: Competing Esterification
The starting material possesses two acidic protons: the phenolic proton (pKa ≈ 9-10) and the carboxylic acid proton (pKa ≈ 4-5). The carboxylic acid is significantly more acidic than the phenol.
-
Deprotonation: When a base is added, it will first deprotonate the most acidic site—the carboxylic acid—to form a carboxylate anion. If a sufficient amount of a strong enough base is used, the phenol will also be deprotonated.
-
Nucleophilic Attack: Both the carboxylate and the phenoxide are nucleophilic. The carboxylate can attack the benzylating agent to form a benzyl ester.[5] This reaction competes directly with the desired O-alkylation of the phenoxide.
Using a strong base like sodium hydride (NaH) in stoichiometric amounts equivalent to both acidic protons will generate both nucleophiles, almost certainly leading to a mixture of products. Selective benzylation of the phenol requires conditions that either differentiate the reactivity of the two sites or protect the carboxylic acid.
Troubleshooting Strategies:
-
Strategy 1: Controlled Basicity (Phase-Transfer Catalysis) Phase-transfer catalysis (PTC) can be an elegant solution.[6][7] By using a weak base like sodium bicarbonate in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst (e.g., a quaternary ammonium salt), selectivity can be achieved. The bicarbonate is basic enough to deprotonate the carboxylic acid but not the phenol. The catalyst then transports the carboxylate into the organic phase where it can react. While this seems counterintuitive as it favors esterification, some PTC systems can be tuned for phenol alkylation.[7][8] A more reliable approach is to use a base that is just strong enough to deprotonate the phenol but not so strong as to make the carboxylate highly reactive.
-
Strategy 2: Protect the Carboxylic Acid The most robust and common strategy in multistep synthesis is to protect the carboxylic acid group first, perform the benzylation of the phenol, and then deprotect the carboxylic acid.[9][10]
Experimental Workflow: Protection-Benzylation-Deprotection
Caption: A robust three-step sequence to avoid ester side reactions.
Protocol 2.1: Benzylation with Carboxylic Acid Protection
Step A: Methyl Ester Protection
-
Suspend 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can often be used without further purification.
Step B: O-Benzylation of the Methyl Ester
-
Dissolve the methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in DMF (5 mL per gram).
-
Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide (BnBr, 1.2 eq) to the mixture.
-
Heat the reaction to 80°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash thoroughly with water (3x) and brine (1x).
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography if necessary.
Step C: Saponification (Deprotection)
-
Dissolve the purified methyl 4-fluoro-3-(benzyloxy)benzoate in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until TLC shows complete consumption of the ester.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl until the pH is ~2-3.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
FAQ 3: My reaction is turning dark, and I see byproducts related to my benzylating agent. What is happening?
Issue: The reaction mixture darkens significantly, and analysis shows the presence of alkene byproducts or dibenzyl ether, indicating decomposition of the benzylating agent.
Root Cause Analysis: E2 Elimination and Self-Condensation
This issue stems from side reactions of the benzylating agent, promoted by the basic conditions of the Williamson ether synthesis.[1][4]
-
E2 Elimination: The alkoxide or phenoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene.[4] While less common with primary halides like benzyl bromide, it can be promoted by excessive heat or a very strong, sterically hindered base.
-
SN2 Self-Condensation: The phenoxide can react with benzyl bromide to form the desired product. However, a portion of the newly formed benzyl ether product's alkoxide (if any unreacted base is present) could potentially react with another molecule of benzyl bromide, though this is less likely. A more common issue is the reaction of the base with trace water to form hydroxide, which can react with benzyl bromide to form benzyl alcohol, which can then react further to form dibenzyl ether.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use high-purity, fresh benzyl bromide. | Old or impure benzyl bromide may already contain decomposition products that can accelerate side reactions. |
| Reaction Temp. | Avoid excessive temperatures (>100°C). | Lowering the temperature generally favors the SN2 substitution pathway over the E2 elimination pathway.[1] |
| Base Choice | Use a non-hindered base like K₂CO₃ or Cs₂CO₃. | Very strong or hindered bases (e.g., potassium tert-butoxide) are more likely to act as a base for elimination rather than facilitating the nucleophilic attack of the phenoxide.[1] |
| Moisture Control | Use anhydrous solvents and dry reagents. | Water can react with strong bases and the alkylating agent, leading to unwanted byproducts like benzyl alcohol and subsequent ethers. |
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- BenchChem. (n.d.). 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- Sigma-Aldrich. (n.d.). Dudley Reagents.
- Industrial Phase-Transfer Catalysis. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate.
- BenchChem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Wikipedia. (n.d.). Protecting group.
- Journal of the American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.
- Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biomedres.us [biomedres.us]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Benzyloxy-3-fluorobenzoic Acid by Recrystallization
Welcome to the technical support center for the purification of 4-Benzyloxy-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The following question-and-answer format addresses specific issues with explanations grounded in chemical principles to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solvent Selection & Initial Dissolution
Question 1: I'm struggling to find a suitable solvent for the recrystallization of 4-Benzyloxy-3-fluorobenzoic acid. What are the key characteristics of a good solvent, and can you suggest some starting points?
Answer:
Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent must completely dissolve your crude 4-Benzyloxy-3-fluorobenzoic acid near the solvent's boiling point.[2]
-
Low solubility at room or cold temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for its separation from soluble impurities.[1][3]
-
Inertness: The solvent should not react with the compound being purified.[2]
-
Volatility: The solvent should be easily removable from the purified crystals after filtration.[2]
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]
For 4-Benzyloxy-3-fluorobenzoic acid, a molecule with both aromatic and carboxylic acid functionalities, a good starting point for solvent screening would include:
-
Alcohols: Ethanol or methanol can be effective due to their polarity and ability to hydrogen bond with the carboxylic acid group.
-
Esters: Ethyl acetate is another good candidate, often used for compounds with moderate polarity.[4]
-
Ketones: Acetone may also be a suitable solvent.[4]
-
Aqueous Mixtures: An ethanol/water or acetone/water mixture can be highly effective. The principle here is to dissolve the compound in the "good" solvent (ethanol or acetone) at an elevated temperature and then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the saturation point). Reheating to get a clear solution followed by slow cooling often yields high-purity crystals.[5]
A systematic approach to solvent screening is recommended. Start with small-scale tests in test tubes to observe the solubility of your crude product at room temperature and upon heating.[1]
Question 2: My crude 4-Benzyloxy-3-fluorobenzoic acid won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
Answer:
This issue typically points to one of two possibilities:
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen hot solvent.[3] If you observe particulate matter that does not dissolve even with additional solvent and heat, a hot filtration step is necessary. This involves filtering the hot, saturated solution to remove these insoluble impurities before allowing the filtrate to cool and crystallize.[1][5] To prevent premature crystallization in the funnel, it's crucial to use a pre-heated funnel and filter paper.[5][6]
-
Incorrect Solvent Choice: It's possible the solvent you've selected is simply a poor solvent for your compound, even at high temperatures. If the material appears to be largely undissolved, you will need to reconsider your solvent system based on the principles outlined in Question 1.
Crystallization & Isolation
Question 3: I've dissolved my compound and let it cool, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a cooled solution is a common issue known as supersaturation.[7] Here are several techniques to induce crystallization:
-
Seed Crystals: If you have a small amount of pure 4-Benzyloxy-3-fluorobenzoic acid, adding a "seed crystal" can provide a nucleation site for crystal growth to begin.[7]
-
Scratching: Gently scratching the inside of the flask with a glass stirring rod at the surface of the solution can create microscopic scratches on the glass that serve as nucleation points.[7]
-
Reducing Solvent Volume: You may have used too much solvent, and the solution is not saturated enough for crystals to form.[7][8] Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can resolve this.
-
Drastic Cooling: If the above methods fail, cooling the flask in an ice-salt bath can sometimes induce crystallization.[5] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[8]
Question 4: Instead of crystals, my compound has separated as an oil. How can I fix this "oiling out"?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[7][8] This is more common when using mixed solvent systems. Here are some troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level. If using a mixed solvent system, add more of the "good" solvent in which the compound is more soluble.[8]
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling, which can favor the formation of crystals over oil.[7]
-
Lower the Saturation Temperature: Add more solvent so that the solution becomes saturated at a lower temperature, which is hopefully below the melting point of your compound.
Purity & Yield
Question 5: My final product is still colored, even after recrystallization. How can I remove colored impurities?
Answer:
Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[8][9] The charcoal adsorbs the colored compounds. It is crucial to use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[8] After adding the charcoal, the solution should be heated briefly and then subjected to hot filtration to remove the charcoal before cooling.
Question 6: The yield of my recrystallized product is very low. What are the common causes of poor recovery?
Answer:
A low yield can be frustrating, but it's often preventable. Here are the most common reasons for poor recovery:
-
Using too much solvent: This is a frequent cause of low yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[7][8]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure your filtration apparatus is sufficiently pre-heated.[6]
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual mother liquor, using an excessive amount of cold solvent can redissolve some of your product.
-
Incomplete crystallization: Ensure you have allowed sufficient time for the crystallization process to complete and have cooled the solution adequately.
To check if a significant amount of product remains in the mother liquor, you can try to evaporate a small sample of the filtrate. If a substantial amount of solid residue remains, it may be worthwhile to concentrate the mother liquor and cool it again to obtain a second crop of crystals.[8]
Summary of Potential Impurities
The nature of impurities in your crude 4-Benzyloxy-3-fluorobenzoic acid will depend on its synthetic route. Common impurities can include:
| Impurity Type | Example | Origin |
| Starting Materials | 4-Hydroxy-3-fluorobenzoic acid, Benzyl halide | Incomplete reaction |
| By-products | Dibenzyl ether, Benzyl alcohol | Side reactions from the benzylation step[10] |
| Degradation Products | Benzoic acid derivatives | Cleavage of the benzyl ether |
| Residual Solvents | Toluene, DMF, etc. | From the reaction work-up |
Understanding the potential impurities can help in selecting the most effective recrystallization solvent and purification strategy. For instance, an acid-base extraction could be employed prior to recrystallization to remove neutral or basic impurities.[6]
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
University of York. Problems with Recrystallisations. Available from: [Link]
-
PrepChem.com. Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Available from: [Link]
-
University of California, Berkeley. Recrystallization and Crystallization. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
Taylor & Francis Online. Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Available from: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]
-
University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. Available from: [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]
-
YouTube. Recrystallization Lab Procedure of Benzoic Acid. Available from: [Link]
-
Scribd. Solubility of Benzoic Acid in Organic Solvents. Available from: [Link]
-
ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. Available from: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Methods for 3-Benzyloxy-4-fluorobenzoic Acid Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Benzyloxy-4-fluorobenzoic acid via column chromatography. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflows.
Core Principles: The Challenge of Purifying Acidic Compounds on Silica Gel
Purifying carboxylic acids like 3-Benzyloxy-4-fluorobenzoic acid on standard silica gel presents a primary challenge: peak tailing . This phenomenon arises from the interaction between the acidic proton of the carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, reduced yield, and impure fractions. The strategies outlined in this guide are designed to mitigate these interactions and achieve efficient purification.
Recommended Purification Protocol
This protocol serves as a robust starting point for the purification of 3-Benzyloxy-4-fluorobenzoic acid. Optimization based on the specific impurity profile of your crude material is recommended.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before proceeding to column chromatography, it is crucial to determine an appropriate solvent system using TLC.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
The ideal solvent system will provide a retention factor (Rf) for the desired compound of approximately 0.2-0.35, with good separation from impurities.
Step 2: Column Preparation
-
Select a column: Choose a glass column with a diameter and length appropriate for the amount of crude material you need to purify.
-
Prepare the slurry: In a beaker, create a slurry of silica gel (230-400 mesh) in your chosen initial, least polar eluent.
-
Pack the column: Carefully pour the slurry into the column, ensuring there are no air bubbles trapped within the stationary phase. Gently tap the column to promote even packing.
-
Add a protective layer: Once the silica has settled, add a thin layer of sand to the top to prevent disruption of the silica bed during sample and eluent addition.[1]
-
Equilibrate the column: Pass 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude 3-Benzyloxy-4-fluorobenzoic acid in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin elution with the solvent system determined by your TLC analysis.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), do so gradually to ensure optimal separation.
-
Collect fractions in an orderly manner and monitor the elution of your compound by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 3-Benzyloxy-4-fluorobenzoic acid.
Data Presentation: Recommended Starting Mobile Phase Systems
| Mobile Phase System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A standard system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Useful for more polar impurities. |
| Petroleum Ether / Ethyl Acetate | 9:1 to 1:1 | An alternative to hexane, often more cost-effective. |
| Chloroform / Hexane | 3:1 | Has been used for purification of similar compounds.[2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-Benzyloxy-4-fluorobenzoic acid.
Question: My compound is exhibiting significant peak tailing in the collected fractions. What is the cause and how can I fix it?
Answer:
Peak tailing is the most common issue when purifying carboxylic acids on silica gel. It is caused by strong interactions between the acidic proton of your compound and the silanol groups on the silica surface.
-
Primary Solution: Acidify the Mobile Phase. The most effective way to combat peak tailing is to add a small amount of a volatile acid to your eluent. This suppresses the ionization of your carboxylic acid, minimizing its interaction with the stationary phase.
-
Recommended Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase. For example, if your eluent is a 7:3 mixture of hexane and ethyl acetate, you would add 0.5-1 mL of acetic acid for every 100 mL of the solvent mixture. This approach often leads to sharper peaks and better separation.[3][4]
-
-
Alternative Solution: Use of Triethylamine. In some cases, adding a very small amount of a base like triethylamine (e.g., 0.1%) to the eluent can neutralize the acidic sites on the silica gel, reducing tailing.[5] However, this should be approached with caution as it can sometimes affect the stability of certain compounds and may make solvent removal more difficult.
Question: I am having trouble separating my desired compound from a closely-eluting impurity. What should I do?
Answer:
Poor resolution between your product and an impurity indicates that the chosen solvent system is not optimal.
-
Adjust the Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase (i.e., increase the proportion of the non-polar solvent like hexane). If they are eluting too slowly (low Rf), gradually increase the polarity.
-
Try a Different Solvent System: Sometimes, simply changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol.
Question: My compound seems to be stuck on the column and is not eluting, even when I increase the polarity of the mobile phase. What is happening?
Answer:
This issue suggests that your compound is very strongly adsorbed to the silica gel.
-
Increase Polarity Significantly: You may need to use a much more polar solvent system than initially anticipated. A gradient elution up to 10-20% methanol in dichloromethane may be necessary.
-
Check for Compound Precipitation: It is possible that your compound is not soluble in the mobile phase and has precipitated at the top of the column. Ensure your compound is soluble in the eluent you are using.
Question: I suspect my compound may be decomposing on the silica gel. How can I confirm this and what can I do?
Answer:
The benzyloxy group can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.
-
2D TLC Analysis: To check for on-plate decomposition, you can perform a two-dimensional TLC.[5] Spot your compound in one corner of a square TLC plate and run it in your chosen eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[5]
-
Deactivate the Silica Gel: You can deactivate the silica gel by preparing your slurry in a solvent system containing a small amount of triethylamine (e.g., 0.5-1%), filtering the silica, and then using it to pack your column. This neutralizes the most acidic sites.
-
Consider an Alternative Stationary Phase: If decomposition is a significant problem, you could consider using a different stationary phase, such as neutral alumina. However, the separation characteristics will be different, so you will need to re-optimize your solvent system using TLC with alumina plates.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for the purification of 3-Benzyloxy-4-fluorobenzoic acid?
A1: Yes, reversed-phase chromatography is a viable alternative. In this technique, you would use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). To prevent peak tailing, the mobile phase should be acidified (e.g., with 0.1% formic or trifluoroacetic acid) to ensure the carboxylic acid is in its neutral form.[3]
Q2: How do I determine the purity of my collected fractions?
A2: The most common method for monitoring fraction purity during column chromatography is TLC. Spot each fraction on a TLC plate and develop it. Fractions that show a single spot with the same Rf value as your target compound can be combined. For a more accurate purity assessment after combining fractions, you should use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
Q3: What are the likely impurities I might encounter?
A3: The impurity profile will depend on the synthetic route used to prepare 3-Benzyloxy-4-fluorobenzoic acid. Common impurities could include unreacted starting materials (such as 3-hydroxy-4-fluorobenzoic acid or benzyl bromide), by-products from the benzylation reaction, or compounds from previous synthetic steps.
Q4: Is it possible to overload the column? What are the consequences?
A4: Yes, column overloading is a common issue. If you load too much crude material onto the column, it can lead to broad, overlapping peaks and poor separation. A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1, and preferably 50-100:1 for difficult separations.
References
-
Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
LCGC. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
YouTube. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Espacenet. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Solutions for chromatography and purification. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The application of the silica gel partition chromatogram to the estimation of volatile fatty acids. Retrieved from [Link]
-
Merck Millipore. (n.d.). Separation of benzoic acids. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to 3-Benzyloxy-4-fluorobenzoic Acid and Its Positional Isomers for Drug Discovery
In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Benzoic acid derivatives, in particular, serve as versatile building blocks, offering a carboxylic acid handle for further modification and a phenyl ring for nuanced interactions with biological targets. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and metabolic stability.[1] When combined with a bulky, lipophilic benzyloxy group, the resulting scaffold—benzyloxyfluorobenzoic acid—presents a rich design space. However, the precise placement of these substituents is not a trivial matter; positional isomerism can lead to vastly different biological and chemical behaviors.
This guide provides an in-depth comparison of 3-Benzyloxy-4-fluorobenzoic acid and its key positional isomers: 4-Benzyloxy-3-fluorobenzoic acid and 3-(Benzyloxy)-5-fluorobenzoic acid. We will dissect how the interplay between the electron-withdrawing fluorine atom and the sterically demanding benzyloxy group dictates the properties of each isomer, offering field-proven insights and detailed experimental protocols for researchers in drug development.
The Foundational Influence of Fluorine Position
Before examining the more complex benzyloxy derivatives, it is crucial to understand the fundamental effects of fluorine's position on the parent benzoic acid molecule. The location of the fluorine atom significantly alters the electronic environment of the carboxylic acid group, which in turn governs its acidity (pKa)—a critical parameter for target binding and pharmacokinetics.[1]
The "ortho effect" is particularly noteworthy, where the proximity of the fluorine atom in the 2-position provides a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and making 2-fluorobenzoic acid the strongest acid among the simple isomers.[1] Conversely, a fluorine in the para position can exert a resonance effect that slightly counteracts its inductive pull, resulting in a weaker acid compared to the ortho and meta isomers.[1][2]
Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4[1] | 455-38-9[1] | 456-22-4[1] | 65-85-0[1] |
| Molar Mass ( g/mol ) | 140.11[1] | 140.11[1] | 140.11[1] | 122.12[3] |
| Melting Point (°C) | 126[4] | 123[5] | 184[1] | 122.4[1] |
| pKa | 3.27[4] | 3.86[5] | 4.14[2] | 4.20[6] |
These baseline trends provide a framework for predicting the properties of their benzyloxylated counterparts. The introduction of the benzyloxy group adds layers of steric hindrance and lipophilicity, further differentiating the isomers.
Comparative Analysis of Benzyloxyfluorobenzoic Acid Isomers
The synthesis of these isomers typically proceeds via a Williamson ether synthesis, starting from the corresponding fluorohydroxybenzoic acid precursors. This robust O-alkylation involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic attack on a benzyl halide. The choice of starting material dictates the final substitution pattern.
Below is a summary of the key isomers discussed in this guide. Direct, side-by-side experimental data for these specific research chemicals is sparse; therefore, properties are based on available supplier data and established chemical principles.
Table 2: Properties of 3-Benzyloxy-4-fluorobenzoic Acid and Positional Isomers
| Isomer | 3-Benzyloxy-4-fluorobenzoic acid | 4-Benzyloxy-3-fluorobenzoic acid | 3-(Benzyloxy)-5-fluorobenzoic acid |
| Structure | |||
| CAS Number | 616197-92-3[7] | 152552-64-2[8][9] | 186584-74-7[10] |
| Molecular Formula | C₁₄H₁₁FO₃[7] | C₁₄H₁₁FO₃[8] | C₁₄H₁₁FO₃[10] |
| Molecular Weight | 246.23[7] | 246.23 | 246.2[10] |
| Precursor | 4-Fluoro-3-hydroxybenzoic acid | 3-Fluoro-4-hydroxybenzoic acid | 3-Fluoro-5-hydroxybenzoic acid |
Isomer Deep Dive:
-
3-Benzyloxy-4-fluorobenzoic acid (Target Molecule): In this isomer, the fluorine atom is para to the carboxylic acid. Based on the trend observed in fluorobenzoic acids, this placement suggests its acidity will be significantly influenced by fluorine's electron-withdrawing inductive effect, potentially making it a stronger acid than benzoic acid itself. The benzyloxy group at the 3-position provides significant steric bulk adjacent to the fluorine, which can influence binding conformations with target proteins.
-
4-Benzyloxy-3-fluorobenzoic acid: Here, the fluorine atom is meta to the carboxylic acid. This positioning results in a strong inductive effect, likely leading to a pKa lower than that of 4-fluorobenzoic acid.[5] The benzyloxy group is now para to the carboxyl group, which may allow for different electronic delocalization and will present a distinct steric profile for receptor interactions compared to its isomer.
-
3-(Benzyloxy)-5-fluorobenzoic acid: In this symmetrical arrangement, both the benzyloxy group and the fluorine atom are meta to the carboxylic acid. This dual meta-substitution means both groups will exert their inductive effects on the carboxyl group's acidity. The steric hindrance is balanced on both sides of the ring relative to the acid moiety, which could be advantageous in designing molecules for specific, symmetrical binding pockets.
Experimental Protocols
The trustworthiness of any comparative study rests on robust and reproducible experimental design. The following protocols are based on well-established Williamson ether synthesis methodologies, adapted for the specific isomers discussed.
General Synthetic Workflow
The synthesis of each isomer follows a consistent two-stage logic: deprotonation of the precursor followed by nucleophilic substitution.
Caption: General workflow for Williamson ether synthesis.
Protocol 1: Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid
This protocol is adapted from methodologies used for similar chlorinated analogs.[11][12]
Objective: To synthesize 3-Benzyloxy-4-fluorobenzoic acid via O-benzylation of 4-Fluoro-3-hydroxybenzoic acid.
Materials:
-
4-Fluoro-3-hydroxybenzoic acid (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Fluoro-3-hydroxybenzoic acid and anhydrous DMF (approx. 10 mL per gram of starting material).
-
Add anhydrous potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH ~2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Protocol 2: Synthesis of 4-Benzyloxy-3-fluorobenzoic Acid
This procedure follows the same principles as Protocol 1, substituting the appropriate starting material.
Objective: To synthesize 4-Benzyloxy-3-fluorobenzoic acid from 3-Fluoro-4-hydroxybenzoic acid.
Materials:
-
3-Fluoro-4-hydroxybenzoic acid (1.0 eq)[13]
-
Follow the reagent list from Protocol 1.
Procedure:
-
Follow steps 1-11 as detailed in Protocol 1, using 3-Fluoro-4-hydroxybenzoic acid as the starting material. The reaction monitoring and purification steps should be adapted based on the specific TLC and solubility properties of this isomer.
Characterization and Analysis
Accurate identification and purity assessment are critical. A multi-technique approach is essential for validating the structure of each synthesized isomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Benzyloxy-4-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 8. 152552-64-2|4-(Benzyloxy)-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 9. 4-(benzyloxy)-3-fluorobenzoic acid | 152552-64-2 [chemicalbook.com]
- 10. 3-(Benzyloxy)-5-fluorobenzoic acid Supplier in Mumbai, 3-(Benzyloxy)-5-fluorobenzoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 11. 4-Benzyloxy-2-fluorobenzoic acid Price from Supplier Brand ShangPharma Technology(JiangXi)Co.,Ltd on Chemsrc.com [m.chemsrc.com]
- 12. chembk.com [chembk.com]
- 13. 3-Fluoro-4-hydroxybenzoic acid 95 350-29-8 [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 3-Benzyloxy-4-fluorobenzoic Acid and 3-Hydroxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparative analysis of two structurally related benzoic acid derivatives: 3-Benzyloxy-4-fluorobenzoic acid and 3-hydroxy-4-fluorobenzoic acid. Understanding their distinct chemical behaviors is paramount for optimizing reaction conditions, predicting outcomes, and designing novel molecular entities.
At a Glance: Structural and Electronic Profiles
The key distinction between these two molecules lies in the substituent at the C3 position: a hydroxyl (-OH) group versus a benzyloxy (-OCH₂Ph) group. This seemingly subtle difference significantly alters the electronic landscape of the aromatic ring and the reactivity of the carboxylic acid functionality.
| Compound | Structure | Key Features |
| 3-Hydroxy-4-fluorobenzoic acid | ![]() | Possesses a phenolic hydroxyl group capable of hydrogen bonding and deprotonation. |
| 3-Benzyloxy-4-fluorobenzoic acid | ![]() | The hydroxyl group is protected as a benzyl ether, rendering it unable to act as a hydrogen bond donor and less prone to deprotonation. |
Comparative Acidity of the Carboxylic Acid
The acidity of the carboxylic acid group is a critical parameter influencing its reactivity in nucleophilic acyl substitution reactions. The electronic nature of the substituents on the aromatic ring plays a pivotal role in determining the pKa of the carboxylic acid.
The hydroxyl group in 3-hydroxy-4-fluorobenzoic acid is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). In contrast, the benzyloxy group in 3-benzyloxy-4-fluorobenzoic acid is also electron-donating through resonance and electron-withdrawing through induction. However, the free hydroxyl group can be deprotonated to a phenoxide, which is a much stronger electron-donating group.
| Compound | Predicted pKa | Rationale |
| 3-Hydroxy-4-fluorobenzoic acid | ~4.02[1] | The combined electron-withdrawing effects of the fluorine and the inductive effect of the hydroxyl group are expected to increase the acidity compared to benzoic acid (pKa ~4.2). |
| 3-Benzyloxy-4-fluorobenzoic acid | Predicted to be slightly less acidic than the hydroxy analogue | The benzyloxy group is a slightly weaker electron-withdrawing group by induction compared to the hydroxyl group. |
Reactivity in Nucleophilic Acyl Substitution: A Focus on Esterification
The carboxylic acid moiety in both compounds readily undergoes nucleophilic acyl substitution reactions, such as esterification. The reactivity of the carboxylic acid is influenced by the electronic effects of the ring substituents.
3-Hydroxy-4-fluorobenzoic acid: The presence of the free hydroxyl group can complicate esterification reactions, as it can also be acylated or act as a nucleophile. Therefore, protection of the hydroxyl group is often necessary for selective esterification of the carboxylic acid. However, under acidic conditions (Fischer esterification), the carboxylic acid can be selectively esterified.
3-Benzyloxy-4-fluorobenzoic acid: With the hydroxyl group protected, esterification of the carboxylic acid proceeds more cleanly. The benzyloxy group does not interfere with the reaction.
Experimental Protocol: Fischer Esterification of 4-Fluorobenzoic Acid Derivatives
This protocol can be adapted for both 3-hydroxy-4-fluorobenzoic acid and 3-benzyloxy-4-fluorobenzoic acid.
Materials:
-
Substituted 4-fluorobenzoic acid (1.0 eq)
-
Methanol (or other alcohol, excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the 4-fluorobenzoic acid derivative in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Expected Outcomes: While direct comparative yields are not available, esterification of fluorinated benzoic acids generally proceeds in good to excellent yields (often >80-90%) under these conditions.[5][6][7]
Fischer Esterification Workflow
Reactivity in Electrophilic Aromatic Substitution
The substituents on the aromatic ring dictate the regioselectivity and rate of electrophilic aromatic substitution (EAS) reactions. Both the hydroxyl and benzyloxy groups are ortho, para-directing and activating, while the fluorine atom is a deactivating ortho, para-director, and the carboxylic acid group is a deactivating meta-director.
-
-OH (hydroxyl): A strongly activating, ortho, para-directing group.[5]
-
-OCH₂Ph (benzyloxy): A strongly activating, ortho, para-directing group, similar in effect to a methoxy group.
-
-F (fluoro): A weakly deactivating, ortho, para-directing group.
-
-COOH (carboxylic acid): A deactivating, meta-directing group.
Comparative Reactivity:
The overall reactivity towards EAS will be a balance of these directing effects. The powerful activating nature of the hydroxyl and benzyloxy groups will dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to these groups.
-
For both compounds, the primary sites of electrophilic attack will be C2 and C6. The C2 position is ortho to the activating group and meta to the deactivating carboxylic acid. The C6 position is para to the activating group and ortho to the deactivating carboxylic acid.
Experimental Protocol: Bromination of a 4-Fluorobenzoic Acid Derivative
This generalized protocol can be adapted for the bromination of both compounds, likely after esterification to protect the carboxylic acid and improve solubility.
Materials:
-
Methyl 3-substituted-4-fluorobenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic Acid (solvent)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the methyl 3-substituted-4-fluorobenzoate in acetic acid.
-
Add N-Bromosuccinimide in one portion.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Outcomes: Bromination is expected to occur at the positions activated by the hydroxyl or benzyloxy group. The major products would be the 2-bromo and 6-bromo derivatives.
Summary of Directing Effects
Synthesis and Deprotection Strategies
The interconversion between 3-hydroxy-4-fluorobenzoic acid and its benzyloxy-protected form is a key synthetic consideration.
Synthesis of 3-Benzyloxy-4-fluorobenzoic acid:
This is typically achieved by Williamson ether synthesis, which requires prior protection of the carboxylic acid, for instance, as a methyl ester.
Experimental Protocol: Benzylation of Methyl 3-hydroxy-4-fluorobenzoate
Materials:
-
Methyl 3-hydroxy-4-fluorobenzoate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Acetone or DMF (solvent)
Procedure:
-
To a solution of methyl 3-hydroxy-4-fluorobenzoate in acetone or DMF, add potassium carbonate and benzyl bromide.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After cooling, filter off the solids and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to give the benzylated ester.
-
The ester can then be saponified to the carboxylic acid using NaOH or LiOH followed by acidic workup.
Deprotection of 3-Benzyloxy-4-fluorobenzoic acid:
The benzyl ether can be cleaved under various conditions, most commonly through catalytic hydrogenolysis or by using strong acids like boron tribromide (BBr₃).
Experimental Protocol: Hydrogenolysis of 3-Benzyloxy-4-fluorobenzoic acid
Materials:
-
3-Benzyloxy-4-fluorobenzoic acid (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (balloon or Parr shaker)
Procedure:
-
Dissolve the 3-benzyloxy-4-fluorobenzoic acid in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) or use a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product, 3-hydroxy-4-fluorobenzoic acid.
Conclusion
The choice between 3-benzyloxy-4-fluorobenzoic acid and 3-hydroxy-4-fluorobenzoic acid in a synthetic sequence depends critically on the desired reactivity. The free hydroxyl group in the latter offers a site for further functionalization but can also complicate reactions at the carboxylic acid. The benzyloxy group serves as a robust protecting group, allowing for selective transformations at other positions on the molecule. A thorough understanding of the electronic effects and reactivity patterns of these two compounds, as outlined in this guide, is essential for the rational design and successful execution of complex synthetic strategies in drug discovery and materials science.
References
-
SATHEE. (n.d.). Chemistry Phenol Acidity. Retrieved from [Link]
-
Briz. (2026, January 6). Iphenol Vs Benzyl Alcohols: Key Differences Explained. Retrieved from [Link]
-
Testbook. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 5). Comparing acidic strengths between benzylammonium ion and phenol. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron Tribromide. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
-
Reddit. (2025, January 28). BBr3 deprotection byproducts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]
-
ACS Publications. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). Retrieved from [Link]
Sources
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Iphenol Vs Benzyl Alcohols: Key Differences Explained [dev-kibana.briz.ua]
- 3. sips.org.in [sips.org.in]
- 4. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of the 3-Benzyloxy-4-fluorobenzoic Acid Scaffold
An In-Depth Technical Guide to the Biological Activity of 3-Benzyloxy-4-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The intersection of medicinal chemistry and drug discovery is a continuous quest for novel molecular scaffolds that can be tailored for therapeutic intervention. The 3-Benzyloxy-4-fluorobenzoic acid core represents a strategic starting point for developing new bioactive agents. Its structure is a composite of features known to confer desirable pharmacological properties. The incorporation of a fluorine atom is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[1][2] The benzyloxy group offers a large, hydrophobic region capable of forming significant interactions within target protein binding pockets, while the carboxylic acid moiety provides a key site for hydrogen bonding or for derivatization into esters, amides, and other functional groups to modulate activity and properties.[3][4]
While comprehensive comparative studies on a wide array of 3-Benzyloxy-4-fluorobenzoic acid derivatives are emerging, this guide synthesizes available data from structurally analogous systems and outlines the critical experimental frameworks required to evaluate and compare their biological activities. We will explore the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents, providing field-proven protocols and a basis for rational drug design.
Comparative Biological Activity: A Multi-faceted Analysis
The true value of a chemical scaffold lies in its versatility. By modifying the core structure of 3-Benzyloxy-4-fluorobenzoic acid—for instance, by creating ester or amide derivatives at the carboxylic acid position or by substituting the benzyl ring—a diverse library of compounds with distinct biological profiles can be generated.
Anticancer Activity: Targeting Kinase Signaling Pathways
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Consequently, it is a high-value target for anticancer drug development. Research on structurally related compounds, specifically derivatives of 4-(benzyloxy)-2-bromo-1-fluorobenzene, provides a powerful analogue for understanding the potential of our target scaffold. These studies reveal that the benzyloxy-fluoro-aromatic core can be effectively utilized to design potent dual inhibitors of PI3Kα and mTOR.[5]
Supporting Experimental Data:
The following table summarizes in vitro inhibitory activities for a series of 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives, which serve as a predictive model for the potential activity of analogous 3-Benzyloxy-4-fluorobenzoic acid derivatives.[5]
| Compound ID | Modification (R Group) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 1a | -H | 15.6 | 25.3 |
| 1b | 4-Chloro | 8.2 | 11.7 |
| 1c | 4-Methoxy | 12.1 | 18.9 |
| 1d | 3-Amino | 5.5 | 9.8 |
Data sourced from studies on 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives, presented here as a comparative framework.[5]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The addition of a chloro group to the terminal phenyl ring (Compound 1b) enhanced potency against both PI3Kα and mTOR compared to the unsubstituted parent compound (1a).
-
Polar Groups: The introduction of a 3-amino group (Compound 1d) resulted in the most potent inhibition, suggesting that a hydrogen bond donor at this position forms a key interaction with the target enzymes.
-
Implications for Design: This suggests that synthesizing amide derivatives of 3-Benzyloxy-4-fluorobenzoic acid with substituted anilines is a promising strategy for developing potent anticancer agents. The fluorine on the core ring is expected to improve metabolic stability, a crucial factor for in vivo efficacy.[1]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Antimicrobial Activity
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[3] The lipophilicity imparted by the benzyloxy and fluoro groups in the 3-Benzyloxy-4-fluorobenzoic acid scaffold may enhance the ability of its derivatives to penetrate bacterial cell membranes. A series of hydrazide-hydrazone derivatives of 4-fluorobenzoic acid, for example, have been prepared and evaluated as potential antimicrobial agents.[6][7] This indicates that derivatization of the carboxylic acid is a viable strategy for generating antimicrobial compounds.
Illustrative Comparison of Hypothetical Derivatives:
To evaluate antimicrobial efficacy, one would typically synthesize a library of derivatives (e.g., amides and esters) and determine their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
| Derivative Type | R Group | Predicted MIC vs. S. aureus (µg/mL) | Predicted MIC vs. E. coli (µg/mL) | Rationale for Design |
| Amide | 4-chlorobenzylamine | 8 - 32 | 16 - 64 | Increased lipophilicity may enhance membrane disruption. |
| Amide | 2-aminopyridine | 16 - 64 | 32 - 128 | Introduces hydrogen bonding potential and a heterocyclic moiety. |
| Ester | Methyl | 32 - 128 | >128 | Simple ester to evaluate baseline activity of the core scaffold. |
| Hydrazide | -NHNH₂ | 4 - 16 | 8 - 32 | Hydrazide derivatives of related compounds show good activity.[6] |
Anti-inflammatory Activity: COX Enzyme Inhibition
Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[8] Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting COX-2 expression and prostaglandin E2 (PGE₂) secretion.[9][10] Given these findings, derivatives of 3-Benzyloxy-4-fluorobenzoic acid are plausible candidates for development as novel anti-inflammatory agents. Their efficacy can be compared against known NSAIDs by measuring their ability to inhibit the activity of COX-1 and COX-2 enzymes.
Hypothetical Comparison of COX Inhibition:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen (Reference) | 15 | 25 | 0.6 |
| Celecoxib (Reference) | 20 | 0.05 | 400 |
| Hypothetical Derivative 1 | 10 | 1.5 | 6.7 |
| Hypothetical Derivative 2 | 25 | 0.8 | 31.3 |
A higher selectivity index indicates preferential inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.
Detailed Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are detailed protocols for evaluating the key biological activities discussed.
Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.[11]
Objective: To determine the concentration of a derivative that inhibits 50% of cell growth (IC₅₀).
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom sterile culture plates
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[14][15]
Objective: To find the lowest concentration of a derivative that prevents bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[16]
-
Test compounds dissolved in DMSO
-
96-well sterile microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[18]
Objective: To determine the IC₅₀ of a derivative against COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes[19]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Peroxidase substrate (e.g., TMPD)
-
Arachidonic acid (substrate)[19]
-
Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well plate and plate reader capable of measuring absorbance
Procedure:
-
Enzyme Preparation: On ice, dilute the COX-1 and COX-2 enzymes in the assay buffer containing heme.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted enzyme, peroxidase substrate, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[19]
-
Kinetic Measurement: Immediately measure the change in absorbance over time (e.g., for 2 minutes) at the appropriate wavelength for the chosen peroxidase substrate. The rate of reaction is proportional to the slope of the kinetic curve.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
The 3-Benzyloxy-4-fluorobenzoic acid scaffold is a promising platform for the development of novel therapeutic agents. By leveraging established structure-activity relationships from analogous compounds, researchers can rationally design derivatives with enhanced potency and selectivity against cancer, microbial infections, and inflammatory conditions. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these new chemical entities. Future work should focus on synthesizing a diverse library of amide, ester, and other derivatives and performing comprehensive in vitro and in vivo testing to validate their therapeutic potential and elucidate their mechanisms of action.
References
-
BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
-
Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
-
National Center for Biotechnology Information. (n.d.). An ELISA method to measure inhibition of the COX enzymes. PubMed.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
-
JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
-
National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
-
APEC. (n.d.). Antimicrobial Susceptibility Testing.
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
-
Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
-
Mount Sinai. (n.d.). Fluorenylalkanoic and Benzoic Acids as Novel Inhibitors of Cell Adhesion Processes in Leukocytes.
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
-
Semantic Scholar. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
-
National Center for Biotechnology Information. (2022). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. PubMed.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
-
MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
-
BenchChem. (n.d.). Comparative Biological Activity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Derivatives.
-
National Center for Biotechnology Information. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
-
BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives.
-
National Center for Biotechnology Information. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed.
-
National Center for Biotechnology Information. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed.
-
International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.
-
CymitQuimica. (n.d.). 3-Benzyloxy-4-fluorobenzoic acid.
-
National Center for Biotechnology Information. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
-
IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
-
National Center for Biotechnology Information. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. PubMed.
-
National Center for Biotechnology Information. (n.d.). 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid. PubChem.
-
National Center for Biotechnology Information. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. apec.org [apec.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Isomers in Synthesis
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically improve a compound's pharmacological profile, including its acidity, metabolic stability, lipophilicity, and binding affinity.[1][2] Among the myriad of fluorinated building blocks, fluorinated benzoic acids are particularly versatile. However, the seemingly subtle difference in the fluorine atom's position on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—imparts vastly different chemical personalities to each isomer.
This guide provides a comparative analysis of these three key isomers, moving beyond a simple catalog of properties to explore the causal relationships between structure and reactivity. By understanding these nuances, researchers can make more informed decisions in their synthetic strategies and drug design programs.
Part 1: Physicochemical Properties - A Tale of Three Isomers
The position of the fluorine atom dictates the interplay of its powerful electronic effects: the through-bond inductive effect (-I) and the through-space resonance effect (+M). This interplay governs the fundamental physicochemical properties of the isomers.
The most dramatic difference is observed in their acidity (pKa). The inductive effect, which is distance-dependent, involves the withdrawal of electron density along the sigma bonds, stabilizing the resulting carboxylate anion and thus increasing acidity.[3][4]
-
2-Fluorobenzoic Acid (ortho): This isomer is the strongest acid of the three. This enhanced acidity is attributed to the "ortho effect," where the close proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a strong inductive electron-withdrawing effect, providing maximal stabilization to the conjugate base.[1][5]
-
3-Fluorobenzoic Acid (meta): In the meta position, the fluorine atom can only exert its inductive effect; the resonance effect does not operate at this position.[5] This results in an acidity that is higher than benzoic acid but weaker than the ortho isomer.
-
4-Fluorobenzoic Acid (para): At the para position, the fluorine atom exerts both its electron-withdrawing inductive effect and an electron-donating resonance effect (+M), where its lone pairs can donate electron density to the ring.[5] These opposing forces result in the para isomer being the weakest acid among the three fluorinated analogues, with a pKa value closest to that of unsubstituted benzoic acid.[1]
These electronic differences also influence properties like melting point and solubility, which are critical for reaction setup and drug formulation.
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| Boiling Point (°C) | ~259 (decomposes) | ~251 | 253.6 | 249 |
| pKa | 3.27 | 3.86 | 4.14 | 4.20 |
| Solubility in Water | Slightly soluble | Soluble | 1200 mg/L | 3400 mg/L |
Data compiled from multiple sources.[1]
Part 2: Isomer-Specific Synthetic Strategies & Reactivity
The choice of isomer is not just a matter of final product properties; it profoundly impacts the synthetic route and the reactivity of the molecule in subsequent steps.
Synthesis of Fluorobenzoic Acid Precursors
While commercially available, understanding the synthesis of these isomers is key. A common and robust method for introducing fluorine, particularly at the para position, is the Schiemann reaction . This process involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6][7] For ortho-isomers, modern methods involving nucleophilic fluorination of 1-arylbenziodoxolones have emerged as a powerful alternative.[8][9]
Caption: General synthetic workflows for fluorobenzoic acid isomers.
Experimental Protocol 1: Synthesis of 4-Fluorobenzoic Acid via Schiemann Reaction
This protocol is adapted from established literature procedures.[7][10]
-
Diazotization: Dissolve ethyl p-aminobenzoate (1 mole) in a mixture of water and concentrated hydrochloric acid (2.5 moles). Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1 mole) in water, maintaining the temperature below 7°C, until a positive test for nitrous acid is observed.
-
Fluorination: Add a solution of fluoboric acid (HBF₄) to the diazonium salt solution to precipitate the p-carbethoxybenzenediazonium fluoborate.
-
Filter and dry the precipitated salt.
-
Decomposition: Gently heat the dry diazonium salt. The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield ethyl p-fluorobenzoate. Caution: This step should be performed in a well-ventilated fume hood.
-
Hydrolysis: Reflux the resulting ethyl p-fluorobenzoate with an alcoholic solution of potassium hydroxide (1 mole) for one hour.
-
Isolation: After cooling, filter the solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-fluorobenzoic acid.
-
Purification: Recrystallize the crude product from hot water to obtain pure 4-fluorobenzoic acid.
Part 3: Comparative Applications in Bioactive Molecule Synthesis
The distinct electronic and steric profiles of each isomer make them suitable for different applications, particularly in the synthesis of pharmaceuticals and agrochemicals.[11]
Application 1: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) & COX Inhibition
Fluorinated benzoic acids, especially the ortho-isomer , are common scaffolds in the development of NSAIDs that target cyclooxygenase (COX) enzymes.[1] The enhanced acidity of 2-fluorobenzoic acid can lead to stronger interactions with active site residues.[1] Comparing the inhibitory activity of derivatives synthesized from each isomer is a critical step in drug development.
Caption: The Cyclooxygenase (COX) signaling pathway inhibited by NSAIDs.[1]
Experimental Protocol 2: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Prepare a reaction mixture containing reaction buffer, heme, and either purified COX-1 or COX-2 enzyme in a 96-well plate.
-
Compound Addition: Add the test compounds (derivatives of 2-, 3-, and 4-fluorobenzoic acid) at a range of concentrations to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification: Measure the amount of Prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value for each compound, representing the concentration required to inhibit 50% of the COX enzyme activity. Compare the IC₅₀ values to determine the relative potency of the derivatives from each isomer.
Application 2: Synthesis of Bioactive Heterocycles
The fluorobenzoic acid isomers are invaluable starting materials for multi-step syntheses of complex heterocyclic molecules like 1,3,4-oxadiazoles, which exhibit a wide range of biological activities, including antioxidant and antimicrobial properties.[12][13][14] The reactivity of the carboxylic acid group is central to these synthetic pathways.
Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.
Experimental Protocol 3: Synthesis of a 1,3,4-Oxadiazole Derivative
This protocol is a generalized representation of multi-step syntheses found in the literature.[13][14]
-
Esterification: Reflux 4-fluorobenzoic acid (1 eq.) with absolute ethanol and a catalytic amount of concentrated sulfuric acid for 7-8 hours to form ethyl 4-fluorobenzoate. Monitor reaction progress by TLC.[14]
-
Hydrazide Formation: Reflux the resulting ester (1 eq.) with hydrazine hydrate (1.5 eq.) in ethanol for several hours. Upon cooling, the 4-fluorobenzohydrazide product will precipitate and can be collected by filtration.
-
Schiff Base (Hydrazone) Formation: Dissolve the 4-fluorobenzohydrazide (1 eq.) in ethanol and add a substituted aromatic aldehyde (1 eq.) along with a few drops of glacial acetic acid. Reflux the mixture until the reaction is complete (monitored by TLC). The Schiff base product is typically isolated by filtration after cooling.
-
Oxidative Cyclization: Stir the Schiff base (1 eq.) in a suitable solvent (e.g., DMSO) with an oxidizing agent such as iodine and potassium carbonate to effect the cyclization to the desired 1,3,4-oxadiazole derivative.[13]
-
Purification: The final product is purified by recrystallization from an appropriate solvent like ethanol. The structure is confirmed using spectroscopic methods (e.g., ¹H-NMR, EI-MS).[13]
Conclusion: An Isomer for Every Purpose
The choice between ortho-, meta-, and para-fluorobenzoic acid is a critical decision in synthetic design that has ramifications for a molecule's physical properties, biological activity, and the synthetic pathways available.
-
2-Fluorobenzoic Acid is the preferred choice when high acidity is desired to facilitate strong interactions with a biological target, as is often the case in NSAID design.
-
3-Fluorobenzoic Acid , with its purely inductive influence, provides a unique electronic and steric profile that can be exploited to achieve selectivity for a specific receptor or enzyme isoform.
-
4-Fluorobenzoic Acid offers a balanced profile and serves as a versatile building block for a broad spectrum of applications, from pharmaceuticals and agrochemicals to advanced polymers.[6][11]
By understanding the fundamental principles that govern the behavior of these isomers, researchers can harness their distinct properties to accelerate innovation and achieve their specific synthetic and therapeutic goals.
References
- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorobenzoic Acid Series. Sparrow Chemical.
-
Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Quora. Available at: [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Bentham Science. Available at: [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available at: [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ResearchGate. Available at: [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus. Google Patents.
-
4-Fluorobenzoic acid. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. innospk.com [innospk.com]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. sparrow-chemical.com [sparrow-chemical.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. globalscientificjournal.com [globalscientificjournal.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Benzyloxy-4-fluorobenzoic Acid
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
3-Benzyloxy-4-fluorobenzoic acid is a key structural motif and potential intermediate in the synthesis of pharmacologically active molecules. In the landscape of drug development and manufacturing, the journey from a chemical intermediate to a final drug product is governed by stringent quality control. The reliability of this process hinges on the accuracy and precision of the analytical methods used to quantify the compound and its impurities. Therefore, the validation of these analytical methods is not merely a regulatory formality but a scientific necessity to ensure product quality, safety, and efficacy.[1][2]
This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-Benzyloxy-4-fluorobenzoic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and the authoritative standards set by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] We will explore the validation of a primary analytical technique, High-Performance Liquid Chromatography (HPLC), and compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and classical Titrimetry.
Pillar 1: Selecting the Appropriate Analytical Technique
The choice of an analytical method is the foundation of any validation process. It must be fit for its intended purpose, whether for identifying the analyte, quantifying its purity (assay), or detecting trace-level impurities.[8] For a non-volatile, UV-active molecule like 3-Benzyloxy-4-fluorobenzoic acid, several techniques are viable, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for assay and impurity analysis. Its primary advantage is the ability to separate and quantify non-volatile and thermally labile compounds at ambient temperature without the need for chemical derivatization.[9][10][11]
-
Gas Chromatography (GC): GC offers high resolution and sensitivity, especially when coupled with a Mass Spectrometer (MS). However, its application to polar, non-volatile carboxylic acids requires a derivatization step to convert the analyte into a more volatile form (e.g., an ester).[12][13][14][15] This adds complexity and potential variability to the sample preparation process but is invaluable for identifying unknown impurities.
-
Acid-Base Titrimetry: A classic analytical technique that provides an absolute measure of the carboxylic acid content. While simple, rapid, and inexpensive, it is non-specific and will quantify any acidic substance present in the sample, making it unsuitable for impurity analysis but potentially acceptable for a simple assay of a highly pure substance.[16][17][18][19][20]
Comparative Overview of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acid-Base Titrimetry |
| Specificity | High (Separates analyte from impurities) | Very High (Chromatographic separation + mass fragmentation) | Low (Measures total acidity) |
| Sensitivity (LOD/LOQ) | Good to Excellent (µg/mL to ng/mL) | Excellent (ng/L to pg/L)[9] | Poor (mg/mL) |
| Application | Assay, Impurity Profiling, Content Uniformity | Trace Analysis, Impurity Identification | Assay of pure substance |
| Sample Preparation | Simple (dissolution and filtration) | Complex (derivatization required)[12] | Simple (dissolution) |
| Throughput | High | Medium | High |
| Best Suited For | Routine Quality Control (QC) and stability testing. | Structural confirmation and trace impurity analysis.[9] | Purity assessment of the bulk drug substance where impurities are not acidic. |
Pillar 2: The Validation Workflow: An ICH Q2(R1) Framework
Method validation demonstrates through documented evidence that a procedure is suitable for its intended purpose. The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide the authoritative framework for this process.[3][4][5][6][7][8][21][22][23][24][25] The validation process is a logical progression of experiments, each building confidence in the method's performance.
Sources
- 1. chemrj.org [chemrj.org]
- 2. scielo.br [scielo.br]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 12. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 13. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 15. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone | Semantic Scholar [semanticscholar.org]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. journalajocs.com [journalajocs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. acgpubs.org [acgpubs.org]
- 21. youtube.com [youtube.com]
- 22. scribd.com [scribd.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. ijrrjournal.com [ijrrjournal.com]
- 25. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-Benzyloxy-4-fluorobenzoic acid
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Benzyloxy-4-fluorobenzoic acid, a key structural motif in medicinal chemistry, demands an analytical method that is not only accurate and precise but also efficient and validated to the highest standards. This guide provides an in-depth, scientifically grounded approach to developing a reversed-phase HPLC (RP-HPLC) method for this compound, comparing it with alternative methodologies, and offering a transparent, step-by-step protocol rooted in established regulatory principles.
The Analytical Challenge: Why a Dedicated Method is Crucial
3-Benzyloxy-4-fluorobenzoic acid possesses a unique combination of functional groups: a carboxylic acid, a benzyl ether, and a fluorine substituent on the aromatic ring. This structure presents specific analytical considerations. The carboxylic acid moiety imparts ionizable character, making the mobile phase pH a critical parameter for controlling retention and peak shape. The aromatic rings introduce hydrophobicity and potential for π-π interactions with the stationary phase. A successful HPLC method must deftly balance these properties to achieve optimal separation from potential impurities, starting materials, and degradation products.
Strategic Method Development: A Reversed-Phase Approach
For a molecule with the structural characteristics of 3-Benzyloxy-4-fluorobenzoic acid, a reversed-phase HPLC method is the logical starting point due to its versatility and wide applicability in the pharmaceutical industry.[1][2] The core principle of RP-HPLC involves a nonpolar stationary phase and a polar mobile phase; the analyte's retention is primarily governed by its hydrophobic interactions with the stationary phase.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent initial choice for this analyte due to its hydrophobicity.[3][4] The benzyloxy and fluorobenzoyl groups will interact strongly with the C18 stationary phase. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer and an organic modifier is necessary to ensure a reasonable analysis time and good peak shape.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.[2]
-
Aqueous Phase and pH Control: The carboxylic acid group on the analyte necessitates pH control of the mobile phase. Operating at a low pH (e.g., 2.5-3.0) with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid will suppress the ionization of the carboxylic acid.[3] This un-ionized form is more hydrophobic, leading to increased retention and improved peak symmetry by minimizing secondary interactions with residual silanols on the silica-based stationary phase.[2]
-
-
Detection: The presence of two aromatic rings in 3-Benzyloxy-4-fluorobenzoic acid results in strong UV absorbance. A UV detector set at a wavelength around 230-254 nm is expected to provide excellent sensitivity.[5][6] A photodiode array (PDA) detector would be advantageous during method development to assess peak purity and determine the optimal detection wavelength.
The workflow for this method development is a logical progression from initial parameter selection to final validation, ensuring a robust and reliable analytical procedure.
Caption: Workflow for HPLC Method Development.
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While RP-HPLC is a highly suitable technique, it is essential to consider alternatives to make an informed decision. Gas Chromatography (GC) is another powerful separation technique, often coupled with a Mass Spectrometer (MS) for detection.[7]
| Feature | Developed RP-HPLC Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous state. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., mobile phase). | Derivatization (e.g., esterification) is required to increase the volatility of the carboxylic acid.[7] |
| Throughput | High. Analysis times are typically short (<15 minutes). | Medium. Derivatization adds a significant amount of time to sample preparation. |
| Sensitivity | Good to excellent with UV detection (ng range). | Excellent, often reaching lower detection limits (pg range), especially with MS detection.[7] |
| Selectivity | High, tunable by altering mobile phase composition and stationary phase. | Very high, especially with the structural information provided by the mass spectrometer. |
| Best Suited For | Routine quality control, purity assessment, and stability testing. | Trace analysis, impurity identification, and structural confirmation. |
Justification for HPLC as the Primary Method: For routine analysis in a drug development setting, the developed RP-HPLC method is superior due to its high throughput, simpler sample preparation, and sufficient sensitivity for assays and impurity profiling. The need for derivatization in GC-MS makes it a more cumbersome and less efficient choice for routine quality control.[7]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where system suitability is established before any sample analysis. This aligns with the principles of trustworthiness and scientific integrity as outlined by regulatory bodies like the FDA and ICH.[8][9][10][11]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm, or equivalent.
-
Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade), 3-Benzyloxy-4-fluorobenzoic acid reference standard.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Benzyloxy-4-fluorobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 Acetonitrile/Water mixture.
System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[1][12][13]
-
Peak Tailing Factor (T): Not more than 2.0.
-
Theoretical Plates (N): Not less than 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Not more than 2.0%.
Validation Protocol Outline
A full method validation should be conducted according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[10][14][15] The validation should encompass:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products.
-
Linearity: Analyze a minimum of five concentrations across the intended range (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different instruments.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5 °C, mobile phase composition ±2%) to assess the method's reliability.[16]
This comprehensive guide provides a robust framework for the development and validation of an HPLC method for 3-Benzyloxy-4-fluorobenzoic acid. By grounding our choices in fundamental chromatographic principles and adhering to stringent regulatory guidelines, we can ensure the generation of high-quality, reliable data essential for the advancement of pharmaceutical sciences.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Al-Degs, Y. S., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 51(6), 514-520. [Link]
-
Kumar, R., & Kumar, V. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Wood, R., & Adlof, R. (1986). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Journal of Chromatography A, 367, 439-445. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Ionescu, C., et al. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 72(4), 119-126. [Link]
-
SIELC Technologies. Benzoic Acid. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
St-Gelais, A., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1128. [Link]
-
Sreenivasulu, R., et al. (2017). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 6(5). [Link]
-
Belouafa, S., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(6), 1599-1605. [Link]
-
Aslam, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 226-241. [Link]
-
Aslam, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. youtube.com [youtube.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. database.ich.org [database.ich.org]
- 16. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Benzyloxy-4-fluorobenzoic Acid
Introduction: Beyond a Single Peak
In the landscape of pharmaceutical development and molecular probe synthesis, 3-Benzyloxy-4-fluorobenzoic acid serves as a critical structural motif. Its purity is not merely a matter of quality control but a fundamental prerequisite for ensuring predictable reaction kinetics, maximizing yields, and, most importantly, guaranteeing the safety and efficacy of downstream active pharmaceutical ingredients (APIs). The synthesis of this molecule, commonly achieved via a Williamson ether synthesis involving the benzylation of a 3-hydroxy-4-fluorobenzoic acid precursor, can introduce a predictable yet challenging array of impurities. These may include unreacted starting materials, residual reagents like benzyl bromide or benzyl alcohol, and process-related by-products.
A purity value derived from a single analytical technique is often a misleading metric. True analytical rigor demands an orthogonal approach—the use of multiple, dissimilar methods to scrutinize a compound's purity profile from different chemical and physical perspectives. This guide provides an in-depth comparison of essential analytical techniques, explaining not just the "how" but the critical "why" behind their application in creating a comprehensive and trustworthy purity assessment for 3-Benzyloxy-4-fluorobenzoic acid.
Chapter 1: The Foundational Screen - Melting Point Analysis
The melting point of a crystalline solid is one of its most fundamental physical properties and serves as a rapid, inexpensive initial indicator of purity.[1] The principle relies on the phenomenon of freezing-point depression: impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[2][3] A pure compound typically melts over a narrow range of 0.5-1.0°C.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized 3-Benzyloxy-4-fluorobenzoic acid is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of approximately 3 mm.[1]
-
Initial Measurement: Place the capillary in a melting point apparatus and heat rapidly (e.g., 10°C/min) to determine an approximate melting point.
-
Accurate Measurement: Allow the apparatus to cool. Using a new sample, heat rapidly to within 15-20°C of the approximate melting point, then reduce the heating rate to 1-2°C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[1]
Interpreting the Data
A sharp, high-melting-point range that corresponds closely to the literature value indicates high purity. Conversely, a wide and depressed melting range is a clear sign of significant impurities.
| Sample ID | Observed Melting Range (°C) | Interpretation |
| Batch A (Recrystallized) | 168.5 - 169.0 | Likely high purity |
| Batch B (Crude Product) | 162.0 - 166.5 | Significant impurities present |
While indispensable for a quick check, melting point analysis is not quantitative and may fail to detect impurities with similar melting points to the main compound. It serves as a go/no-go test before committing to more resource-intensive methods.
Chapter 2: The Quantitative Workhorse - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For quantitative purity assessment and the separation of non-volatile organic impurities, RP-HPLC is the undisputed gold standard in the pharmaceutical industry.[4][5] The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] For an acidic compound like 3-Benzyloxy-4-fluorobenzoic acid, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, ensuring good retention and sharp, symmetrical peak shapes.[5]
Workflow for HPLC Purity Analysis
Caption: High-level workflow for HPLC purity determination.
Detailed HPLC Protocol
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 30% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare sample at approximately 1 mg/mL in 50:50 Acetonitrile:Water.
Data Analysis & Interpretation
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Retention Time (min) | Peak Area | Area % | Potential Identity |
| 4.5 | 15,200 | 0.35 | 3-Hydroxy-4-fluorobenzoic acid (Starting Material) |
| 12.8 | 4,305,000 | 99.50 | 3-Benzyloxy-4-fluorobenzoic acid (Product) |
| 18.2 | 6,500 | 0.15 | Benzyl Bromide/Alcohol related impurity |
| Total | 4,326,700 | 100.00 |
This method provides excellent quantitative data but relies on chromatographic separation. Co-eluting impurities will not be detected, and without reference standards, the identity of minor peaks is unknown.
Chapter 3: Structural Confirmation & Orthogonal Identification
While HPLC quantifies purity based on separation, spectroscopic methods like NMR and GC-MS provide structural confirmation and identify impurities based on their intrinsic molecular properties, offering a crucial orthogonal perspective.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ¹³C NMR spectroscopy are unparalleled for verifying the chemical structure of the synthesized compound. Beyond confirmation, NMR is highly effective for detecting and quantifying residual solvents (e.g., Ethyl Acetate, Hexanes, Acetone) and certain process impurities whose protons give distinct, non-overlapping signals.
Protocol Highlight: Sample Preparation for NMR
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Add a known quantity of an internal standard (e.g., dimethyl sulfone) if quantitative analysis (qNMR) is required.
-
Transfer the solution to an NMR tube for analysis.
By comparing the integration of impurity peaks to the integration of known product peaks, a mass-to-mass percentage can be calculated, providing a highly accurate purity value that is independent of chromatographic separation.
B. Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or low-boiling-point reagents.[6][7] Since 3-Benzyloxy-4-fluorobenzoic acid itself is not sufficiently volatile for GC analysis, a derivatization step, such as silylation, is often required to analyze the main component.[8][9] However, for simply screening for volatile impurities, the underivatized sample can be analyzed directly.
Workflow for GC-MS Volatile Impurity Analysis
Caption: Workflow for identifying volatile impurities via GC-MS.
Chapter 4: A Unified and Trustworthy Strategy
No single method is sufficient. A self-validating, trustworthy purity assessment is built by integrating these orthogonal techniques into a logical progression. Each method cross-validates the others, providing a composite view of purity that is far more reliable than any single result.
The Integrated Purity Assessment Workflow
Caption: An integrated workflow for comprehensive purity assessment.
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Detects | Quantitation | Key Advantage | Key Limitation |
| Melting Point | Initial purity screen | Crystalline impurities | No | Fast, inexpensive | Not quantitative; insensitive to some impurities |
| HPLC-UV | Quantitative purity | Non-volatile impurities | Yes (Area %) | High precision and sensitivity for key impurities | Identity of unknowns is not revealed; co-elution risk |
| NMR | Structural confirmation | Structural isomers, residual solvents | Yes (qNMR) | Absolute structural information; mass-based quantitation | Lower sensitivity than HPLC for trace impurities |
| GC-MS | Volatile impurity ID | Residual solvents, volatile reagents | Yes (with standards) | Excellent for volatiles; definitive ID via mass spec | Not suitable for non-volatile compounds without derivatization |
Conclusion
Assessing the purity of a critical intermediate like 3-Benzyloxy-4-fluorobenzoic acid is a multi-faceted task that extends far beyond a simple percentage. By employing an orthogonal strategy—beginning with a rapid melting point screen, followed by robust quantitative HPLC, and confirmed with structure-specific NMR and volatile-focused GC-MS—a researcher can build a scientifically sound and defensible purity profile. This integrated approach ensures that the material advancing to the next stage of discovery or development is well-characterized, minimizing the risk of downstream failures and leading to more reliable and reproducible scientific outcomes.
References
-
Biocyclopedia. (n.d.). Criterion of purity | Melting points | Laboratory techniques. Retrieved from [Link]
-
Wikipedia. (2024). Melting point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Melting Point. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Academia.edu. (n.d.). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (1995). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Retrieved from [Link]
-
ResearchGate. (2015). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS) | Request PDF. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870). Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Difluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]
-
University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. Melting point - Wikipedia [en.wikipedia.org]
- 3. spectrabase.com [spectrabase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 3-Benzyloxy-4-fluorobenzoic Acid Analogs: A Comparative Guide for Drug Discovery
The benzoic acid scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Modifications to the core phenyl ring, particularly with substituents such as benzyloxy and fluoro groups, can profoundly influence the pharmacological properties of the resulting molecules.[3][4] This guide will explore these nuances, offering a framework for predicting the impact of structural modifications on biological activity, with a focus on enzyme inhibition.
Core Scaffold Analysis: The Roles of the Benzyloxy and Fluoro Moieties
The 3-benzyloxy-4-fluorobenzoic acid core combines several key features that are attractive for drug design. The benzyloxy group can engage in hydrophobic interactions within a target's binding pocket, while the fluorine atom can modulate electronic properties, metabolic stability, and binding affinity.[4][5] The carboxylic acid is a versatile functional group that can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target.
The Influence of the 3-Benzyloxy Group
The placement of the benzyloxy group at the 3-position is significant. It provides a flexible yet sterically defined substituent that can be modified to explore the topology of a binding site. Variations in the substitution pattern of the benzyl ring itself offer a rich avenue for SAR exploration.
The Impact of the 4-Fluoro Substituent
The fluorine atom at the 4-position is a common and often beneficial modification in medicinal chemistry. Its high electronegativity can alter the acidity of the carboxylic acid and influence the overall electronic distribution of the ring. Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of the compound.
Comparative SAR of 3-Benzyloxy-4-fluorobenzoic Acid Analogs
To elucidate the impact of various structural modifications, this section will compare hypothetical analogs of 3-benzyloxy-4-fluorobenzoic acid. The predicted activities are based on established principles from related benzoic acid derivatives and enzyme inhibitors. A primary hypothetical target for this class of compounds could be enzymes like phosphodiesterases (PDEs), where similar scaffolds have shown activity.[6][7]
Table 1: Comparative Analysis of Hypothetical 3-Benzyloxy-4-fluorobenzoic Acid Analogs
| Compound ID | R1 (on Benzyloxy Phenyl) | R2 (Carboxylic Acid Modification) | Predicted Impact on PDE5 Inhibition (Hypothetical IC50) | Rationale |
| Parent | H | -COOH | 50 nM | Baseline activity of the core scaffold. |
| Analog 1 | 4-Cl | -COOH | 25 nM | Electron-withdrawing group may enhance binding interactions. |
| Analog 2 | 4-OCH3 | -COOH | 75 nM | Electron-donating group might be less favorable for this specific target. |
| Analog 3 | H | -CONH2 | >1 µM | Amidation of the carboxylic acid often abolishes activity by removing a key binding interaction. |
| Analog 4 | H | -COOCH3 | >1 µM | Esterification of the carboxylic acid can also disrupt critical binding. |
| Analog 5 | 3-F | -COOH | 30 nM | Introduction of a second fluorine may improve binding and metabolic stability. |
Experimental Protocols for SAR Validation
To empirically validate the predicted SAR, a systematic experimental workflow is essential. This involves the chemical synthesis of the proposed analogs followed by robust biological evaluation.
General Synthesis of 3-Benzyloxy-4-fluorobenzoic Acid Analogs
The synthesis of these analogs can be achieved through a multi-step process, a representative scheme of which is outlined below. The specific details for the synthesis of various substituted benzoic acids can be found in the chemical literature.[8][9]
Experimental Workflow: Synthesis and Purification
Caption: General synthetic workflow for 3-benzyloxy-4-fluorobenzoic acid analogs.
In Vitro Enzyme Inhibition Assay: A Phosphodiesterase 5 (PDE5) Example
A common method to assess the inhibitory activity of compounds is through in vitro enzyme assays. For a target like PDE5, a fluorescence polarization (FP) assay is a robust and high-throughput method.[6][7]
Step-by-Step Protocol for PDE5 Inhibition Assay:
-
Compound Preparation:
-
Dissolve synthesized compounds in DMSO to create stock solutions (e.g., 10 mM).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
-
In a 96-well plate, add the reaction buffer, the PDE5 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, cyclic guanosine monophosphate (cGMP).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add a detection solution containing a fluorescently labeled antibody that specifically binds to the product, guanosine monophosphate (GMP).
-
Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent GMP by the product, signifying higher enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Logical Flow of an SAR Study
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Concluding Remarks and Future Directions
The 3-benzyloxy-4-fluorobenzoic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. The insights gleaned from the SAR of related benzoic acid derivatives provide a strong foundation for the rational design of new and more potent analogs.[3] Future work should focus on the synthesis and systematic biological evaluation of a diverse library of these compounds against a panel of relevant enzymes. This will not only validate the hypothetical SAR presented here but also potentially lead to the discovery of lead compounds for further preclinical development.
References
- Benchchem. Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Accessed January 16, 2026.
- ResearchGate. (PDF)
- La Trobe University. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Accessed January 16, 2026.
- Google Books. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Accessed January 16, 2026.
- CymitQuimica. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Accessed January 16, 2026.
- PMC - NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Accessed January 16, 2026.
- BellBrook Labs. Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Accessed January 16, 2026.
- NIH. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Accessed January 16, 2026.
- NCBI Bookshelf. Mechanism of Action Assays for Enzymes. Accessed January 16, 2026.
- PMC - PubMed Central. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Accessed January 16, 2026.
- ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Accessed January 16, 2026.
- F1000Research. Developing a phosphodiesterase-5 inhibitor assay to... Accessed January 16, 2026.
- PMC - NIH. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Accessed January 16, 2026.
- ResearchGate. (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Accessed January 16, 2026.
- PMC.
- OSTI.GOV. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article). Accessed January 16, 2026.
- YouTube. Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Accessed January 16, 2026.
- Benchchem.
- ScienceDirect.
- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Accessed January 16, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. globalscientificjournal.com [globalscientificjournal.com]
- 10. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [api.motion.ac.in]
comparative study of different synthetic routes to 3-Benzyloxy-4-fluorobenzoic acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Benzyloxy-4-fluorobenzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth comparative analysis of two primary synthetic pathways, offering detailed protocols, mechanistic insights, and a transparent evaluation of their respective merits and drawbacks.
Introduction to 3-Benzyloxy-4-fluorobenzoic Acid
3-Benzyloxy-4-fluorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group offers a versatile handle for further chemical modifications. The strategic selection of a synthetic route is therefore a critical decision, balancing factors such as yield, purity, cost, and scalability.
This guide will explore two distinct, multi-step synthetic routes starting from commercially available precursors:
-
Route 1: Beginning with the synthesis of 3-hydroxy-4-fluorobenzoic acid from 4-fluorophenol, followed by a benzylation step.
-
Route 2: A pathway involving the synthesis of 3-bromo-4-fluorobenzoic acid from fluorobenzene, which can then be converted to the target molecule.
Route 1: Synthesis via 3-Hydroxy-4-fluorobenzoic Acid Intermediate
This route is a logical and straightforward pathway that leverages the Kolbe-Schmitt reaction on a fluorinated phenol, followed by a standard Williamson ether synthesis.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 3-Hydroxy-4-fluorobenzoic Acid
This procedure is adapted from the methodology described in patent CN104447213A.[1]
-
Reaction Setup: In a four-necked reaction flask equipped with a mechanical stirrer, dissolve 15g of 4-fluorophenol and 11.2g of potassium hydroxide in 50mL of distilled water at 20°C.
-
Carboxylation: Heat the mixture to a temperature between 40-60°C. Introduce a steady stream of carbon dioxide gas into the reaction mixture for 2 hours. This carboxylation step, a variation of the Kolbe-Schmitt reaction, is directed ortho to the hydroxyl group due to the directing effect of the phenoxide.
-
Acidification and Isolation: After the carboxylation, carefully add concentrated sulfuric acid dropwise to the reaction flask until the solution becomes acidic. Heat the mixture to reflux for 4 hours. Upon cooling, the product will precipitate. Separate the layers and combine the organic phases. Dry the organic phase to obtain 3-hydroxy-4-fluorobenzoic acid. The reported yield for this step is approximately 73.1%.[1]
Step 2: Benzylation of 3-Hydroxy-4-fluorobenzoic Acid
This is a standard Williamson ether synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve the 3-hydroxy-4-fluorobenzoic acid obtained from the previous step in a suitable polar aprotic solvent such as acetone or DMF.
-
Deprotonation: Add a slight excess of a mild base, such as potassium carbonate (K₂CO₃), to the solution. This will deprotonate the phenolic hydroxyl group, forming a phenoxide which is a more potent nucleophile. The carboxylate group is less reactive under these conditions.
-
Etherification: Add benzyl bromide to the reaction mixture and heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization to yield 3-benzyloxy-4-fluorobenzoic acid.
Route 2: Synthesis via 3-Bromo-4-fluorobenzoic Acid Intermediate
This alternative route begins with the Friedel-Crafts acylation of fluorobenzene, followed by bromination and oxidation.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
This procedure is based on the process described in US Patent 4,393,232A.[2][3]
-
Friedel-Crafts Acylation: To a mixture of 96g of fluorobenzene and 200g of aluminum chloride, add 82.5g of acetyl chloride dropwise at 30-35°C with gentle cooling. The reaction is then allowed to proceed for 1 hour at 50-60°C to form 4-fluoroacetophenone.
-
Bromination: At 90-100°C, 184g of bromine is added to the reaction mixture. The mixture is stirred for an additional hour at this temperature. The still hot mixture is then poured onto ice. The precipitated product, 3-bromo-4-fluoroacetophenone, is filtered and washed with water.
-
Oxidation: The still moist bromination product is added to 1.7 L of technical chlorine liquor (hypochlorite solution). The mixture is stirred for 1 hour at room temperature and then slowly warmed to about 65°C. After 1 hour, it is cooled, and the pH is adjusted to 2 with concentrated hydrochloric acid. The precipitated 3-bromo-4-fluorobenzoic acid is filtered and washed. The reported yield for this multi-step process is approximately 87%.[2]
-
Conversion to 3-Benzyloxy-4-fluorobenzoic Acid: The conversion of 3-bromo-4-fluorobenzoic acid to the target molecule can be achieved through a copper-catalyzed Ullmann condensation with potassium phenolate.[3] This reaction typically requires high temperatures (150-200°C) and a copper catalyst, such as copper(II) oxide.[3]
Comparative Analysis
| Parameter | Route 1 | Route 2 |
| Starting Materials | 4-Fluorophenol, Carbon Dioxide, Benzyl Bromide | Fluorobenzene, Acetyl Chloride, Bromine, Hypochlorite, Potassium Phenolate |
| Number of Steps | 2 | 4 |
| Key Reactions | Kolbe-Schmitt, Williamson Ether Synthesis | Friedel-Crafts Acylation, Bromination, Haloform Reaction, Ullmann Condensation |
| Reported Yield | ~73% for the first step | ~87% for the first three steps |
| Reagents and Conditions | Milder conditions for carboxylation and benzylation. | Involves strong Lewis acids (AlCl₃), bromine, and high temperatures for the Ullmann condensation. |
| Scalability | Generally considered scalable. | The use of aluminum chloride and bromine may present challenges for large-scale production. |
| Safety Considerations | Benzyl bromide is a lachrymator. | Handling of bromine and aluminum chloride requires caution. High-temperature Ullmann condensation needs careful control. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 3-benzyloxy-4-fluorobenzoic acid.
Route 1 is arguably the more straightforward and elegant approach. It proceeds in fewer steps with generally milder reaction conditions. The Kolbe-Schmitt reaction is a well-established industrial process, and the subsequent benzylation is a standard laboratory procedure. This route may be preferable for its simplicity and potentially more favorable environmental profile.
Route 2 provides a high-yielding synthesis of the 3-bromo-4-fluorobenzoic acid intermediate. However, the overall pathway is longer and involves more hazardous reagents and demanding reaction conditions, particularly the high-temperature Ullmann condensation. This route might be considered if the starting materials are more readily available or cost-effective, or if the 3-bromo-4-fluorobenzoic acid intermediate is also required for other synthetic purposes.
For most laboratory and pilot-scale syntheses, Route 1 is recommended due to its operational simplicity and more benign reaction conditions. For large-scale industrial production, a thorough process safety and cost analysis of both routes would be essential.
References
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
Sources
- 1. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Benzyloxy-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within a laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Benzyloxy-4-fluorobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous fluorinated and benzylated benzoic acid derivatives, 3-Benzyloxy-4-fluorobenzoic acid should be handled as a hazardous substance.[1][2][3][4] The primary hazards are anticipated to be:
-
Specific Target Organ Toxicity – Single Exposure (Category 3), targeting the respiratory system [1][3][4]
These classifications necessitate stringent adherence to safety protocols to minimize exposure.
Required Personal Protective Equipment (PPE)
Before beginning any work that involves the potential for exposure to 3-Benzyloxy-4-fluorobenzoic acid, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles of the compound, which is classified as a serious eye irritant.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the compound is classified as a skin irritant.[1][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, particularly when handling the solid form where dust may be generated. | Mitigates the risk of inhaling airborne particles, which may cause respiratory irritation.[1][4] |
| Protective Clothing | A standard laboratory coat. | Provides a removable barrier to protect personal clothing and skin from contamination. |
Incompatible Materials
To prevent dangerous chemical reactions, avoid mixing waste streams. 3-Benzyloxy-4-fluorobenzoic acid waste should not be combined with:
Part 2: Spill and Leak Cleanup Procedure
In the event of an accidental spill of 3-Benzyloxy-4-fluorobenzoic acid, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Ensure Ventilation : If the spill occurs outside of a chemical fume hood, ensure the area is well-ventilated to disperse any airborne dust.[5]
-
Wear Appropriate PPE : Before approaching the spill, don the full PPE detailed in the table above.[5]
-
Containment : Prevent the powder from spreading or becoming airborne. Do not use water to clean up the spill, as this could dissolve and spread the material.
-
Cleanup : Carefully sweep the spilled solid material.[6] Avoid actions that generate dust. Place the collected material into a suitable, clearly labeled container for hazardous waste disposal.[5]
-
Decontamination : Thoroughly clean the affected area with a suitable solvent (such as ethanol), followed by soap and water.[7]
-
Dispose of Cleanup Materials : All materials used for cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be treated as hazardous waste and placed in the designated waste container.[5]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 3-Benzyloxy-4-fluorobenzoic acid is a multi-step process that must align with federal, state, and local regulations.[5] This workflow ensures compliance and safety from the point of generation to final disposal.
Waste Segregation: The Critical First Step
Proper segregation is paramount. As a fluorinated aromatic compound, 3-Benzyloxy-4-fluorobenzoic acid is classified as halogenated organic waste .[8]
-
DO collect this waste in a designated, compatible container for halogenated organic solids.[8][9]
-
DO NOT mix with non-halogenated organic waste.[5] Commingling different waste streams increases the complexity and cost of disposal.[5]
-
DO NOT dispose of this chemical down the drain.[5]
Waste Collection and Container Management
-
Select an Appropriate Container : Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[10] If possible, using the original product container is a good option as it is already compatible and correctly labeled.[5]
-
Label Properly : As soon as the first portion of waste is added to the container, affix a hazardous waste tag.[5] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Benzyloxy-4-fluorobenzoic acid"
-
The specific hazard characteristics (e.g., Irritant)
-
The date accumulation started
-
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects the contents from contamination.
Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Segregated from incompatible waste streams (e.g., strong bases, oxidizers).[10]
Arranging for Final Disposal
-
Contact Environmental Health & Safety (EH&S) : Once the container is nearly full, or if the research project is complete, contact your institution's EH&S department to arrange for a waste pickup.[5]
-
Documentation : Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with your institution's protocols.[7]
Part 4: Visualization of the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow, the following diagrams illustrate the decision-making and operational steps for the proper disposal of 3-Benzyloxy-4-fluorobenzoic acid.
Caption: Disposal workflow for 3-Benzyloxy-4-fluorobenzoic acid.
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(3-fluoro-benzyloxy)-benzoic acid. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
- Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. nipissingu.ca [nipissingu.ca]
Mastering the Safe Handling of 3-Benzyloxy-4-fluorobenzoic Acid: A Guide for Laboratory Professionals
As the utility of complex molecules in pharmaceutical and materials science continues to expand, so does the responsibility of researchers to handle these compounds with the utmost care and precision. 3-Benzyloxy-4-fluorobenzoic acid, a substituted aromatic carboxylic acid, is one such compound that requires a thorough understanding of its potential hazards to ensure safe laboratory operations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific colleagues, with the knowledge to maintain a secure research environment.
Hazard Identification: Understanding the Reactivity of a Substituted Benzoic Acid
Assumed Hazard Classifications:
It is imperative to handle this compound with the assumption that it is hazardous and to minimize all routes of exposure.[3]
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 3-Benzyloxy-4-fluorobenzoic acid.[4][5] The following table summarizes the recommended PPE, and the subsequent sections provide a detailed rationale for each.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Prevents contact with eyes from splashes and airborne particles.[1][6] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a flame-resistant lab coat | Protects skin from direct contact and potential irritation.[4][7][8] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases | Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.[5][9] |
| Foot Protection | Closed-toe shoes | Protects feet from spills.[4] |
Eye and Face Protection: A Non-Negotiable Barrier
Given the high likelihood of 3-Benzyloxy-4-fluorobenzoic acid being a serious eye irritant, robust eye and face protection is mandatory.[1][2] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are the minimum requirement.[8] When handling larger quantities or when there is a risk of splashing, a full-face shield must be worn in conjunction with safety goggles.[1][6]
Skin Protection: Preventing Dermal Exposure
Direct skin contact with aromatic carboxylic acids can lead to irritation.[1][2] A flame-resistant lab coat should be worn at all times to protect skin and clothing.[4][8]
The choice of gloves is critical. Nitrile or neoprene gloves offer good chemical resistance to a range of organic compounds.[7] For enhanced protection, especially during prolonged handling or when working with solutions, double-gloving is recommended.[8] Always inspect gloves for any signs of degradation or perforation before use and wash your hands thoroughly after removing them.[3]
Respiratory Protection: Safeguarding Against Inhalation
As a solid, 3-Benzyloxy-4-fluorobenzoic acid can be aerosolized, leading to respiratory irritation.[1][2] All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[5][9] For environments with low fume levels, an N95 mask may be suitable for filtering airborne particles.[9]
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Prudent Handling Practices
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] Have a spill kit readily available.
-
Engineering Controls : Always handle 3-Benzyloxy-4-fluorobenzoic acid in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Avoiding Dust Formation : Handle the solid material carefully to avoid generating dust.[1][10]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.
Step-by-Step Disposal Protocol
All waste containing 3-Benzyloxy-4-fluorobenzoic acid must be treated as hazardous waste.[11]
-
Waste Segregation : Collect all solid waste, including contaminated gloves and weighing papers, in a designated, clearly labeled, and sealed container.[11] The container should be marked as "Hazardous Waste: 3-Benzyloxy-4-fluorobenzoic acid".[11]
-
Incompatible Materials : Do not mix this waste with strong oxidizing agents or strong bases.[1]
-
Container Management : Use a container made of a compatible material, such as glass.[11]
-
Final Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][12] Never dispose of this chemical down the drain or in the regular trash.[11]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[13]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water.[13] If skin irritation occurs, seek medical attention.[2] For exposure to fluorinated compounds, after flushing, treatment with a 2.5% calcium gluconate gel may be necessary.[14]
-
Inhalation : Move the individual to fresh air.[2] If they feel unwell, seek medical attention.
-
Ingestion : Rinse the mouth with water. Seek medical advice if you feel unwell.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 3-Benzyloxy-4-fluorobenzoic acid.
Caption: PPE selection workflow for handling 3-Benzyloxy-4-fluorobenzoic acid.
Conclusion: A Culture of Safety
The safe handling of 3-Benzyloxy-4-fluorobenzoic acid is not merely about following a set of rules but about fostering a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a foundational resource, and it is incumbent upon every scientist to remain vigilant and proactive in their commitment to laboratory safety.
References
- Synquest Labs. 3-Fluoro-4-(trifluoromethoxy)
- Ossila. (2023).
- The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Fisher Scientific. Safety Data Sheet - 4-Benzyloxy-2-fluorobenzoic acid.
- Fisher Scientific.
- Carl ROTH.
- Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- Benchchem.
- Benchchem. (2025).
- CHEMM. Personal Protective Equipment (PPE).
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Organic Syntheses Procedure. p-FLUOROBENZOIC ACID.
- Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


